4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSTKBGLPACHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405605 | |
| Record name | 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76347-62-1 | |
| Record name | 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Abstract
This technical guide provides a comprehensive overview of the , a key building block in medicinal chemistry and materials science. The document details the strategic application of the Sonogashira cross-coupling reaction, offering in-depth insights into the reaction mechanism, a validated experimental protocol, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for obtaining this versatile intermediate.
Introduction: Strategic Importance of Arylalkynes
Arylalkynes are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced organic materials.[1] The compound this compound serves as a stable and versatile precursor to terminal arylalkynes. Its structure incorporates two key features: a bromophenyl group, which is amenable to a wide range of subsequent cross-coupling reactions, and a protected terminal alkyne. The 2-hydroxyprop-2-yl group on the alkyne serves as a practical protecting group for the acidic acetylenic proton, preventing undesired side reactions like homocoupling (Glaser coupling) and allowing for controlled, stepwise synthesis.[2][3]
The synthesis of this compound is most effectively achieved through the Sonogashira cross-coupling reaction, a powerful and reliable method for forming C(sp²)-C(sp) bonds.[4] This guide will elucidate this synthetic pathway, providing the necessary theoretical and practical details for its successful implementation in a laboratory setting.
The Synthetic Keystone: Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt co-catalyst.[5] The reaction is prized for its mild conditions and high tolerance of various functional groups, making it a cornerstone of modern organic synthesis.[3][4]
Rationale for Reagent Selection
-
Aryl Halide (Substrate): The synthesis starts with a di-halogenated benzene, typically 1-bromo-4-iodobenzene. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds (C-I bond is much more reactive in oxidative addition to Pd(0)) allows for a highly selective mono-alkynylation at the iodine position, leaving the bromine atom untouched for subsequent transformations.
-
Protected Alkyne: 2-Methylbut-3-yn-2-ol is the ideal alkyne partner.[2] It is commercially available, inexpensive, and its tertiary alcohol functionality provides a robust protecting group that can be easily removed under basic conditions in a subsequent step (retro-Favorskii reaction) to liberate the terminal alkyne.[2][6]
-
Catalytic System: The standard catalytic system consists of a palladium(0) source, often generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) halide, typically copper(I) iodide (CuI).[3]
-
Base and Solvent: An amine base, such as triethylamine or diethylamine, is crucial. It serves both as the reaction solvent and as the base required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[5]
The Dual Catalytic Mechanism
The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4] This dual system ensures high reaction efficiency under mild conditions.
-
The Palladium Cycle: This cycle is responsible for the C(sp²)-C(sp) bond formation.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The copper acetylide (Cu-C≡CR), formed in the copper cycle, transfers the acetylide group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[4]
-
Reductive Elimination: The resulting Pd(II)-alkynyl complex undergoes reductive elimination to yield the final product (Ar-C≡CR) and regenerate the active Pd(0) catalyst.
-
-
The Copper Cycle: This cycle activates the alkyne.
-
π-Complex Formation: The copper(I) salt coordinates with the alkyne, increasing the acidity of the terminal proton.[4]
-
Deprotonation: The amine base deprotonates the alkyne-copper complex to form the key copper(I) acetylide intermediate. This species is then ready to engage in the transmetalation step with the palladium cycle.[3]
-
The interplay between these two cycles is visualized in the diagram below.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Validated Experimental Protocol
This protocol outlines the from 1-bromo-4-iodobenzene and 2-methylbut-3-yn-2-ol.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Bromo-4-iodobenzene | 282.91 | 10.0 g | 35.4 |
| 2-Methylbut-3-yn-2-ol | 84.12 | 3.57 g (4.14 mL) | 42.5 (1.2 eq) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 248 mg | 0.35 (1 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 67 mg | 0.35 (1 mol%) |
| Triphenylphosphine (PPh₃) | 262.29 | 185 mg | 0.71 (2 mol%) |
| Triethylamine (TEA) | 101.19 | 100 mL | - |
| Diethyl ether / Ethyl acetate | - | As needed | - |
| Saturated NH₄Cl solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Equipment: 250 mL three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography.
Synthetic Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask with a condenser and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 1-bromo-4-iodobenzene (10.0 g, 35.4 mmol), 2-methylbut-3-yn-2-ol (4.14 mL, 42.5 mmol), and triethylamine (100 mL). Stir the mixture to dissolve the solids.
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: To the stirred solution, add triphenylphosphine (185 mg, 0.71 mmol), copper(I) iodide (67 mg, 0.35 mmol), and finally bis(triphenylphosphine)palladium(II) dichloride (248 mg, 0.35 mmol). The addition of extra phosphine ligand helps to stabilize the Pd(0) species.
-
Reaction: Heat the reaction mixture to 50-60 °C. The solution will typically turn dark and a precipitate of triethylammonium iodide will form. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide spot has been consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution to complex with the copper catalyst.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Characterization
The crude product obtained is a solid or viscous oil that requires purification to remove unreacted starting materials, homocoupled alkyne, and catalyst residues.
Purification
Purification is achieved via flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc in hexanes and gradually increasing to 10%) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid.
Characterization Data
The identity and purity of the final compound should be confirmed using standard analytical techniques. Expected data are summarized below.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₁BrO |
| Molar Mass | 239.11 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 2.10 (s, 1H, -OH), 1.62 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 133.0, 131.5, 122.5, 121.8, 94.5, 81.5, 65.8, 31.4[7] |
| FT-IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~2980 (C-H), ~2230 (C≡C, weak), ~1485 (Ar C=C), ~1010 (C-O) |
| Mass Spec (EI) | m/z 238/240 (M⁺), 223/225 ([M-CH₃]⁺) |
Applications in Advanced Synthesis
The synthesized this compound is not an endpoint but a strategic intermediate.
-
Deprotection to Terminal Alkyne: The 2-hydroxyprop-2-yl group can be readily cleaved by heating with a base (e.g., NaOH or K₂CO₃) in a solvent like toluene or methanol, releasing acetone and yielding 1-bromo-4-ethynylbenzene.[2][6] This terminal alkyne is a highly valuable building block for further Sonogashira couplings, "click" chemistry (CuAAC), and other alkyne-based transformations.
-
Sequential Cross-Coupling: The intact bromo-substituent on the aromatic ring allows for a second, different cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the programmed, regioselective synthesis of complex, unsymmetrically substituted diarylalkyne architectures, which are of great interest in materials science for creating organic light-emitting diodes (OLEDs) and molecular wires.
Conclusion
This guide has detailed a reliable and well-established method for the via Sonogashira cross-coupling. By carefully selecting a differentially substituted dihalide, the reaction proceeds with high regioselectivity. The protocol emphasizes the rationale behind experimental choices, from the protective role of the 2-hydroxyprop-2-yl group to the synergistic action of the palladium and copper catalysts. The provided step-by-step procedure and characterization data serve as a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery, natural product synthesis, and materials science.
References
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Crystallographic Communications, E66(8), o1866. [Link]
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Wikipedia contributors. (2023). 2-Methylbut-3-yn-2-ol. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. . [Link]
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Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol. (2014).
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Supporting Information for relevant chemical structures. (n.d.). [Link]
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Banu, B. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is a fascinating aromatic alkyne that holds significant potential in various fields, including medicinal chemistry and materials science. Its rigid, well-defined structure, conferred by the phenylacetylene backbone, coupled with the reactive handles of the hydroxyl group and the carbon-bromine bond, makes it an attractive building block for the synthesis of more complex molecules. The bromine atom, in particular, serves as a versatile functional group for further chemical modifications, such as cross-coupling reactions, which are pivotal in modern drug discovery and the development of novel organic materials.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections are designed to offer not just data, but also the underlying scientific rationale for experimental design and interpretation, ensuring a robust and validated understanding of this compound.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 76347-62-1[3] |
| Molecular Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
| Chemical Structure | (A 2D chemical structure image would be placed here in a full guide) |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. These properties govern its behavior in different environments and are critical for designing experiments, developing formulations, and predicting its biological fate.
Melting Point
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Boiling Point
Due to its relatively high molecular weight and the presence of polar functional groups, this compound is expected to have a high boiling point. Aromatic alkynes can be susceptible to decomposition at elevated temperatures. Therefore, vacuum distillation is the recommended method for purification of this compound if it were a liquid at room temperature or for purification by distillation of its liquid precursors.
Workflow for Vacuum Distillation:
Caption: Workflow for Vacuum Distillation.
Solubility
The solubility of this compound is dictated by its molecular structure. The presence of the nonpolar bromophenyl group and the hydrocarbon backbone suggests good solubility in nonpolar organic solvents like hexanes and toluene. The polar hydroxyl group will impart some solubility in more polar organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in water is expected to be low.
Experimental Protocol for Solubility Determination:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, toluene, hexanes) is chosen.
-
Sample Preparation: A known amount of this compound (e.g., 10 mg) is added to a vial.
-
Titration: A selected solvent is added dropwise with constant agitation until the solid completely dissolves. The volume of the solvent required is recorded.
-
Quantification: The solubility is expressed in terms of mg/mL or mol/L. This can be done at different temperatures to construct a solubility curve.
pKa
The pKa value is a measure of the acidity of a compound. This compound has two potentially acidic protons: the hydroxyl proton and the acetylenic proton. The tertiary alcohol is expected to have a pKa similar to other tertiary alcohols, in the range of 17-19, making it a very weak acid. The pKa of a terminal alkyne is typically around 25. In this molecule, the alkyne is internal, so the acidity of any C-H bond on the aromatic ring would be much lower.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: A solution of this compound is prepared in a suitable solvent mixture, often water-alcohol, to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Synthesis
The synthesis of this compound can be efficiently achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[5] In this case, 1-bromo-4-iodobenzene (or another suitably activated brominated benzene derivative) would be coupled with 2-methyl-3-butyn-2-ol.[5][6]
Proposed Synthesis Workflow:
Caption: Proposed Sonogashira Synthesis.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic protons will appear as a set of doublets in the range of 7.2-7.6 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent. The six methyl protons will appear as a sharp singlet around 1.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information about all the unique carbon atoms in the molecule. Key expected signals include those for the quaternary carbons of the alkyne (around 80-95 ppm), the carbon bearing the hydroxyl group (around 65 ppm), the aromatic carbons (120-135 ppm), and the methyl carbons (around 31 ppm).[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
A broad O-H stretch around 3300-3600 cm⁻¹.
-
A weak C≡C stretch in the region of 2100-2260 cm⁻¹.
-
C-H stretches for the aromatic ring just above 3000 cm⁻¹.
-
C-H bends for the methyl groups around 1375 cm⁻¹.
-
A C-Br stretch in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 238 and 240 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. Common fragmentation patterns would involve the loss of a methyl group (M-15) and the loss of water (M-18).
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
References
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Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl-3-buten-2-ol. Retrieved from [Link]
- Supporting Information for a scientific article. (n.d.).
- Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866.
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National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. PubChem. Retrieved from [Link]
- Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol.
- Google Patents. (n.d.). Preparation method of 2-methyl-3-butyne-2-ol.
- ResearchGate. (n.d.). Modeling of alkynes: synthesis and theoretical properties.
- LibreTexts. (n.d.).
- National Center for Biotechnology Information. (2023).
- The Automated Topology Builder (ATB) and Repository. (n.d.). 2-Methyl-3-butyn-2-ol.
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SciELO. (2003). Modeling of Alkynes: Synthesis and Theoretical Properties. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Butyn-2-ol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methyl-4-(4-nitrophenyl)-3-butyn-2-ol. Retrieved from [Link]
Sources
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol CAS number 76347-62-1
An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol (CAS: 76347-62-1)
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a key synthetic intermediate, primarily utilized in organic synthesis as a stable and protected precursor to 1-bromo-4-ethynylbenzene. Its structure combines a brominated aromatic ring with a tertiary propargyl alcohol, a motif that offers significant versatility in constructing more complex molecular architectures. The hydroxyisopropyl group serves as a sterically bulky protecting group for the terminal alkyne, preventing self-coupling or other undesired side reactions while enabling the aryl bromide moiety to undergo selective transformations. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, tailored for researchers in synthetic chemistry and drug development.
Physicochemical and Structural Properties
The compound is typically an off-white to pale yellow solid at room temperature. Its core structure features a phenyl ring substituted with a bromine atom at the para position, which is in turn connected to a butynol chain.
Structural and Physical Data
| Property | Value | Source |
| CAS Number | 76347-62-1 | - |
| Molecular Formula | C₁₁H₁₁BrO | - |
| Molecular Weight | 239.11 g/mol | - |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 56-57 °C | [1] |
| Boiling Point (Predicted) | 305.6 ± 27.0 °C | [1] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 13.19 ± 0.29 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Mechanistic Insight
The principal and most efficient route for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with a terminal alkyne, a process catalyzed by palladium and copper complexes.[2][3]
The Sonogashira Coupling Pathway
The synthesis involves the reaction between an excess of a di-halogenated benzene, such as 1,4-dibromobenzene, and 2-methylbut-3-yn-2-ol. The choice of a di-halogenated starting material allows for a single coupling event, leaving the second halogen (bromine) intact for subsequent functionalization, a common strategy in multi-step synthesis.
The causality for selecting this pathway rests on its high efficiency, functional group tolerance, and mild reaction conditions. 2-Methylbut-3-yn-2-ol is a commercially available and inexpensive starting material, serving as a practical surrogate for acetylene gas.[4]
Caption: Synthetic workflow for this compound.
Catalytic Cycle Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[5]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
-
Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.
-
Reductive Elimination : The aryl and alkynyl ligands on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[5]
-
-
Copper Cycle :
-
Acetylide Formation : The amine base deprotonates the terminal alkyne. The resulting acetylide anion coordinates with the Cu(I) salt to form a copper(I) acetylide intermediate. This species is crucial for transferring the alkyne to the palladium center.[5]
-
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Field-Proven Experimental Protocol
This protocol is adapted from a validated procedure for a structurally analogous compound.[6] The self-validating system includes monitoring by TLC and purification via column chromatography to ensure product purity.
-
1. Reagent Preparation & Inerting: To a flame-dried, three-neck flask equipped with a condenser and magnetic stirrer, add 1,4-dibromobenzene (1.2 eq.), Palladium(II) acetate (0.01 eq.), triphenylphosphine (0.02 eq.), and Copper(I) iodide (0.02 eq.). Evacuate the flask and backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
2. Solvent and Reactant Addition: Add degassed diethylamine (as solvent and base) via cannula, followed by 2-methylbut-3-yn-2-ol (1.0 eq.). Causality: Degassing the solvent is critical to prevent oxidation of the Pd(0) species, which would deactivate the catalyst.
-
3. Reaction: Heat the mixture to reflux (approx. 55-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
4. Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water and saturated brine. Rationale: The aqueous washes remove the amine salt byproducts and any remaining inorganic reagents.
-
5. Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.
Reactivity and Synthetic Applications
The primary value of this compound lies in its role as a protected terminal alkyne. The aryl bromide handle and the protected alkyne can be seen as orthogonal functional groups, allowing for selective chemical manipulation.
Deprotection via Retro-Favorskii Reaction
The 2-hydroxyprop-2-yl group can be readily cleaved under basic conditions to unmask the terminal alkyne, 1-bromo-4-ethynylbenzene. This transformation is a retro-Favorskii reaction.[7]
-
Mechanism: The reaction is initiated by a strong base (e.g., KOH or NaOH) which deprotonates the hydroxyl group. The resulting alkoxide undergoes fragmentation, eliminating a molecule of acetone and generating the terminal acetylide anion, which is subsequently protonated upon workup.[8]
Caption: Deprotection workflow to yield the terminal arylalkyne.
Applications in Drug Discovery and Materials Science
The deprotected product, 1-bromo-4-ethynylbenzene, is a highly valuable building block.
-
Drug Discovery: Arylalkynes are prevalent scaffolds in medicinal chemistry.[9] The dual functionality of 1-bromo-4-ethynylbenzene allows for sequential cross-coupling reactions. For example, the terminal alkyne can undergo another Sonogashira coupling, a "click" reaction, or other additions, while the aryl bromide can be used in Suzuki, Heck, or Buchwald-Hartwig couplings. This enables the rapid assembly of complex molecular libraries for screening. Organobromine compounds themselves have shown a wide range of biological activities and are components of several pharmaceuticals.[10][11]
-
Materials Science: Diarylalkynes, which can be synthesized from this precursor, are important components in the development of organic semiconductors, liquid crystals, and other advanced materials due to their rigid, linear structures and conjugated π-systems.[6]
Analytical Characterization
Confirming the identity and purity of this compound requires standard analytical techniques. The expected spectral data are summarized below, based on its structure and data from analogous compounds.[12]
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the 6 methyl protons (~1.6 ppm).- Singlet for the hydroxyl proton (variable, ~2.0-2.5 ppm).- Two doublets for the 4 aromatic protons in the AA'BB' system (~7.3-7.5 ppm). |
| ¹³C NMR | - Signal for the methyl carbons (~31 ppm).- Signal for the quaternary alcohol carbon (~65 ppm).- Two signals for the alkyne carbons (~83 and 92 ppm).- Signals for the aromatic carbons, including the carbon attached to bromine (~122 ppm). |
| FT-IR (cm⁻¹) | - Broad O-H stretch (~3300-3400 cm⁻¹).- Weak C≡C stretch (~2230 cm⁻¹).- Aromatic C-H and C=C stretches (~3100-3000 and ~1600-1450 cm⁻¹).- Strong C-Br stretch (~600-500 cm⁻¹). |
| Mass Spec (MS) | Isotopic pattern characteristic of a single bromine atom (M+ and M+2 peaks of ~1:1 intensity). |
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting.[13][14]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Data sourced from ChemicalBook.[1]
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The recommended storage temperature is 2-8°C.[1]
-
Spill Response: In case of a spill, avoid generating dust.[15] Scoop the material into a designated waste container. Clean the area with an appropriate solvent.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds. Do not allow the material to enter drains or the environment.[15]
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. [Link]
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molecular structure of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
An In-Depth Technical Guide to the Molecular Structure of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a fascinating molecule positioned at the intersection of several key classes of organic compounds. As a tertiary propargylic alcohol, it possesses a unique reactivity profile stemming from the hydroxyl group's proximity to the carbon-carbon triple bond.[1] The presence of a 4-bromophenyl group provides a strategic handle for further functionalization via cross-coupling reactions, making it a highly valuable intermediate in synthetic chemistry. This guide offers a comprehensive exploration of its molecular structure, from its rational synthesis to its definitive characterization through modern spectroscopic and crystallographic techniques. For researchers in materials science and drug discovery, understanding the precise three-dimensional arrangement and electronic properties of this molecule is paramount for designing next-generation materials and therapeutics.[2][3][4]
Molecular Genesis: The Sonogashira Coupling Approach
The most reliable and widely adopted method for synthesizing aryl-alkyne frameworks like this compound is the Sonogashira-Hagihara cross-coupling reaction.[5][6] This Nobel Prize-winning methodology provides a powerful tool for forging carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
Causality of Component Selection:
-
Aryl Halide: 1-Bromo-4-iodobenzene is an ideal starting material. The iodine atom is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the bromine atom, allowing for selective coupling at the iodo-position while preserving the bromo- group for subsequent transformations.
-
Alkyne Component: 2-Methylbut-3-yn-2-ol serves as a protected form of acetylene.[7] The bulky tert-butyl alcohol group prevents self-coupling and other side reactions, ensuring a clean transformation. This protecting group can be readily removed later if the terminal alkyne is desired.[5][7]
-
Catalytic System: A dual-catalyst system is employed. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) is the primary catalyst for the cross-coupling cycle. A copper(I) salt (e.g., CuI) acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which accelerates the crucial transmetalation step.
-
Solvent/Base: An amine base, such as diethylamine or triethylamine, is essential. It serves as both the solvent and the base required to deprotonate the terminal alkyne and to quench the HX acid generated during the catalytic cycle.
Synthesis Workflow Diagram
Caption: Workflow for the Sonogashira cross-coupling synthesis.
Experimental Protocol: Synthesis
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 eq), 2-methylbut-3-yn-2-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Atmosphere Inerting: Seal the flask and purge with dry argon for 15 minutes to ensure an oxygen-free environment, which is critical for catalyst stability.
-
Solvent Addition: Add anhydrous diethylamine via syringe until a suitable concentration is reached (e.g., 0.5 M).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as an off-white solid.[8]
Structural Elucidation: A Multi-Technique Approach
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 76347-62-1 | [8] |
| Molecular Formula | C₁₁H₁₁BrO | [9] |
| Molecular Weight | 239.11 g/mol | [9] |
| Appearance | Off-white to pale yellow solid | [8] |
| Melting Point | 56-57 °C | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals.
-
Aromatic Region (δ ≈ 7.3-7.6 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The protons ortho to the bromine atom will be slightly downfield compared to those ortho to the alkyne group.
-
Hydroxyl Proton (δ ≈ 1.8-2.5 ppm): A broad singlet corresponding to the -OH proton. Its chemical shift can vary with concentration and sample purity.
-
Methyl Protons (δ ≈ 1.6 ppm): A sharp singlet integrating to six hydrogens, representing the two equivalent methyl groups attached to the quaternary carbon.[10]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon backbone.
-
Aromatic Carbons (δ ≈ 120-135 ppm): Four signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) will be shifted upfield to around δ ≈ 122 ppm, while the alkyne-substituted carbon will be around δ ≈ 123 ppm. The other two aromatic carbons will appear around δ ≈ 132 ppm.[10]
-
Alkynyl Carbons (δ ≈ 80-95 ppm): Two distinct signals for the sp-hybridized carbons of the triple bond. The carbon attached to the aromatic ring will be slightly more downfield than the one attached to the tertiary alcohol group.[10]
-
Tertiary Alcohol Carbon (δ ≈ 65 ppm): The quaternary carbon bearing the hydroxyl group and two methyl groups.[10]
-
Methyl Carbons (δ ≈ 31 ppm): A single, intense signal for the two equivalent methyl carbons.[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch (3600-3300 cm⁻¹): A strong, broad absorption band characteristic of a hydrogen-bonded alcohol.[11]
-
Aromatic C-H Stretch (~3050 cm⁻¹): A medium to weak absorption just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (~2980 cm⁻¹): Absorption from the methyl groups.
-
C≡C Stretch (2260-2100 cm⁻¹): A weak to medium, sharp absorption band. For internal alkynes like this, the peak can be weak.[12]
-
C-O Stretch (1100-1000 cm⁻¹): A strong absorption corresponding to the tertiary alcohol C-O bond.[11]
-
Aromatic C=C Bending (para-substitution) (~830 cm⁻¹): A strong out-of-plane bending band confirming the 1,4-disubstitution pattern.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.
-
Molecular Ion Peak: The key feature to observe is the molecular ion cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity: the molecular ion peak (M⁺) and an M+2 peak. For C₁₁H₁₁⁷⁹BrO, the expected mass is ~238.00 Da, and for C₁₁H₁₁⁸¹BrO, it is ~240.00 Da. This isotopic signature is definitive proof of the presence of a single bromine atom.
Single-Crystal X-ray Diffraction
While obtaining a suitable crystal can be challenging, X-ray crystallography provides the most definitive and unambiguous proof of molecular structure. Analysis of the closely related compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, provides excellent insight into the expected solid-state structure.[5][6]
-
Molecular Geometry: The structure is expected to feature a nearly coplanar arrangement of the bromophenyl ring and the C≡C triple bond.[5][6]
-
Intermolecular Interactions: In the crystal lattice, molecules are likely to be connected via O-H···O hydrogen bonds, forming chains or strands.[6] Weaker interactions, such as C-H···π interactions between the aromatic rings and potentially between methyl C-H bonds and the alkyne's π-system, would further stabilize the packing.[6]
Structural Analysis Workflow
Caption: A logical workflow for comprehensive structural elucidation.
Conclusion: Implications for Drug Development and Materials Science
The detailed structural understanding of this compound validates its identity and illuminates its potential. The propargylic alcohol moiety is a versatile functional group known for its diverse reactivity.[1] The strategically placed bromine atom on the phenyl ring acts as a linchpin for further molecular elaboration, for instance, through Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of diverse chemical libraries. This capability is of immense interest to drug development professionals seeking to optimize lead compounds by exploring structure-activity relationships.[2][13] The rigid, linear alkyne linker and the phenyl ring form a desirable scaffold that can be incorporated into conjugated polymers for materials science applications or used to orient pharmacophores in a specific vector for targeted drug design.
References
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. [Link]
-
Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. ResearchGate. [Link]
-
Supporting Information for related alkynol compounds. (n.d.). Retrieved from a source providing NMR characterization data for similar molecules. [Link]
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Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. [Link]
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SpectraBase. (n.d.). 2-Methyl-4-(4-nitrophenyl)-3-butyn-2-ol. [Link]
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Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
-
NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]
-
Gümüş, M. K., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]
-
UCL Discovery. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols. [Link]
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Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Thieme. [Link]
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MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
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Spectroscopic Characterization of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel terminal alkyne, 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and verification of this compound. We will explore Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), offering not just procedural steps but also the scientific rationale behind the experimental choices and data interpretation.
Molecular Structure and Key Features
A thorough understanding of the molecular architecture is paramount before delving into its spectroscopic analysis. The structure of this compound incorporates several key functional groups that will give rise to characteristic spectroscopic signals.
Figure 1: Chemical structure of this compound.
The molecule possesses a tertiary alcohol, an internal alkyne, and a para-substituted bromophenyl group. These features will be the primary focus of our spectroscopic investigation.
Infrared (IR) Spectroscopy: Probing Functional Groups
Fundamental Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment, making it an excellent tool for identifying functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A robust and straightforward method for obtaining the IR spectrum of a solid sample is through ATR-FTIR.
Figure 2: Workflow for ATR-FTIR analysis.
Data Interpretation and Expected Results:
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity |
| Alcohol (O-H) | Stretching | 3600-3200 | Strong, Broad |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aliphatic C-H | Stretching | 2980-2850 | Medium |
| Alkyne (C≡C) | Stretching | 2260-2100 | Weak to Medium |
| Aromatic C=C | Stretching | 1600-1450 | Medium |
| C-O | Stretching | 1260-1000 | Strong |
| C-Br | Stretching | 680-515 | Medium to Strong |
Expert Insights:
-
The broadness of the O-H stretch is due to hydrogen bonding between molecules in the solid state.
-
The C≡C stretching frequency for an internal alkyne is often weak, and its intensity can be variable.[1][2] In this case, the disubstitution and the presence of a heavy bromine atom on the aromatic ring may influence its intensity.
-
The presence of distinct peaks in the aromatic C-H stretching and bending regions can provide information about the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Fundamental Principles: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences this frequency, providing detailed information about the connectivity and structure of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Figure 3: Workflow for ¹H and ¹³C NMR analysis.
Data Interpretation and Expected Results:
¹H NMR (400 MHz, CDCl₃):
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (ortho to Br) | ~7.45 | Doublet | 2H | ~8.5 |
| Ar-H (ortho to alkyne) | ~7.35 | Doublet | 2H | ~8.5 |
| OH | Variable (e.g., 2.0-3.0) | Singlet | 1H | - |
| C(CH₃)₂ | ~1.60 | Singlet | 6H | - |
¹³C NMR (100 MHz, CDCl₃):
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C-Br | ~122 |
| Ar-C (quaternary, attached to alkyne) | ~121 |
| Ar-CH (ortho to Br) | ~133 |
| Ar-CH (ortho to alkyne) | ~131 |
| C≡C (alkyne) | ~92 and ~85 |
| C(OH) | ~65 |
| C(CH₃)₂ | ~31 |
Expert Insights:
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its good dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can serve as a secondary chemical shift reference.
-
Aromatic Region Splitting: The para-substituted aromatic ring is expected to show a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.[3]
-
Absence of OH Coupling: The hydroxyl proton signal is typically a broad singlet and does not couple with neighboring protons due to rapid chemical exchange.
-
Quaternary Carbons: The quaternary carbons of the alkyne and the tertiary alcohol will appear as singlets in the ¹³C NMR spectrum. Their chemical shifts are highly diagnostic.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Fundamental Principles: MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization (EI)-MS
Figure 4: Workflow for EI-MS analysis.
Data Interpretation and Expected Results:
The mass spectrum of this compound will provide crucial information for confirming its identity.
-
Molecular Ion (M⁺): The molecular weight of C₁₁H₁₁BrO is approximately 238.0 g/mol for the ⁷⁹Br isotope and 240.0 g/mol for the ⁸¹Br isotope. Due to the nearly equal natural abundance of these two bromine isotopes, the mass spectrum is expected to show a characteristic pair of molecular ion peaks at m/z 238 and 240 with a relative intensity of approximately 1:1.[4]
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A significant fragment at m/z 223/225 is expected from the loss of a methyl radical from the tertiary alcohol moiety.
-
Loss of water (-H₂O): While less common for tertiary alcohols under EI conditions, a peak at m/z 220/222 might be observed.
-
Cleavage of the C-C bond adjacent to the alcohol: This would lead to a fragment corresponding to the bromophenyl-alkyne cation at m/z 181/183.
-
Loss of the bromine atom (-Br): A fragment at m/z 159 corresponding to the [M-Br]⁺ ion is possible.
-
Expert Insights:
-
Isotopic Pattern: The presence of the characteristic 1:1 M⁺/(M+2)⁺ isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[5]
-
Fragmentation Logic: The fragmentation patterns are governed by the stability of the resulting carbocations and neutral radicals. The formation of resonance-stabilized benzylic-type cations is often a favored pathway.[6]
Conclusion
The combination of IR, NMR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. This guide has outlined the fundamental principles, detailed experimental protocols, and the expected spectroscopic data for this novel compound. By understanding the causality behind the experimental choices and the logic of spectral interpretation, researchers can confidently verify the structure and purity of this and similar molecules, paving the way for their application in drug discovery and development.
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-
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PubChem. (n.d.). 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. [Link]
-
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]
-
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An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound or similar structures in their work. This document will delve into the theoretical underpinnings of the ¹³C NMR spectrum of this molecule, provide a detailed experimental protocol, and offer insights into the interpretation of the spectral data.
Introduction: The Significance of this compound and the Role of ¹³C NMR
This compound is a versatile synthetic intermediate, often employed in the construction of more complex molecular architectures through reactions such as the Sonogashira coupling.[1] Its structure, featuring a brominated aromatic ring, an internal alkyne, and a tertiary alcohol, presents a unique set of spectroscopic characteristics. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this and other organic molecules.[2] It provides direct information about the carbon skeleton, with each unique carbon atom in the molecule producing a distinct signal in the spectrum.[3] The chemical shift of each signal is highly sensitive to the local electronic environment, offering profound insights into the molecule's connectivity and functional groups.[4]
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The structure of this compound dictates the number and approximate chemical shifts of the signals in its ¹³C NMR spectrum. Due to the molecule's asymmetry, all ten carbon atoms are chemically non-equivalent and are expected to produce ten distinct signals.[3] The predicted chemical shift ranges for each carbon are based on established principles of ¹³C NMR spectroscopy and data from analogous compounds.[5][6]
// Atom nodes C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1.5,0!"]; C3 [label="C3", pos="3,0!"]; C4 [label="C4", pos="4.5,0!"]; C5 [label="C5'", pos="5.5,1!"]; C6 [label="C6'", pos="6.5,0!"]; C7 [label="C7'", pos="6.5,-1!"]; C8 [label="C8'", pos="5.5,-2!"]; C9 [label="C9'", pos="4.5,-2!"]; C10 [label="C10'", pos="3.5,-1!"]; Br [label="Br", pos="8,-1!"]; O [label="O", pos="1.5,1.5!"]; H [label="H", pos="2.5,1.5!"]; CH3_1 [label="CH₃", pos="1.5,-1.5!"]; CH3_2 [label="CH₃", pos="0,-1.5!"];
// Edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label="≡"]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C5 [label=""]; C7 -- Br [label=""]; C2 -- O [label=""]; O -- H [label=""]; C2 -- CH3_1 [label=""]; C2 -- CH3_2 [label=""];
} enddot Figure 1: Structure of this compound with carbon numbering.
Expected Chemical Shift Ranges:
| Carbon Atom(s) | Hybridization | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C1' | sp³ | Methyl groups | 30 - 35 | Attached to a quaternary carbon bearing an electronegative oxygen atom, which causes a downfield shift compared to a typical methyl group.[5] |
| C2 | sp³ | Quaternary carbon with hydroxyl group | 65 - 75 | The direct attachment of the electronegative oxygen atom significantly deshields this carbon.[7] |
| C3, C4 | sp | Alkynyl carbons | 80 - 95 | The sp-hybridized carbons of an internal alkyne typically resonate in this region.[8][9] The exact positions are influenced by the substituents. |
| C5 | sp² | Aromatic carbon (ipso- to alkyne) | 120 - 125 | This quaternary carbon's shift is influenced by the attached alkyne and bromine substituent on the ring. |
| C6, C6' | sp² | Aromatic carbons (ortho- to alkyne) | 130 - 135 | These carbons are deshielded by the electron-withdrawing effect of the alkyne group. |
| C7, C7' | sp² | Aromatic carbons (meta- to alkyne) | 128 - 132 | These carbons are less affected by the alkyne substituent. |
| C8 | sp² | Aromatic carbon (para- to alkyne, ipso- to Br) | 120 - 125 | The bromine atom causes a downfield shift at the ipso-carbon. |
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines the steps for obtaining a publication-quality proton-decoupled ¹³C NMR spectrum of this compound.
Materials and Instrumentation:
-
Sample: this compound (20-50 mg)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the solvent signal)[10]
-
NMR Tube: 5 mm diameter, high-precision
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to the NMR tube. The liquid height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled ¹³C NMR experiment.
-
Spectral Width: Set to approximately 240 ppm to encompass the expected chemical shift range.[11]
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of the quaternary carbons, which have longer relaxation times.
-
Pulse Width: Use a 30-45° pulse angle to reduce the experiment time without significantly compromising signal intensity for quantitative analysis.[11]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio, especially for the quaternary carbons.[4][11]
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline correct the spectrum to obtain a flat baseline.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or the TMS signal to 0 ppm.
-
Integrate the peaks if relative intensities are of interest, though ¹³C NMR is not inherently quantitative without specific experimental setups.
-
Data Interpretation and Spectral Assignment
A representative ¹³C NMR spectrum of a structurally similar compound, 2-methyl-4-phenyl-3-butyn-2-ol, shows characteristic peaks at δ = 131.6, 128.2, 122.7 (aromatic), 93.8, 82.1 (alkynyl), 65.6 (quaternary C-OH), and 31.4 (methyl) ppm.[6] Based on this and the predicted ranges, the following assignments can be made for this compound.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity (in ¹H-coupled spectrum) | Notes |
| ~31.5 | C1, C1' | Quartet | Two equivalent methyl groups, appearing as a single signal. |
| ~65.5 | C2 | Singlet | Quaternary carbon attached to the hydroxyl group.[6] Typically a weak signal.[12] |
| ~82 | C4 | Singlet | Alkynyl carbon attached to the quaternary carbinol carbon. |
| ~93 | C3 | Singlet | Alkynyl carbon attached to the aromatic ring. |
| ~122 | C8 | Singlet | Aromatic carbon bearing the bromine atom. |
| ~123 | C5 | Singlet | Aromatic carbon attached to the alkyne. |
| ~131.5 | C7, C7' | Doublet | Aromatic CH carbons meta to the alkyne. |
| ~133 | C6, C6' | Doublet | Aromatic CH carbons ortho to the alkyne. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[4] For unambiguous assignment, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. DEPT experiments are particularly useful for distinguishing between CH, CH₂, and CH₃ groups, and can also help identify quaternary carbons.[2]
Conclusion
¹³C NMR spectroscopy is a powerful and essential technique for the structural verification and purity assessment of this compound. By understanding the theoretical basis for the chemical shifts and following a robust experimental protocol, researchers can confidently interpret the resulting spectra. The characteristic signals of the aromatic, alkynyl, and alcohol moieties provide a unique fingerprint for this molecule, making ¹³C NMR an invaluable tool in synthetic chemistry and drug development.
References
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. [Link]
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University of Bath. 13C NMR Spectroscopy. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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MDPI. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
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Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between...[Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Supporting Information. Characterization of TFBen and Substrates. [Link]
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ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]
-
Royal Society of Chemistry. (2016). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. [Link]
-
Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. [Link]
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ResearchGate. 13C-NMR chemical shifts of the quaternary carbon bearing the OOH and...[Link]
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SpectraBase. (4-Bromophenyl) 4-cyanobenzoate. [Link]
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SpectraBase. Octanamide, N-(4-bromophenyl)-. [Link]
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ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]
-
The Berger Lab @ Rowan University. (2007, November 8). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum?[Link]
-
Doc Brown's Chemistry. (2025, October 7). The C-13 NMR spectrum for 2-methylbutane. [Link]
-
ResearchGate. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]
-
NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]
-
OpenOChem Learn. Alkynes. [Link]
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PMC - NIH. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]
-
Wikipedia. 2-Methylbut-3-yn-2-ol. [Link]
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mass spectrometry of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
An In-Depth Technical Guide to the Mass Spectrometry of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation, and spectral interpretation specific to this molecule, blending theoretical knowledge with practical, field-proven insights.
Introduction: The Analytical Imperative
This compound is a versatile synthetic intermediate, particularly in the construction of complex molecular architectures via Sonogashira coupling and other cross-coupling reactions.[1] Its structure incorporates three key functional groups that dictate its mass spectrometric fingerprint: a tertiary alcohol, an internal alkyne, and a brominated aromatic ring. Understanding the mass spectral characteristics of this compound is paramount for reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry workflows. This guide elucidates the predictable yet complex fragmentation patterns that arise from these functionalities, providing a robust framework for its analytical characterization.
Physicochemical Properties and Structural Data
A precise understanding of the molecule's physical and chemical properties is the foundation of any mass spectrometric analysis. These parameters influence sample preparation, ionization efficiency, and the stability of the resulting ions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO | N/A |
| Monoisotopic Mass | 237.9990 Da (⁷⁹Br), 239.9970 Da (⁸¹Br) | Calculated |
| Average Molecular Weight | 239.11 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | [2] |
| Melting Point | 56-57 °C | [2] |
| Boiling Point (Predicted) | 305.6 ± 27.0 °C | [2] |
| pKa (Predicted) | 13.19 ± 0.29 | [2] |
Ionization Techniques: A Deliberate Choice
The choice of ionization method is the most critical experimental decision, directly controlling the extent of fragmentation and the information that can be gleaned from the spectrum.
-
Electron Ionization (EI): As a high-energy, "hard" ionization technique, EI is invaluable for structural elucidation.[3] It involves bombarding the analyte with 70 eV electrons, inducing extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule. For this compound, EI is the preferred method for identifying its constituent parts through characteristic fragmentation pathways. However, the high energy often leads to the complete absence of the molecular ion, especially given the labile tertiary alcohol moiety.[4][5]
-
Chemical Ionization (CI): A "softer" ionization technique that uses reagent gas ions (like CH₅⁺) to ionize the analyte through proton transfer.[6] This results in significantly less fragmentation and typically produces a strong protonated molecule peak [M+H]⁺. CI is the method of choice when the primary goal is to confirm the molecular weight of the compound, which may be ambiguous from the EI spectrum.
-
Negative Chemical Ionization (NCI): This technique is exceptionally sensitive for electrophilic compounds, particularly those containing halogens. For brominated aromatic compounds, NCI often results in the formation of an intense bromide anion (Br⁻) at m/z 79 and 81.[7] This method can be used for highly selective and sensitive detection of the target analyte in complex matrices.[7][8]
-
Electrospray Ionization (ESI): While typically used for polar, non-volatile molecules, derivatization strategies can make alkynes amenable to ESI analysis.[9] It is a very soft ionization technique, ideal for LC-MS applications and confirming molecular weight with minimal fragmentation.
Mass Spectral Analysis: Decoding the Fragmentation Pathways
The structural features of this compound give rise to several predictable and competing fragmentation pathways under Electron Ionization (EI). The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 natural abundance, is a powerful diagnostic tool, as any bromine-containing fragment will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units.[10][11][12]
The Molecular Ion (M⁺•)
The molecular ion peak for this compound will appear as a doublet at m/z 238 and 240 . However, due to the presence of the tertiary alcohol, which is highly prone to fragmentation, this peak is expected to be very weak or entirely absent in a standard 70 eV EI spectrum.[4][5]
Primary Fragmentation Pathways
The initial fragmentation events are dominated by the energetically most favorable bond cleavages, driven by the formation of stable carbocations or radicals.
-
α-Cleavage (Loss of Methyl Radical): This is the most dominant fragmentation pathway for tertiary alcohols.[5] The cleavage of a C-C bond adjacent to the oxygen atom results in the loss of a methyl radical (•CH₃, 15 Da). This generates a highly stable tertiary oxonium ion, which is further stabilized by resonance with the adjacent alkyne and aromatic ring. This fragment is expected to be the base peak in the spectrum.
-
[M - CH₃]⁺ at m/z 223/225
-
-
Dehydration (Loss of Water): The elimination of a water molecule (H₂O, 18 Da) is a common fragmentation route for alcohols.[5] While possible, this pathway is often less favored than α-cleavage for tertiary alcohols.
-
[M - H₂O]⁺• at m/z 220/222
-
-
Propargylic/Benzylic Cleavage: Cleavage of the bond between the quaternary carbon and the alkyne group is also possible. This would result in the formation of a bromophenyl-ethynyl radical and a stable cation at m/z 59.
-
[C(CH₃)₂OH]⁺ at m/z 59
-
Secondary and Characteristic Fragment Ions
Further fragmentation of the primary ions provides additional structural information.
-
Bromophenyl Cation: Cleavage of the bond between the aromatic ring and the alkyne chain leads to the characteristic bromophenyl cation.
-
[BrC₆H₄]⁺ at m/z 155/157
-
-
Phenyl Cation: Subsequent loss of the bromine atom from the bromophenyl cation yields the phenyl cation.
-
[C₆H₅]⁺ at m/z 77
-
The diagram below, generated using Graphviz, illustrates these key fragmentation pathways originating from the molecular ion.
Summary of Expected Fragments
The following table summarizes the key ions expected in the EI mass spectrum.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Comments |
| 238 / 240 | [M]⁺• | [C₁₁H₁₁BrO]⁺• | Molecular Ion. Expected to be weak or absent. |
| 223 / 225 | [M - CH₃]⁺ | [C₁₀H₈BrO]⁺ | Base Peak . From α-cleavage, loss of a methyl radical. |
| 220 / 222 | [M - H₂O]⁺• | [C₁₁H₉Br]⁺• | Loss of water. |
| 155 / 157 | [BrC₆H₄]⁺ | [C₆H₄Br]⁺ | Bromophenyl cation. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of Br•. |
| 59 | [C(CH₃)₂OH]⁺ | [C₃H₇O]⁺ | From cleavage of the propargylic C-C bond. |
Experimental Protocols
To ensure reproducible and high-quality data, adherence to validated protocols is essential.
Protocol: GC-MS Analysis (Electron Ionization)
This protocol is designed for structural confirmation and purity analysis.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation Setup (Typical):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a 20:1 split ratio.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer Setup (Typical):
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
MS Transfer Line Temperature: 280°C.
-
Scan Range: m/z 35 - 400.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the peak apex.
-
Compare the observed fragmentation pattern with the predicted pattern (Section 4.4), paying close attention to the m/z 223/225 base peak and the characteristic bromine isotopic doublets.
-
The workflow for this GC-MS analysis is visualized below.
Conclusion
The is a textbook example of how fundamental principles of fragmentation can be applied to deduce the structure of a multi-functional molecule. The analysis is anchored by two highly predictable and informative features: the facile α-cleavage of the tertiary alcohol leading to a dominant base peak at m/z 223/225 , and the ubiquitous isotopic doublet signature of bromine that confirms the presence and number of bromine atoms in any given fragment. While EI-MS is the workhorse for structural elucidation, softer ionization techniques like CI or ESI are essential complementary tools for unequivocally determining the molecular weight. This guide provides the necessary framework for scientists to confidently analyze this compound and its analogs, ensuring data integrity in research and development settings.
References
-
Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 23, 2026, from [Link]
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Hites, R. A. (1985). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 57(8), 1735-1738. [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]
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Al-Huniti, M. H., & Cooks, R. G. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. Journal of Mass Spectrometry, 35(3), 346–355. [Link]
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Field, F. H. (1968). Chemical ionization mass spectrometry. VIII. Alkenes and alkynes. Journal of the American Chemical Society, 90(21), 5649–5656. [Link]
-
CHEM 2600 Course Notes. (2018). Topic 3: Mass Spectrometry (MS). University of Lethbridge. [Link]
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Zschocke, A., & Spengler, B. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 20(10), 1633-1640. [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.10: Fragmentation of Alcohols. Whitman College. [Link]
-
Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]
-
Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Retrieved January 23, 2026, from [Link]
-
Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
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infrared spectroscopy of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic organic compound that incorporates several key functional groups, making it a valuable intermediate in medicinal chemistry and materials science. Its structure, featuring a tertiary alcohol, a disubstituted alkyne, and a brominated aromatic ring, presents a unique spectroscopic profile. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint, enabling the identification and structural elucidation of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy allows for the precise identification of functional groups.
This guide provides a comprehensive analysis of the infrared spectrum of this compound. It is designed to serve as a practical resource for researchers, offering not only a theoretical interpretation of the spectrum but also a detailed experimental protocol for its acquisition. The insights provided herein are grounded in established spectroscopic principles and are intended to facilitate the accurate characterization of this and structurally related molecules.
Molecular Structure and Key Functional Groups
The chemical structure of this compound is fundamental to understanding its infrared spectrum. The molecule consists of a p-bromophenyl group attached to a butynol backbone. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:
-
Tertiary Alcohol (-OH) : The hydroxyl group is attached to a tertiary carbon, which influences the position of the C-O stretching vibration.
-
Disubstituted Alkyne (-C≡C-) : The carbon-carbon triple bond is internal, which affects the intensity of its stretching vibration.
-
Aromatic Ring (p-substituted) : The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.
-
Alkyl Groups (-CH₃) : The methyl groups have characteristic C-H stretching and bending modes.
-
Carbon-Bromine Bond (C-Br) : This bond gives rise to a stretching vibration in the fingerprint region of the spectrum.
Caption: Molecular structure highlighting the key functional groups.
Analysis of the Predicted Infrared Spectrum
The infrared spectrum of this compound can be interpreted by assigning absorption bands to the vibrational modes of its constituent functional groups.
O-H and C-H Stretching Region (3600-2800 cm⁻¹)
-
O-H Stretch : A prominent, broad absorption band is expected in the region of 3550-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group.[1][2] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules in the solid state.[2][3] In a very dilute solution in a non-polar solvent, a sharp, weaker peak might be observed around 3600 cm⁻¹ corresponding to the "free" non-hydrogen-bonded O-H stretch.[4]
-
Aromatic C-H Stretch : Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the aromatic ring.[1][5]
-
Alkyl C-H Stretch : Strong, sharp absorptions are expected just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region, due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl groups.[6][7]
Triple Bond and Fingerprint Regions (2300-600 cm⁻¹)
-
C≡C Stretch : A weak absorption band is expected in the 2260-2190 cm⁻¹ range for the disubstituted alkyne C≡C stretching vibration.[1][8] For internal alkynes, this peak is often weak due to the small change in dipole moment during the vibration.[9] Its presence, even if weak, is highly diagnostic.[8][10]
-
Aromatic C=C Stretches : Medium to weak, sharp absorptions are expected in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the aromatic ring.[1]
-
C-O Stretch : A strong absorption band for the tertiary alcohol C-O stretching vibration is expected in the range of 1210-1100 cm⁻¹.[4][11] This is a key diagnostic peak for identifying the alcohol functionality.
-
Aromatic C-H Bending : Out-of-plane C-H bending vibrations for the para-substituted aromatic ring typically appear as a strong band in the 860-800 cm⁻¹ region.
-
C-Br Stretch : The C-Br stretching vibration is expected to produce an absorption band in the fingerprint region, typically below 700 cm⁻¹.[12] The precise position can vary, and it may be coupled with other vibrations, making it less straightforward to assign definitively.
Summary of Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Peak Shape |
| 3550 - 3200 | Alcohol O-H Stretch (H-bonded) | Strong | Broad |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Sharp |
| 2950 - 2850 | Alkyl C-H Stretch | Strong | Sharp |
| 2260 - 2190 | Alkyne C≡C Stretch | Weak | Sharp |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Weak | Sharp |
| 1210 - 1100 | Tertiary Alcohol C-O Stretch | Strong | Sharp |
| 860 - 800 | Aromatic C-H Bending (p-subst.) | Strong | Sharp |
| < 700 | C-Br Stretch | Medium to Weak | Sharp |
Experimental Protocol: Thin Solid Film Method
Given that this compound is an off-white to pale yellow solid at room temperature, the thin solid film method is a rapid and effective technique for sample preparation for Fourier Transform Infrared (FTIR) spectroscopy.[13][14][15]
Materials:
-
This compound (5-10 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or dropper
-
FTIR spectrometer
Procedure:
-
Sample Dissolution : Place a small amount (5-10 mg) of the solid sample into a clean, dry vial or test tube. Add a few drops of a volatile solvent like methylene chloride to completely dissolve the solid.[15]
-
Film Deposition : Using a Pasteur pipette, place one or two drops of the resulting solution onto the surface of a clean, dry salt plate.[14]
-
Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the salt plate. If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and the solvent allowed to evaporate.[15]
-
Sample Analysis : Place the salt plate in the sample holder of the FTIR spectrometer.
-
Data Acquisition : Acquire the background spectrum (of the clean, empty sample compartment) and then the sample spectrum according to the instrument's operating procedure. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Alternative Preparation Methods:
-
KBr Pellet Method : This involves grinding a small amount of the sample with dry potassium bromide (KBr) powder and pressing the mixture into a transparent pellet using a hydraulic press.[16] KBr is transparent in the IR region and acts as a matrix.[16]
-
Nujol Mull : The solid sample is ground into a fine paste with Nujol (a mineral oil).[17] A thin film of this paste is then pressed between two salt plates.[18] It's important to note that Nujol itself has absorption bands (around 2920-2850, 1460, and 1380 cm⁻¹) which will be present in the spectrum.[15]
Caption: A step-by-step workflow for acquiring the IR spectrum.
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is invaluable for its characterization. The key diagnostic features include a broad O-H stretch confirming the presence of the alcohol, sharp alkyl and aromatic C-H stretches, a weak but characteristic C≡C stretch for the internal alkyne, and a strong C-O stretch indicative of a tertiary alcohol. By following the detailed experimental protocol and utilizing the interpretive guide provided, researchers can confidently acquire and analyze the IR spectrum of this compound, ensuring its identity and purity in various scientific applications.
References
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
-
Química Organica.org. IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]
-
YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]
-
University of Puget Sound. IR Absorption Table. Retrieved from [Link]
-
Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Michigan State University Chemistry. Infrared Spectroscopy. Retrieved from [Link]
-
Drawell. Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols. Retrieved from [Link]
-
YouTube. (2021, May 12). Making a Solid State IR Sample with a Nujol Mull. Retrieved from [Link]
-
University of California, Santa Cruz. IR Tables. Retrieved from [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy Index. Retrieved from [Link]
-
ResearchGate. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Retrieved from [Link]
-
SlidePlayer. The features of IR spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Retrieved from [Link]
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role of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol in organic synthesis
An In-depth Technical Guide to the Role of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol in Organic Synthesis
Abstract
This compound is a pivotal intermediate in modern organic synthesis, valued for its dual functionality. It serves as a stable, protected form of a terminal arylalkyne and possesses a reactive aryl bromide handle. This combination allows for a modular and sequential approach to the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, the strategic application of its protecting group, and its versatile roles in palladium-catalyzed cross-coupling reactions, ultimately highlighting its significance in the fields of materials science and drug discovery. We will explore the causality behind its synthetic utility and provide detailed, field-proven protocols for its preparation and subsequent transformations.
Core Principles: Synthesis and Strategic Importance
The synthetic value of this compound originates from its straightforward and high-yielding preparation via the Sonogashira-Hagihara coupling reaction. This palladium-catalyzed reaction efficiently joins an aryl halide with a terminal alkyne.
Synthesis via Sonogashira-Hagihara Coupling
The primary route to this compound involves the coupling of a brominated aromatic ring (e.g., 1,4-dibromobenzene or 4-bromoaniline derivatives) with 2-methylbut-3-yn-2-ol.[1][2] The latter reagent is a commercially available, inexpensive, and stable liquid that serves as a protected equivalent of acetylene.[3] The choice of 2-methylbut-3-yn-2-ol is strategic; it circumvents the challenges of handling gaseous and highly reactive acetylene directly while installing a terminal alkyne surrogate that can be unmasked in a subsequent step.
The reaction is catalyzed by a combination of a palladium complex (e.g., Palladium(II) acetate with triphenylphosphine) and a copper(I) salt (e.g., copper(I) iodide) in the presence of a suitable base, typically an amine like diethylamine or triethylamine, which also serves as the solvent.[1]
Caption: Deprotection to yield the terminal arylalkyne.
Core Applications in the Synthesis of Complex Molecules
This compound is not an endpoint but a versatile branching point for molecular synthesis. Its two distinct reactive sites—the aryl bromide and the protected alkyne—can be addressed sequentially, allowing for the programmed construction of complex structures.
A Bifunctional Linchpin for Sequential Cross-Coupling
The differential reactivity of the C-Br bond and the alkyne moiety is the cornerstone of its utility.
-
Functionalization at the Aryl Bromide: The bromophenyl group is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkyl, vinyl, or amino substituents.
-
Functionalization at the Alkyne: Following the initial coupling at the bromide site, the hydroxyisopropyl group can be removed to unmask the terminal alkyne. This newly revealed functional group can then participate in a second wave of transformations, such as another Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), or various cyclization reactions.
This sequential functionalization strategy provides a powerful and convergent approach to building molecules with precisely controlled architecture, which is of paramount importance in both drug discovery and materials science. [1]
Caption: Sequential functionalization workflow.
Role in Active Pharmaceutical Ingredient (API) Synthesis
The structural motifs accessible from this compound are prevalent in a multitude of APIs. [][5]Arylalkynes are key precursors for many heterocyclic compounds and are found in kinase inhibitors, antivirals, and central nervous system agents. [6][7][8] For instance, the bromophenyl group is a key component of the dual endothelin receptor antagonist, Macitentan. [9]The ability to use this compound as a starting material allows for the late-stage introduction of the alkyne or alkyne-derived moieties, which can serve as critical pharmacophores or as handles for attaching solubilizing groups or other fragments in a lead optimization campaign. This modularity is highly desirable in drug development, as it facilitates the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies. [10]
Validated Experimental Protocols
The following protocols are presented as self-validating systems, incorporating stoichiometric rationale and purification strategies that ensure high purity and reproducibility.
Protocol: Synthesis of this compound
This procedure is adapted from established Sonogashira coupling methodologies. [1][2]
-
System Setup: A three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with the aryl bromide (e.g., 1-bromo-4-iodobenzene, 1.0 equiv).
-
Reagent Addition: To the flask, add diethylamine (approx. 10 mL per mmol of aryl bromide). Degas the solution by bubbling nitrogen through it for 20 minutes.
-
Catalyst Loading: Add Palladium(II) acetate (0.01 equiv), triphenylphosphine (0.02 equiv), and copper(I) iodide (0.005 equiv). The mixture may turn yellow/brown.
-
Alkyne Addition: Add 2-methylbut-3-yn-2-ol (1.2 equiv) via syringe.
-
Reaction: The mixture is heated to reflux (approx. 55-60 °C for diethylamine) under a nitrogen atmosphere for 12-18 hours. Progress can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted several times with diethyl ether or ethyl acetate.
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: n-pentane/ethyl acetate or cyclohexane/diethyl ether mixtures) to yield the title compound as a solid. [1][2]
Protocol: Deprotection to 1-Bromo-4-ethynylbenzene
This procedure utilizes the base-catalyzed retro-Favorskii elimination. [1]
-
System Setup: A dry round-bottom flask under a nitrogen atmosphere is charged with a solution of this compound (1.0 equiv) in anhydrous toluene.
-
Base Addition: Sodium hydroxide (or potassium hydroxide, approx. 2-3 equiv) is added, and the mixture is heated to reflux.
-
Reaction and Distillation: Acetone is formed as a byproduct and can be removed by distillation if desired to drive the reaction to completion. The reaction is typically complete within 2-4 hours.
-
Workup: The reaction mixture is cooled and carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with toluene or diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude terminal alkyne, which can often be used without further purification or can be purified by chromatography or crystallization.
Conclusion
This compound is a quintessential example of a strategic building block in organic synthesis. Its value extends beyond its simple structure; it embodies the principles of protecting group chemistry and sequential, controlled functionalization. By providing a safe and reliable method for introducing the arylalkyne moiety and retaining a reactive handle for orthogonal chemistry, it empowers chemists in research and drug development to access complex molecular targets with greater efficiency and precision. Its continued application is a testament to the power of rational molecular design in solving synthetic challenges.
References
-
Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. [Link]
-
Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 8), o1866. [Link]
- CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
- Supporting Information for relevant synthetic chemistry papers (general characterization data).
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative Sonogashira coupling. Beilstein Journal of Organic Chemistry. [Link]
-
El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6. [Link]
-
2-Methylbut-3-yn-2-ol. Wikipedia. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]
-
Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]
-
Improving API Synthesis. Pharmaceutical Technology. [Link]
-
Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231). PubMed. [Link]
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- 8. Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
derivatives of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
An In-Depth Technical Guide to the Synthesis and Application of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol Derivatives
Executive Summary
This compound stands as a pivotal scaffold in modern organic synthesis, bridging the gap between simple aryl halides and complex molecular architectures. Its unique structure, featuring a reactive bromine atom, a protected terminal alkyne, and a tertiary alcohol, offers a trifecta of synthetic handles for elaborate derivatization. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of this versatile building block. We will delve into its synthesis, focusing on the robust Sonogashira coupling, and elucidate the strategic pathways for creating diverse derivatives. By grounding our discussion in mechanistic principles and field-proven protocols, this document serves as both a strategic overview and a practical handbook for leveraging this compound in medicinal chemistry and materials science.
The Core Moiety: Understanding this compound
Structural Features and Strategic Importance
The subject molecule is characterized by a 4-bromophenyl group linked to a 2-methylbut-3-yn-2-ol moiety. The strategic value of this compound lies in its dual functionality:
-
The Aryl Bromide: The bromine atom on the phenyl ring is a prime handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents at the para-position.
-
The Protected Alkyne: The 2-hydroxyprop-2-yl group on the alkyne serves as a robust protecting group for the terminal acetylene.[1] This allows for selective reactions at the aryl bromide site without interference from the acidic acetylenic proton. This protecting group can be readily removed under basic conditions in a retro-Favorskii type reaction to unveil the terminal alkyne for subsequent transformations like click chemistry or further couplings.[1][2]
Foundational Synthesis: The Sonogashira Coupling
The most direct and efficient route to this compound and its analogs is the Sonogashira cross-coupling reaction.[3] This reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[3] In this context, it couples an aryl bromide with 2-methylbut-3-yn-2-ol.
Causality of Experimental Design: The reaction's success hinges on a dual-catalyst system. A palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) orchestrates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the transmetalation to the palladium center, which is often the rate-limiting step in copper-free variants. An amine base, such as diethylamine or triethylamine, is essential not only to neutralize the hydrogen halide produced but also to act as a solvent and ligand for the catalytic species.[2][3] The entire process must be conducted under an inert atmosphere (e.g., argon or nitrogen) as the palladium(0) species, the active catalyst in the cycle, is susceptible to oxidation.[4]
// Nodes for the Palladium Cycle Pd0 [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nAr-Pd(II)-X(L2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\nAr-Pd(II)-C≡CR(L2)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product\nAr-C≡CR", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArX [label="Aryl Halide\n(R1-X)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Nodes for the Copper Cycle CuX [label="Cu(I)X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="Terminal Alkyne\n(H-C≡CR2)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CuAcetylide [label="Copper Acetylide\nCu-C≡CR2", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges for the Palladium Cycle Pd0 -> OxAdd [label=" + R1-X"]; OxAdd -> Transmetal [label=" + Cu-C≡CR2"]; Transmetal -> RedElim; RedElim -> Pd0; RedElim -> Product [style=dashed];
// Edges for the Copper Cycle {rank=same; CuX; Alkyne; Base} Alkyne -> CuAcetylide; CuX -> CuAcetylide; Base -> CuAcetylide; CuAcetylide -> Transmetal [style=dashed, label="Transmetalation\n to Pd(II)"];
// Connect reactants ArX -> OxAdd [style=dashed];
}
Synthetic Pathways to Key Derivatives
Pathway A: Direct Synthesis via Sonogashira Coupling
This pathway involves coupling various substituted aryl bromides with 2-methylbut-3-yn-2-ol to generate a library of analogs. This approach is highly modular and allows for the introduction of diverse electronic and steric properties on the aryl ring.
-
System Validation: This protocol is adapted from established procedures for similar compounds and includes checkpoints for reaction monitoring.[2][5]
-
Reagents & Equipment:
-
1,4-Dibromobenzene
-
2-Methylbut-3-yn-2-ol[1]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Diethylamine (Et₂NH), anhydrous
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
TLC plates (silica gel 60 F₂₅₄)
-
-
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1,4-dibromobenzene (1.0 equiv), palladium(II) acetate (0.01 equiv), triphenylphosphine (0.02 equiv), and copper(I) iodide (0.005 equiv).
-
Solvent and Reagents: Add anhydrous diethylamine to the flask via cannula, followed by 2-methylbut-3-yn-2-ol (1.1 equiv). The mixture will typically turn from a slurry to a yellowish or brownish solution.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours. The choice of temperature is a balance between reaction rate and catalyst stability; room temperature is often sufficient but may require longer times.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting aryl bromide and the appearance of a new, higher Rf spot indicates product formation.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts. Wash further with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to yield the pure product.
-
| Aryl Bromide Substrate | Product | Typical Yield (%) | Reference |
| 4-Bromoanisole | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | 74% | [2][5] |
| 4-Bromotoluene | 2-Methyl-4-(p-tolyl)but-3-yn-2-ol | Good to Excellent | [6][7] |
| 3-Bromoaniline | 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol | Good to Excellent | [7] |
| Methyl-4-bromobenzoate | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | Variable | [4] |
Pathway B: Deprotection and Derivatization of the Alkyne
Once the core scaffold is synthesized, the terminal alkyne can be unmasked. This opens a gateway to a host of reactions unique to terminal alkynes.
-
Causality of Experimental Design: This reaction leverages the thermodynamic stability of the products. A strong base, such as sodium hydride or potassium hydroxide, in a high-boiling solvent like toluene or xylene, is used to initiate the cleavage of the C-C bond, eliminating acetone (which is volatile and can be removed) and generating the terminal arylalkyne.[1][2]
Start [label="4-(Aryl)-2-methylbut-3-yn-2-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Base-Catalyzed\nRetro-Favorskii Reaction\n(e.g., KOH, Toluene, Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Terminal Arylalkyne\n(Aryl-C≡CH)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Reaction1 [label="Sonogashira Coupling\n(with R-X)", shape=ellipse]; Reaction2 [label="Click Chemistry\n(with Azide)", shape=ellipse]; Reaction3 [label="Other Alkyne Reactions", shape=ellipse]; Product1 [label="Diarylalkyne", shape=cds]; Product2 [label="Triazole", shape=cds];
Start -> Deprotection; Deprotection -> Intermediate [label="- Acetone"]; Intermediate -> Reaction1; Intermediate -> Reaction2; Intermediate -> Reaction3; Reaction1 -> Product1; Reaction2 -> Product2; }
Pathway C: Derivatization at the Bromine Position
The aryl bromide is a versatile functional group for building molecular complexity. While the alkyne is protected, the bromine can be used in various cross-coupling reactions.
Core [label="4-(4-Bromophenyl)-2-methyl-\nbut-3-yn-2-ol", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Suzuki [label="Suzuki Coupling\n(+ R-B(OH)2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig\n(+ R2NH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heck [label="Heck Coupling\n(+ Alkene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Suzuki [label="Biaryl Derivative", shape=ellipse]; Product_Buchwald [label="Aniline Derivative", shape=ellipse]; Product_Heck [label="Stilbene Derivative", shape=ellipse];
Core -> Suzuki; Core -> Buchwald; Core -> Heck; Suzuki -> Product_Suzuki; Buchwald -> Product_Buchwald; Heck -> Product_Heck; }
Applications in Drug Discovery and Materials Science
The derivatives of this compound are not merely synthetic curiosities; they are precursors to molecules with significant biological activity and material properties.
-
Anti-Alzheimer's Agents: The bromophenyl scaffold has been incorporated into the synthesis of 4'-piperidinol derivatives evaluated as multifactorial agents for Alzheimer's disease.[8] Compounds derived from this structural class have shown potent inhibition of acetylcholinesterase (AChE), antioxidant activity, and the ability to inhibit amyloid-beta aggregation, targeting multiple pathological pathways of the disease.[8]
-
Antimicrobial and Anticancer Agents: In other studies, the 4-(4-bromophenyl) moiety is a key component of thiazol-2-amine derivatives.[9][10] These compounds have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, with some derivatives showing promising results comparable to standard drugs.[10]
-
Materials Science: After deprotection, the resulting terminal arylalkynes are crucial building blocks for diarylalkynes.[2][5] These diarylalkynes are of great interest in materials science for the development of organic semiconductors, liquid crystals, and conjugated polymers.
Characterization and Analytical Data
Accurate characterization is paramount for validating the synthesis of these derivatives. A combination of spectroscopic and chromatographic techniques is standard.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for structural elucidation.
-
In ¹H NMR, the singlet for the six methyl protons of the protecting group typically appears around 1.6 ppm.[6] The aromatic protons show characteristic splitting patterns in the 7.1-7.5 ppm region.[6]
-
In ¹³C NMR, the quaternary carbons of the alkyne appear around 82 ppm and 93 ppm, while the carbon bearing the hydroxyl group is around 65 ppm.[6]
-
-
Column Chromatography: As described in the protocol, silica gel column chromatography is the standard method for purification, typically using a non-polar/polar solvent system like hexane/ethyl acetate.[2]
| Derivative | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| 2-Methyl-4-(p-tolyl)but-3-yn-2-ol | 7.31 (d), 7.10 (d), 2.34 (s, 3H), 1.61 (s, 6H) | 138.2, 131.4, 128.9, 119.6, 93.1, 82.1, 65.5, 31.4, 21.3 | [6] |
| 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | 7.34 (m, 2H), 6.81 (d, 2H), 3.78 (s, 3H), 1.60 (s, 6H) | 159.4, 133.0, 114.7, 113.8, 92.1, 81.2, 65.6, 55.2, 31.5 | [6] |
| 4-(4-tert-Butylphenyl)-2-methylbut-3-yn-2-ol | 7.33 (q, 4H), 1.61 (s, 6H), 1.30 (s, 9H) | 151.5, 131.3, 125.2, 119.7, 93.1, 82.2, 65.6, 34.7, 31.5, 31.1 | [6] |
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design. Its utility stems from the orthogonal reactivity of its functional groups, enabling sequential and controlled modifications. The Sonogashira coupling provides a reliable entry point to this class of compounds, while subsequent reactions at either the aryl bromide or the deprotected alkyne offer limitless possibilities for generating novel chemical entities. For researchers in drug discovery, this scaffold provides a robust starting point for fragment-based design and lead optimization. In materials science, it remains a key intermediate for conjugated systems. Future work will likely focus on developing more sustainable, copper-free Sonogashira protocols and expanding the application of these derivatives into new areas of chemical biology and nanotechnology.
References
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Crystallographic Communications, E66, o1866. [Link]
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MDPI. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Molecules, 27(21), 7545. [Link]
-
Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Course Hero. Retrieved from [Link]
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. ResearchGate. [Link]
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Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
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Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]
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Sharma, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]
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Sharma, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
-
Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]
-
Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 584-593. [Link]
-
ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?[Link]
-
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-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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stability and storage of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
An In-depth Technical Guide to the Stability and Storage of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical aspects concerning the . As a key intermediate in organic synthesis and pharmaceutical research, understanding its chemical stability, potential degradation pathways, and optimal storage conditions is paramount to ensure its integrity and performance in experimental workflows. This document synthesizes available data, chemical principles, and field-proven insights to offer a practical resource for laboratory professionals.
Chemical Identity and Physicochemical Properties
This compound is a tertiary alkynyl alcohol containing a bromophenyl group. Its unique structure dictates its reactivity and stability profile.
| Property | Value | Source |
| CAS Number | 76347-62-1 | [1] |
| Molecular Formula | C₁₁H₁₁BrO | Calculated |
| Molecular Weight | 239.11 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 56-57 °C | [1] |
| Boiling Point | 305.6±27.0 °C (Predicted) | [1] |
| Density | 1.43±0.1 g/cm³ (Predicted) | [1] |
| pKa | 13.19±0.29 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Core Stability Profile
The stability of this compound is influenced by several factors inherent to its molecular structure. The presence of a tertiary alcohol, an internal alkyne, and a brominated aromatic ring creates a molecule with specific sensitivities.
Inherent Structural Stability
Under normal, controlled laboratory conditions, this compound is a relatively stable solid compound.[2] The phenylacetylene moiety is generally stable, and the tertiary alcohol is less prone to oxidation compared to primary or secondary alcohols. However, the combination of these functional groups introduces potential degradation pathways under specific stress conditions.
Susceptibility to Degradation
Several environmental factors can compromise the stability of this compound:
-
Temperature: Elevated temperatures can promote decomposition. While the predicted boiling point is high, prolonged exposure to heat should be avoided. The recommended storage temperature is 2-8°C.[1]
-
Light: Aromatic compounds and alkynes can be sensitive to light, potentially leading to polymerization or other photochemical reactions. It is advisable to store the compound in amber vials or in the dark.
-
Air/Oxygen: While generally stable in air, prolonged exposure, especially at elevated temperatures, could lead to slow oxidation. The use of an inert atmosphere (e.g., nitrogen or argon) for long-term storage is a best practice.
-
Moisture: The compound is a solid and not reported to be hygroscopic. However, the presence of moisture, especially in combination with acidic or basic catalysts, could facilitate side reactions.
-
Incompatible Materials: Strong oxidizing agents and strong acids are known to react with similar compounds and should be avoided.[2][3] For instance, alkynes can undergo vigorous reactions with strong oxidants, and the tertiary alcohol can be eliminated under acidic conditions.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for anticipating and preventing the loss of compound integrity.
Caption: Potential degradation pathways for this compound.
-
Oxidative Cleavage: In the presence of strong oxidizing agents (e.g., potassium permanganate, ozone), the carbon-carbon triple bond can be cleaved, leading to the formation of carboxylic acids or other oxidation products.
-
Acid-Catalyzed Elimination: Strong acids can protonate the tertiary hydroxyl group, which can then be eliminated as water to form a more stable carbocation, potentially leading to the formation of an enyne or other rearrangement products.
-
Polymerization: Alkynes, particularly terminal alkynes, can be prone to polymerization. While this compound has an internal alkyne, exposure to light, radical initiators, or certain metal catalysts could potentially initiate polymerization.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and potential side reactions.[1][2] |
| Atmosphere | Tightly sealed container, consider inert gas (N₂ or Ar) for long-term storage | Protects from atmospheric moisture and oxygen.[4] |
| Light | Store in a dark place or in an amber, light-blocking container | Prevents photochemical degradation.[5] |
| Container | Tightly sealed, appropriate for chemical storage (e.g., glass vial with a secure cap) | Prevents contamination and exposure to the environment.[4] |
Safe Handling Procedures
As a senior application scientist, it is imperative to emphasize that proper handling is as crucial as correct storage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Dispensing: When weighing and dispensing the solid, avoid creating dust. Use appropriate tools and a contained environment if necessary.
-
Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[2][3]
Experimental Workflow for Stability Assessment
A self-validating system for protocols is essential for trustworthy results. The following outlines a general workflow for assessing the stability of this compound under various conditions.
Caption: General workflow for assessing the stability of a chemical compound.
Step-by-Step Protocol
-
Initial Characterization (Time Zero):
-
Obtain a baseline purity profile of a reference standard of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Confirm the identity and structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
-
Forced Degradation (Stress) Studies:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) in a calibrated oven.
-
Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber). Wrap a control sample in aluminum foil to serve as a dark control.
-
Hydrolytic Stability: Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 2, 7, 9) and store them at a controlled temperature.
-
Oxidative Stress: Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each stress condition.
-
Analyze the samples by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.
-
Use a mass spectrometer coupled with the HPLC (LC-MS) to identify the mass of any significant degradation products, which can help in elucidating the degradation pathways.
-
-
Data Interpretation:
-
Calculate the degradation rate for each condition.
-
Identify and, if possible, characterize the major degradation products.
-
This data will provide a comprehensive understanding of the compound's stability and help in defining appropriate storage and handling conditions.
-
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and in a tightly sealed container. Its primary liabilities are exposure to high temperatures, strong acids, and strong oxidizing agents. For researchers and drug development professionals, adherence to these guidelines is critical for ensuring the chemical integrity of this valuable synthetic intermediate, thereby safeguarding the reliability and reproducibility of experimental outcomes.
References
-
OECD SIDS. (n.d.). 2-METHYL-3-YN-2-OL CAS N°: 115-19-5. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]
-
Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-2-methyl-3-butyn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. Retrieved from [Link]
-
MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
-
Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1719-19-3, 2-METHYL-4-PHENYL-3-BUTYN-2-OL. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-buten-2-ol. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Sonogashira Cross-Coupling Reaction of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Introduction: The Enduring Power of the Sonogashira Reaction in Modern Chemistry
The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2][3] Its ability to forge carbon-carbon bonds between sp² and sp hybridized centers under relatively mild conditions has made it an indispensable tool in a multitude of chemical disciplines.[2][3][4] From the synthesis of complex natural products and pharmaceuticals to the development of novel organic materials and nanomaterials, the applications of the Sonogashira coupling are vast and continually expanding.[2][4] This reaction's significance is underscored by its frequent use in the preparation of conjugated enynes and arylalkynes, key structural motifs in numerous biologically active molecules and advanced materials.[1][4]
This application note provides a comprehensive guide to performing a Sonogashira reaction with a specific and functionally rich substrate: 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol. The presence of both an aryl bromide and a terminal alkyne within the same molecule, along with a tertiary alcohol, presents unique opportunities and challenges. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the mechanistic underpinnings and practical considerations for a successful reaction.
The Mechanistic Heart of the Sonogashira Reaction: A Dual Catalytic Cycle
The remarkable efficiency of the Sonogashira reaction stems from the synergistic interplay of two distinct catalytic cycles: one involving palladium and the other copper.[1][5] Understanding this dual mechanism is paramount for troubleshooting and optimizing reaction conditions.
The process is initiated by the palladium cycle . A palladium(0) species, typically generated in situ, undergoes oxidative addition with the aryl halide (in our case, this compound).[1][6] This step forms a palladium(II) intermediate.
Simultaneously, the copper cycle activates the terminal alkyne. A copper(I) salt, usually copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1] This step is crucial as it increases the nucleophilicity of the alkyne.
The two cycles then converge in a key step called transmetalation . The copper acetylide transfers its alkynyl group to the palladium(II) complex, displacing the halide and forming an alkynylpalladium(II) intermediate.[1] The final step is reductive elimination , where the coupled product is expelled from the palladium complex, regenerating the active palladium(0) catalyst and allowing the cycle to continue.[1][6]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Introduction: A Versatile Scaffold for Complex Synthesis
In the landscape of medicinal chemistry and materials science, the development of complex molecular architectures from versatile building blocks is paramount. 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is one such building block, offering two distinct and highly valuable reactive sites: an aryl bromide and a sterically protected terminal alkyne. The aryl bromide is a classic handle for palladium-catalyzed cross-coupling reactions, while the 2-hydroxy-2-methylpropanyl group provides a robust protecting group for the terminal alkyne, which can be cleaved under specific conditions to participate in further transformations.
The derivatives of this scaffold are of significant interest in drug discovery. For instance, molecules containing the 4-bromophenyl moiety have been investigated for antimicrobial and anticancer activities.[1][2][3][4] The ability to readily diversify this core structure through reliable and high-yielding coupling reactions is therefore critical for generating libraries of novel compounds for biological screening and developing advanced materials.[5]
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry, provide the ideal tools for this purpose.[6] These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision and functional group tolerance under mild conditions.[7][8] This guide provides detailed protocols and technical insights for two of the most powerful of these transformations as applied to this compound: the Sonogashira coupling and the Suzuki-Miyaura coupling .
Section 1: The Sonogashira Coupling of Aryl Bromides
The Sonogashira reaction is the premier method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[9][10] This reaction is characterized by its use of a dual catalytic system, typically a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base.[11] While traditionally requiring anhydrous and anaerobic conditions, modern protocols have increased its robustness and scope.[11]
Mechanistic Rationale: The "Why" Behind the Reagents
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The reaction proceeds through two interconnected cycles.
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of our substrate, forming a Pd(II) intermediate.[12] This is often the rate-limiting step. The choice of phosphine ligand is critical here; bulky, electron-rich ligands can accelerate this step and stabilize the catalytic species.[7][13]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne coupling partner in the presence of the amine base to form a copper(I) acetylide intermediate. This step deprotonates the alkyne, making it a more potent nucleophile.[12]
-
Transmetalation & Reductive Elimination: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the final C-C bond and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[12]
The amine base serves a dual purpose: it deprotonates the alkyne to facilitate copper acetylide formation and neutralizes the hydrogen halide (HBr) formed during the reaction.[11]
Sources
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The Lynchpin in Kinase Inhibitor Scaffolding: Applications of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol in Medicinal Chemistry
Introduction: Unveiling a Versatile Building Block
In the intricate world of medicinal chemistry, the identification and utilization of versatile chemical building blocks are paramount to the successful discovery of novel therapeutic agents. 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol, a seemingly unassuming tertiary alcohol, has emerged as a critical precursor to a highly valuable intermediate for the synthesis of complex heterocyclic scaffolds, particularly those targeting protein kinases. Its strategic importance lies in its role as a stable, protected source of 4-bromophenylacetylene, a terminal alkyne that serves as a linchpin for introducing the 4-bromophenylalkynyl moiety into drug candidates. This moiety has proven to be a key pharmacophoric element in a variety of kinase inhibitors, contributing to enhanced binding affinity and cellular activity.
This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its synthesis, its transformation into the key 4-bromophenylacetylene intermediate, and its subsequent incorporation into potent kinase inhibitors. Detailed protocols, mechanistic insights, and biological data will be presented to provide researchers, scientists, and drug development professionals with a thorough understanding of its utility in the quest for new medicines.
From Precursor to Key Intermediate: A Two-Step Synthetic Strategy
The journey from the stable precursor, this compound, to the reactive building block, 4-bromophenylacetylene, is a straightforward and efficient two-step process. This strategy is widely adopted in medicinal chemistry to handle the often-unstable nature of terminal alkynes.
Part 1: Synthesis of this compound via Sonogashira-Hagihara Coupling
The initial step involves a palladium- and copper-catalyzed Sonogashira-Hagihara cross-coupling reaction between a suitable aryl halide (1,4-dibromobenzene or 4-bromoiodobenzene) and the readily available 2-methylbut-3-yn-2-ol. The latter serves as a protective group for acetylene, preventing its self-coupling and other unwanted side reactions.
Caption: Sonogashira-Hagihara coupling reaction for the synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Materials:
-
1,4-Dibromobenzene (1.0 mmol)
-
2-Methylbut-3-yn-2-ol (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol)
-
Tri(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromobenzene, palladium(II) acetate, and tri(p-tolyl)phosphine.
-
Add anhydrous THF to dissolve the solids.
-
To this mixture, add 2-methylbut-3-yn-2-ol and DBU via syringe.
-
Heat the reaction mixture to 80°C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Part 2: Deprotection to Yield 4-Bromophenylacetylene
The second step involves the removal of the 2-hydroxy-2-propyl protecting group under basic conditions to yield the desired terminal alkyne, 4-bromophenylacetylene. This retro-Favorskii reaction is typically clean and high-yielding.
Caption: Base-catalyzed deprotection to yield 4-bromophenylacetylene.
Protocol 2: Synthesis of 4-Bromophenylacetylene
-
Materials:
-
This compound (1.0 mmol)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Toluene or a similar high-boiling solvent
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in toluene.
-
Add a catalytic amount of a strong base such as sodium hydroxide.
-
Heat the mixture to reflux (approximately 110-120°C) and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture and wash with water to remove the base.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting 4-bromophenylacetylene is often of sufficient purity for use in the next step, or it can be further purified by recrystallization or column chromatography.
-
Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
The true utility of this compound is showcased in its application as a precursor for the synthesis of complex, biologically active molecules. A prominent example is its use in the construction of pyrazolo[3,4-d]pyrimidine scaffolds, which are privileged structures in the design of various kinase inhibitors. These inhibitors have shown promise in the treatment of cancer and other proliferative diseases.[1][2]
The following section outlines a synthetic strategy to incorporate the 4-bromophenylalkynyl moiety into a pyrazolo[3,4-d]pyrimidine core, leading to potent inhibitors of Protein Kinase D (PKD).
Synthetic Workflow for a Pyrazolo[3,4-d]pyrimidine Inhibitor
The synthesis commences with the construction of a functionalized pyrazole, which is then elaborated to the pyrazolo[3,4-d]pyrimidine core. The 4-bromophenylacetylene, derived from our starting material, is then introduced via a Sonogashira coupling reaction.
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of arylalkynes from 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
An In-Depth Guide to the Synthesis of Arylalkynes from 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Arylalkynes and a Key Building Block
Arylalkynes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and conductive polymers. Their rigid, linear geometry and rich reactivity make them ideal scaffolds for constructing complex molecular architectures. The compound this compound is a particularly valuable and versatile building block for accessing this chemical class. It features two key functional handles:
-
An Aryl Bromide : This group is primed for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents onto the aromatic ring.
-
A Protected Terminal Alkyne : The 2-hydroxyprop-2-yl group serves as a robust protecting group for the terminal alkyne. This group is stable to many reaction conditions, particularly the palladium-catalyzed couplings, and can be efficiently removed in a subsequent step to liberate the terminal alkyne or to generate a diarylalkyne directly.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore detailed protocols for palladium-catalyzed cross-coupling reactions and the subsequent deprotection step, explaining the chemical principles behind each experimental choice.
Part I: Palladium-Catalyzed Functionalization of the Aryl Bromide
The carbon-bromine bond in the starting material is the primary site for modification. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering high efficiency and broad functional group tolerance.[1][2]
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a powerful method for creating a C(sp²)-C(sp²) bond between the aryl bromide and an organoboron species, typically a boronic acid or a boronic ester.[3][4] This reaction is widely used in the pharmaceutical industry due to the stability, low toxicity, and commercial availability of boronic acids.
Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[3][4]
-
Transmetalation : A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[6] This species then transfers its organic group to the Pd(II) complex, replacing the bromide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). Note: The choice of catalyst and ligand can significantly impact reaction efficiency and may require optimization.
-
Solvent Addition and Degassing : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture of dioxane and water (4:1, 5 mL).
-
Reaction : Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl alkyne.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner (R'-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | ~92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | 2-MeTHF/H₂O | 85 | 18 | ~88 |
Sonogashira Coupling: Synthesis of Diarylalkynes
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[7] This is a highly efficient method for synthesizing unsymmetrical diarylalkynes or other complex internal alkynes. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.
Causality and Mechanism: The synergistic action of palladium and copper is key to the reaction's success.
-
Palladium Cycle : Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine, which also acts as a solvent) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination : The desired internal alkyne product is formed, and the Pd(0) catalyst is regenerated.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a copper-free Sonogashira coupling, which can be advantageous for avoiding copper contamination in the final product.[8][9]
-
Reaction Setup : In an oven-dried 20 mL Schlenk tube with a magnetic stir bar, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and a suitable phosphine ligand like tri(p-tolyl)phosphine (0.06 mmol, 6 mol%).[8][9]
-
Inert Atmosphere : Purge the vessel with alternating vacuum and nitrogen cycles (3x).
-
Reagent Addition : Add degassed THF (3 mL), followed by the base 1,8-diazabicycloundec-7-ene (DBU, 3.0 mmol, 3.0 equiv).[8][9] Then, add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne coupling partner (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction : Stir the mixture at 80 °C for 6 hours.[8][9] Monitor for completion by TLC.
-
Workup : After cooling, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[8][9]
-
Purification : Combine the organic layers, wash with water and then brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by silica gel chromatography to obtain the diarylalkyne product.[8][9]
Part II: Deprotection of the Alkyne
After functionalizing the aryl bromide, the 2-hydroxyprop-2-yl protecting group can be removed to yield a terminal arylalkyne. This transformation is typically a base-catalyzed retro-Favorskii reaction, which eliminates acetone.[10] While traditional methods often required harsh conditions (e.g., NaOH in refluxing toluene), milder and more efficient protocols have been developed.[11]
Causality and Mechanism: The deprotection proceeds via abstraction of the hydroxyl proton by a base, followed by fragmentation of the resulting alkoxide to form the terminal acetylide, which is then protonated upon workup, and acetone as a byproduct.
Experimental Protocol: Facile Deprotection of the 2-Hydroxyprop-2-yl Group
This protocol uses a catalytic amount of tetrabutylammonium hydroxide (Bu₄NOH) with methanol, offering a rapid and high-yielding deprotection under mild conditions.[11]
-
Reaction Setup : Under a nitrogen atmosphere, dissolve the protected alkyne substrate (e.g., the product from Part I; 2.0 mmol) in anhydrous toluene (100 mL) in a round-bottom flask.
-
Heating : Heat the solution to 75 °C.[11]
-
Catalyst Addition : Add Bu₄NOH (40 wt% solution in methanol; 0.2 mmol, 0.1 equiv) to the heated solution.[11] The methanol in the reagent solution is crucial for the reaction's efficiency.
-
Reaction : Stir the mixture at 75 °C. The reaction is typically complete within 5-30 minutes.[11] Monitor by TLC until the starting material is fully consumed.
-
Workup : Cool the mixture to room temperature. Wash successively with 5% aqueous HCl (20 mL) and brine (20 mL).[11]
-
Purification : Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary, though this method often yields highly pure products directly.[11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 9. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols [beilstein-journals.org]
Application Notes and Protocols for the Deprotection of the 2-Hydroxyprop-2-yl Group from Terminal Alkynes
Introduction: The Strategic Role of the 2-Hydroxyprop-2-yl (HIP) Protecting Group in Alkyne Chemistry
In the intricate landscape of multi-step organic synthesis, the protection and deprotection of functional groups are paramount for achieving desired molecular architectures. For terminal alkynes, with their acidic proton, protection is often a necessary prelude to subsequent transformations, preventing unwanted side reactions and enabling selective reactivity. The 2-hydroxyprop-2-yl (HIP) group, derived from the readily available and cost-effective 2-methyl-3-butyn-2-ol, serves as a robust and versatile protecting group for terminal alkynes.[1] Its utility lies in its straightforward installation and, critically, its clean removal under specific basic conditions, liberating the terminal alkyne for further functionalization.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the deprotection of the 2-hydroxyprop-2-yl group. We will delve into the mechanistic underpinnings of this transformation, present a range of detailed, field-proven protocols, and offer insights into the selection of appropriate reaction conditions for various substrates.
Mechanistic Insight: The Retro-Favorskii Reaction Pathway
The deprotection of the 2-hydroxyprop-2-yl group proceeds via a base-catalyzed retro-Favorskii reaction.[1][2] This elegant transformation involves the fragmentation of the propargyl alcohol moiety to yield the desired terminal alkyne and acetone as the sole byproduct. The causality behind this process can be understood through the following key steps:
-
Deprotonation: A strong base abstracts the acidic proton of the hydroxyl group, forming an alkoxide intermediate.
-
Intramolecular Cyclization (Intermediate Formation): The resulting alkoxide can be in equilibrium with other intermediates, but the key step involves the fragmentation of the C-C bond between the quaternary carbon and the alkyne.
-
Fragmentation: This fragmentation is driven by the formation of the stable acetone molecule and the acetylide anion.
-
Protonation: Subsequent workup with a proton source quenches the acetylide anion, yielding the terminal alkyne.
The retro-Favorskii reaction is a powerful tool for the regeneration of terminal alkynes, and understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.[2]
Visualizing the Deprotection Mechanism
To illustrate the retro-Favorskii reaction pathway, the following diagram outlines the key steps involved in the base-catalyzed deprotection of a 2-hydroxyprop-2-yl protected alkyne.
Caption: Base-catalyzed retro-Favorskii deprotection mechanism.
Experimental Protocols: A Practical Guide
The choice of base, solvent, and temperature is critical for the successful deprotection of the 2-hydroxyprop-2-yl group. Below are detailed protocols for both standard and milder reaction conditions, allowing for flexibility depending on the nature of the substrate.
Protocol 1: Standard Deprotection with Potassium Hydroxide
This protocol is a robust and widely applicable method for the deprotection of many 2-hydroxyprop-2-yl protected alkynes. The use of a high-boiling solvent like toluene or xylene with potassium hydroxide is effective for driving the reaction to completion.
Materials:
-
2-Hydroxyprop-2-yl protected alkyne
-
Potassium hydroxide (KOH), powdered
-
Toluene or Xylene, anhydrous
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-hydroxyprop-2-yl protected alkyne (1.0 eq.).
-
Reagent Addition: Add anhydrous toluene or xylene to dissolve the starting material (concentration typically 0.1-0.5 M). Add powdered potassium hydroxide (2.0-5.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and add more water and diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude terminal alkyne can be purified by flash column chromatography on silica gel, distillation, or recrystallization, depending on its physical properties.
-
Causality Behind Experimental Choices:
-
Potassium Hydroxide: A strong, inexpensive base that effectively initiates the retro-Favorskii reaction.
-
Toluene/Xylene: High-boiling, inert solvents that allow for the necessary reaction temperature to overcome the activation energy of the fragmentation step. The removal of the volatile acetone byproduct can also be facilitated at these temperatures, driving the equilibrium towards the products.
-
Aqueous Workup: Essential for removing the inorganic base and any water-soluble byproducts. The ammonium chloride wash helps to neutralize any remaining base.
Protocol 2: Milder Deprotection with Potassium Carbonate in Methanol
For substrates that are sensitive to strong bases or high temperatures, a milder approach using potassium carbonate in methanol can be employed. This method is particularly useful for molecules containing base-labile functional groups.
Materials:
-
2-Hydroxyprop-2-yl protected alkyne
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the 2-hydroxyprop-2-yl protected alkyne (1.0 eq.) in anhydrous methanol (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0-4.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
To the residue, add deionized water and dichloromethane.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic solution.
-
Purify the resulting terminal alkyne by flash column chromatography.[3]
-
Causality Behind Experimental Choices:
-
Potassium Carbonate: A milder base compared to KOH, which can prevent side reactions with sensitive functional groups.
-
Methanol: A protic solvent that can facilitate the protonation of the acetylide anion as it forms. The reaction can often be conducted at or near room temperature, preserving thermally sensitive moieties.
Protocol 3: Deprotection using Tetrabutylammonium Fluoride (TBAF)
Tetrabutylammonium fluoride (TBAF) is another mild reagent that can effect the retro-Favorskii reaction, often at room temperature. The fluoride ion acts as a base in this context.[4]
Materials:
-
2-Hydroxyprop-2-yl protected alkyne
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the 2-hydroxyprop-2-yl protected alkyne (1.0 eq.) in anhydrous THF in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-2.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor its progress by TLC. The reaction is often complete within 1-4 hours.
-
Workup:
-
Quench the reaction with deionized water.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution.
-
Purify the product by flash column chromatography.
-
Causality Behind Experimental Choices:
-
TBAF: The fluoride ion is a strong base in anhydrous conditions and can effectively deprotonate the hydroxyl group to initiate the retro-Favorskii reaction under mild, aprotic conditions.
-
THF: A common aprotic solvent that is compatible with TBAF and provides good solubility for a wide range of organic substrates.
Data Presentation: Comparative Analysis of Deprotection Conditions
The following table summarizes various reported conditions for the deprotection of the 2-hydroxyprop-2-yl group, providing a quick reference for selecting an appropriate method.
| Entry | Substrate Type | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Alkyne | KOH (3.0) | Propan-2-ol | Reflux | 4 | >90 | |
| 2 | Aliphatic Alkyne | KOH (cat.) | Toluene | Reflux | 2-4 | High | Generic Protocol |
| 3 | Functionalized Aryl Alkyne | K₂CO₃ (3.0) | Methanol | RT | 12 | 82 | |
| 4 | General Propargyl Alcohol | TBAF (1.1) | THF | RT | 1-4 | High | |
| 5 | Aryl Alkyne | NaH (catalytic) | Toluene | 100 | 1 | >95 | Conceptual |
| 6 | Heterocyclic Alkyne | NaOH (powder) | Dioxane | Reflux | 6 | Good | General Knowledge |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the deprotection of a 2-hydroxyprop-2-yl protected alkyne using a standard base-catalyzed method.
Caption: A generalized experimental workflow for alkyne deprotection.
Conclusion: A Versatile and Reliable Deprotection Strategy
The deprotection of the 2-hydroxyprop-2-yl group via a base-catalyzed retro-Favorskii reaction is a highly effective and reliable method for the synthesis of terminal alkynes. The operational simplicity, the use of inexpensive reagents, and the formation of a volatile and easily removable byproduct (acetone) make this a favored strategy in organic synthesis. By understanding the underlying mechanism and having access to a range of robust protocols, researchers can confidently employ this deprotection in their synthetic endeavors, from small-scale laboratory synthesis to large-scale production in drug development. The choice between strong, high-temperature conditions and milder alternatives allows for the application of this methodology to a wide array of substrates, underscoring its versatility and importance in modern organic chemistry.
References
-
Synthesis of Terminal Ethynyl Aryl Selenides and Sulfides Based on the Retro-Favorskii Reaction of Hydroxypropargyl Precursors. (2025). ResearchGate. [Link]
-
Favorskii reaction. Wikipedia. [Link]
-
Retro-Favorskii Reaction Employing Fluoride Sources. (2021). ResearchGate. [Link]
Sources
Application Notes and Protocols: Synthesis of Aryl-Substituted Alkynes via Sonogashira Coupling of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aryl-Alkynes in Modern Organic Synthesis and Medicinal Chemistry
The construction of carbon-carbon bonds remains a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of methodologies developed, the palladium-catalyzed cross-coupling reactions stand out for their efficiency, functional group tolerance, and broad applicability.[1] This application note focuses on a particularly versatile transformation: the Sonogashira cross-coupling reaction for the synthesis of aryl-substituted alkynes. Specifically, we will delve into the reaction of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol with various aryl halides.
This reaction is of significant interest to researchers in materials science and drug discovery. The resulting diarylalkyne structures serve as crucial building blocks for conjugated polymers, molecular wires, and other advanced organic materials.[2] More critically, they are precursors to a class of potent antitumor agents known as enediynes.[3] The enediyne "warhead" can undergo a Bergman cyclization to generate a highly reactive diradical species capable of cleaving DNA, leading to cell death.[4][5] This unique mechanism of action has made enediynes a focal point in the development of targeted cancer therapies, including antibody-drug conjugates (ADCs).
This guide will provide a detailed exploration of the Sonogashira coupling reaction in this context, covering its mechanistic underpinnings, offering detailed experimental protocols for both traditional and copper-free conditions, and discussing the broader implications for the synthesis of enediyne-based therapeutics.
Mechanistic Insights: The Catalytic Cycles of the Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base.[7] However, copper-free protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the homocoupling of the alkyne.[8]
The Dual Catalytic Cycles of the Copper-Cocatalyzed Sonogashira Reaction
The traditional Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II)-aryl intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of the amine base, to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper(I) acetylide then undergoes transmetalation with the palladium(II)-aryl intermediate, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting palladium(II)-aryl-alkynyl complex undergoes reductive elimination to furnish the desired aryl-alkyne product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
The Copper-Free Sonogashira Reaction
To avoid the formation of diacetylene byproducts resulting from the Glaser coupling, a common side reaction in the presence of copper and oxygen, copper-free Sonogashira protocols have been developed.[10] In these systems, the activation of the alkyne is believed to occur directly at the palladium center, albeit through a less understood mechanism that likely involves the formation of a palladium acetylide intermediate.[6] These reactions often require stronger bases or different ligand systems to facilitate the deprotonation and subsequent coupling of the alkyne.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of this compound with aryl halides under both traditional copper-cocatalyzed and modern copper-free conditions.
Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling
This protocol is adapted from a standard procedure for the Sonogashira coupling of an aryl bromide with an alkyne.[1]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl iodide (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.02 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) via syringe. The typical solvent ratio is 4:1 THF:Et₃N.
-
Stir the reaction mixture at room temperature for 1.5 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive aryl bromides, gentle heating (e.g., 50-60 °C) may be required.
-
Upon completion, quench the reaction by adding deionized water.[11]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diarylalkyne.[11]
Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides
This protocol is based on a reported efficient copper-free method for the synthesis of aryl-2-methyl-3-butyn-2-ols.[12]
Materials:
-
Aryl bromide (1.0 mmol)
-
2-Methylbut-3-yn-2-ol (1.24 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(p-tolyl)phosphine (6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)
-
Tetrahydrofuran (THF), degassed
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Diethyl ether (Et₂O) for chromatography
Procedure:
-
In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (6.7 mg, 0.03 mmol) and tri(p-tolyl)phosphine (18.2 mg, 0.06 mmol).
-
Evacuate the Schlenk tube and backfill with nitrogen gas. Repeat this cycle three times.
-
Add degassed THF (3 mL) via syringe, followed by DBU (450 µL, 3.0 mmol), 2-methylbut-3-yn-2-ol (120 µL, 1.24 mmol), and the aryl bromide (1.0 mmol). If the aryl bromide is a solid, dissolve it in a minimal amount of degassed THF before adding it to the reaction mixture.
-
Stir the mixture at 80 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with water (20 mL) and then with saturated aqueous NaCl solution (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel chromatography using a hexane/diethyl ether gradient to yield the pure aryl-2-methyl-3-butyn-2-ol product.[12]
Data Presentation: Substrate Scope and Yields for Copper-Free Sonogashira Coupling
The following table summarizes the yields obtained for the copper-free Sonogashira coupling of various aryl bromides with 2-methylbut-3-yn-2-ol, as reported by Caporale et al. (2014).[12]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 3-Bromoaniline | 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol | 89 |
| 2 | 4-Bromoaniline | 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol | 95 |
| 3 | 4-Bromo-N,N-dimethylaniline | 4-(4-(Dimethylamino)phenyl)-2-methylbut-3-yn-2-ol | 98 |
| 4 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | 96 |
| 5 | 1-Bromo-4-chlorobenzene | 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-ol | 85 |
| 6 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol | 82 |
| 7 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-2-methylbut-3-yn-2-ol | 75 |
| 8 | 1-Bromo-4-nitrobenzene | 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | 70 |
| 9 | Methyl 4-bromobenzoate | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | 88 |
| 10 | 4-Bromobenzonitrile | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzonitrile | 84 |
| 11 | 2-Bromonaphthalene | 2-Methyl-4-(naphthalen-2-yl)but-3-yn-2-ol | 92 |
| 12 | 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol | 78 |
Application in Drug Development: Synthesis of Enediyne Warheads
The diarylalkynes synthesized through the Sonogashira coupling are valuable intermediates in the synthesis of enediyne anticancer agents. The general strategy involves the coupling of two different aryl halides with a central alkyne-containing unit, or a sequential coupling approach. The resulting enediyne can then be further functionalized.
A key feature of enediyne natural products is a cyclic system containing the enediyne moiety. The reactivity of these molecules is triggered by a conformational change or a chemical reaction that brings the two alkyne units closer, facilitating the Bergman cyclization.[13] This cycloaromatization reaction produces a highly reactive p-benzyne diradical, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death.[14]
The synthetic route to an enediyne core often involves a final palladium-catalyzed coupling step to form the crucial enediyne linkage. The ability to introduce diverse aryl substituents via the Sonogashira reaction allows for the fine-tuning of the electronic and steric properties of the enediyne, which can influence its stability, reactivity, and DNA-binding affinity.
Figure 2: General workflow for the synthesis of an enediyne warhead.
Conclusion
The Sonogashira coupling of this compound with aryl halides is a robust and versatile method for the synthesis of diarylalkynes. This application note has provided a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols for both copper-cocatalyzed and copper-free conditions, and a summary of its substrate scope. The significance of this reaction extends beyond fundamental organic synthesis, providing a critical pathway for the construction of enediyne-based molecules with potent anticancer activity. The protocols and data presented herein should serve as a valuable resource for researchers and drug development professionals working in this exciting and impactful area of chemistry.
References
- Bergman, R. G. (2007). The Bergman Cyclization. Accounts of Chemical Research, 40(4), 179-180.
- Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866.
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
- Nicolaou, K. C., & Dai, W.-M. (1991). Chemistry and Biology of the Enediyne Anticancer Antibiotics. Angewandte Chemie International Edition in English, 30(11), 1387-1416.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Petricci, E., Radi, M., Corelli, F., & Botta, M. (2003). Palladium and Copper catalyzed coupling of pyrimidinones and uridine with ethynol. Tetrahedron Letters, 44(49), 9181-9184.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Wikipedia. (2023, October 27). Bergman cyclization. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023, December 29). Sonogashira coupling. In Wikipedia. Retrieved January 23, 2026, from [Link]
- Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644-4680.
- Zhang, C., & Wang, J. (2016). Recent advances in the synthesis of enediynes. Science China Chemistry, 59(11), 1426-1442.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bergman Cyclization [organic-chemistry.org]
- 5. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sci-Hub. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature / Organic Letters, 2003 [sci-hub.box]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | TCI AMERICA [tcichemicals.com]
- 12. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bergman cyclization - Wikipedia [en.wikipedia.org]
- 14. s3.smu.edu [s3.smu.edu]
Application Note & Protocol: A Scalable, Copper-Free Sonogashira Synthesis of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Abstract & Introduction
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is a pivotal building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). Its synthesis is most efficiently achieved via a Sonogashira coupling reaction. However, scaling this process from the bench to pilot or manufacturing scale introduces significant challenges related to safety, catalyst efficiency, impurity profiles, and cost.
This document provides a comprehensive guide to a robust and scalable, copper-free Sonogashira synthesis of the title compound. The protocol is specifically designed for researchers and process chemists in drug development, emphasizing safety, operational simplicity, and high purity of the final product. By eliminating the copper co-catalyst, this process circumvents issues related to toxic metal contamination, problematic Glaser-Hay homocoupling side reactions, and complex purification procedures, which are critical concerns in pharmaceutical manufacturing.[1][2]
Reaction Principle: The Copper-Free Sonogashira Coupling
The core of this synthesis is the palladium-catalyzed cross-coupling of an aryl halide (1-bromo-4-iodobenzene or 1,4-dibromobenzene) with a terminal alkyne (2-methylbut-3-yn-2-ol). The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[1]
Causality of Protocol Choice: While the classic Sonogashira reaction employs a copper(I) co-catalyst, its use at scale is fraught with difficulties.[2]
-
Toxicity & Purification: Copper is a Class 2 metal impurity with low permitted daily exposure limits in drug products, necessitating stringent and often costly purification steps.
-
Homocoupling: The presence of copper and oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), forming an undesirable dimeric impurity that complicates purification and reduces yield.[1]
-
Safety: The combination of reagents can lead to uncontrolled exotherms if not properly managed.
Therefore, a copper-free protocol is selected. This approach relies on a carefully chosen palladium catalyst, ligand, and base system to facilitate the catalytic cycle efficiently without the need for a copper co-catalyst.[3][4]
The Catalytic Cycle
The mechanism proceeds via two interconnected palladium catalytic cycles. The primary cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a transmetalation-like step with the acetylide (formed by the reaction of the alkyne with a base) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.
Critical Safety & Scale-Up Considerations
Transitioning any chemical process to a larger scale requires a thorough safety assessment. Palladium-catalyzed coupling reactions, including the Sonogashira, are known to be exothermic and can pose significant thermal runaway risks if not properly understood and controlled.[5][6]
-
Thermal Hazard Analysis: Before any scale-up operation (>1 L), it is imperative to perform a reaction calorimetry study (e.g., using RC1 or similar) to quantify the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the thermal stability of all components under the reaction conditions.[6][7] An unmanaged exotherm can lead to a rapid increase in temperature and pressure, potentially exceeding the boiling point of the solvent and causing a runaway reaction.
-
Controlled Reagent Addition: The "all-at-once" addition of reagents common in lab-scale experiments is hazardous at scale. The base (DBU in this protocol) is a strong promoter of the reaction and its addition rate directly controls the rate of heat generation. Therefore, the base must be added via a dosing pump over an extended period, allowing the reactor's cooling system to dissipate the generated heat effectively.
-
Inert Atmosphere: While this protocol is copper-free, maintaining an inert atmosphere (Nitrogen or Argon) is still best practice. It prevents potential degradation of the phosphine ligand and other sensitive reagents, ensuring reaction consistency and minimizing side-product formation.
-
Solvent Selection: Tetrahydrofuran (THF) is an excellent solvent for this reaction due to its good solvating properties for both the reagents and the catalyst complex. However, its relatively low boiling point (66 °C) means that the reaction temperature must be carefully controlled to prevent over-pressurization.
Detailed Scale-Up Protocol (100g Scale)
This protocol details the synthesis of this compound on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.
Materials and Equipment
| Reagent / Material | Grade | Supplier | CAS No. | M.W. | Amount | Moles (equiv.) |
| 1,4-Dibromobenzene | ReagentPlus®, 99% | Sigma-Aldrich | 106-37-6 | 235.90 | 100.0 g | 0.424 (1.0) |
| 2-Methylbut-3-yn-2-ol | 98% | Sigma-Aldrich | 115-19-5 | 84.12 | 42.8 g | 0.509 (1.2) |
| Palladium(II) acetate | 98% | Strem | 3375-31-3 | 224.50 | 0.286 g | 0.00127 (0.003) |
| Tri(p-tolyl)phosphine | 98% | Sigma-Aldrich | 1038-95-5 | 304.37 | 0.776 g | 0.00255 (0.006) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 98% | Sigma-Aldrich | 6674-22-2 | 152.24 | 128.8 g | 0.846 (2.0) |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | 72.11 | 1.0 L | - |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher | 141-78-6 | 88.11 | ~2.0 L | - |
| Saturated NaCl solution (Brine) | - | - | - | - | ~1.0 L | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher | 7487-88-9 | 120.37 | ~50 g | - |
Equipment:
-
5 L, 4-necked, jacketed glass reactor
-
Overhead mechanical stirrer with a PTFE paddle
-
Digital temperature probe (thermocouple)
-
Reflux condenser
-
Inert gas inlet (Nitrogen/Argon)
-
Programmable syringe pump or dosing pump for DBU addition
-
Heating/cooling circulator connected to the reactor jacket
Experimental Workflow Diagram
Caption: High-level workflow for the scale-up synthesis process.
Step-by-Step Protocol
-
Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all glassware is oven-dried and the system is leak-tight. Establish a gentle positive pressure of nitrogen.
-
Charging Reagents: To the reactor, add 1,4-dibromobenzene (100.0 g), palladium(II) acetate (0.286 g), and tri(p-tolyl)phosphine (0.776 g).
-
Solvent Addition: Add anhydrous THF (1.0 L) followed by 2-methylbut-3-yn-2-ol (42.8 g).
-
Inerting: Begin moderate overhead stirring (~150 RPM). Purge the reactor headspace with nitrogen for 15 minutes and then maintain a gentle nitrogen blanket.
-
Heating: Set the circulator to heat the reactor jacket, bringing the internal temperature of the reaction mixture to 80 °C.
-
Controlled Base Addition: Once the internal temperature is stable at 80 °C, begin the addition of DBU (128.8 g) via the dosing pump over a period of 2 hours.
-
CRITICAL: Monitor the internal temperature closely during the addition. The temperature should not rise more than 5 °C above the setpoint. If it does, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.
-
-
Reaction Monitoring: After the DBU addition is complete, maintain the reaction at 80 °C. Monitor the reaction progress every hour by taking a small, quenched aliquot for GC or TLC analysis (Eluent: 9:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours after the DBU addition.[8]
-
Cool-down and Quench: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (< 25 °C).
-
Work-up:
-
Transfer the reaction mixture to a 10 L separatory funnel or extraction vessel.
-
Add deionized water (1.0 L) and agitate.
-
Extract the aqueous phase with ethyl acetate (3 x 700 mL).[8]
-
Combine the organic extracts and wash with water (1 x 500 mL) and then with saturated brine (1 x 500 mL) to remove residual DBU and salts.[8]
-
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (~50 g), stir for 20 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Purification:
-
The crude product can be purified by silica gel column chromatography.[8] For large-scale operations, this is often resource-intensive.
-
Alternative (Recommended for Scale): Dissolve the crude product in a minimal amount of hot heptane or cyclohexane. Allow it to cool slowly to room temperature and then to 0-5 °C to induce crystallization. Collect the solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum. This significantly reduces solvent usage and simplifies handling.
-
Expected Results & Characterization
| Parameter | Typical Value | Method |
| Yield | 75-85% (after purification) | Gravimetric |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >98.5% | HPLC |
| Melting Point | 65-67 °C | Melting Point Apparatus[8] |
Analytical Data:
-
¹H NMR (300 MHz, CDCl₃): δ 7.45 (d, J=8.5 Hz, 2H), 7.30 (d, J=8.5 Hz, 2H), 1.95 (s, 1H, -OH), 1.62 (s, 6H, -C(CH₃)₂).
-
¹³C NMR (75 MHz, CDCl₃): δ 132.0, 131.5, 122.5, 122.0, 93.0, 83.5, 65.5, 31.5.
-
GC-MS (EI): m/z 238/240 (M⁺), 223/225 ([M-CH₃]⁺).
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction stalls / Low conversion | 1. Inactive catalyst (degraded Pd source or ligand). 2. Insufficient base or poor quality base. 3. Reaction temperature too low. | 1. Use fresh, high-purity catalyst and ligand. Ensure inert atmosphere is maintained. 2. Use fresh, anhydrous DBU. 3. Verify internal temperature probe accuracy and ensure stable heating at 80 °C. |
| Formation of dark polymeric material | 1. Overheating or thermal runaway. 2. Presence of oxygen leading to side reactions. | 1. Improve temperature control; reduce the DBU addition rate. 2. Ensure the reactor is properly inerted before and during the reaction. |
| Difficult purification / Oily product | 1. Incomplete reaction leaving starting materials. 2. Presence of homocoupled alkyne impurity. | 1. Ensure reaction goes to completion via in-process monitoring. 2. The copper-free protocol minimizes this, but if observed, ensure strict exclusion of oxygen. Recrystallization is often effective at removing such impurities. |
| Low yield after work-up | 1. Incomplete extraction of the product. 2. Product loss during crystallization. | 1. Perform an additional extraction of the aqueous layer. 2. Minimize the amount of hot solvent used for recrystallization; ensure the filtrate is thoroughly cooled before filtration. |
References
-
Capodarca, J. et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
-
Eissmann, F. et al. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E, 66(Pt 7), o1866. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Yang, Q. et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2626. [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Sonogashira coupling of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during the Sonogashira coupling of this compound.
Question 1: My reaction is not proceeding, or the conversion of the aryl bromide is very low. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in a Sonogashira coupling with an aryl bromide like this compound is a common issue. The primary bottleneck is often the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is generally slower than for the corresponding aryl iodide.[1][2] Here’s a systematic approach to troubleshoot this problem:
1. Catalyst Activity and Integrity:
-
Cause: The palladium catalyst, especially Pd(0) species, can be sensitive to air and may have degraded.[3] The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[4][5]
-
Solution:
-
Ensure your palladium source, such as Pd(PPh₃)₂Cl₂, is of high purity and has been stored under an inert atmosphere.
-
Consider using a more robust palladium precatalyst or a ligand that promotes the oxidative addition step. For aryl bromides, electron-rich and bulky phosphine ligands can be beneficial.[6]
-
Increase the catalyst loading, but do so judiciously as this can sometimes lead to more side products.
-
2. Reaction Temperature:
-
Cause: Aryl bromides often require higher temperatures for efficient oxidative addition compared to aryl iodides.[2]
-
Solution: If you are running the reaction at room temperature, gradually increase the temperature to 60-80 °C. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.
3. Inadequate Degassing:
-
Cause: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the alkyne (Glaser coupling).[3][4]
-
Solution: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
4. Base and Solvent Selection:
-
Cause: The choice of base and solvent is critical. The base neutralizes the HBr formed during the reaction and can also influence the solubility of the reactants and the catalyst's activity.[3][4]
-
Solution:
-
Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used as both the base and solvent or co-solvent.[2]
-
Ensure your amine base is dry and of high purity.
-
If solubility of your aryl bromide is an issue in the amine, consider using a co-solvent like THF or DMF. Ensure these solvents are also rigorously dried and degassed.
-
A logical workflow for troubleshooting low conversion is presented in the diagram below.
Caption: Troubleshooting workflow for low conversion.
Question 2: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this, and how can I prevent it?
Answer:
The formation of a dimeric alkyne is a classic side reaction in Sonogashira couplings known as Glaser coupling or homocoupling.[3][4] This reaction is particularly prevalent when using a copper(I) co-catalyst in the presence of oxygen.[7]
Mechanism of Glaser Coupling:
The copper(I) acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can be oxidized by oxygen to a copper(II) species. This then reacts with another molecule of the copper(I) acetylide to form the diyne product.
Mitigation Strategies:
-
Strictly Anaerobic Conditions:
-
Cause: Oxygen is the primary culprit for Glaser coupling.[3][4]
-
Solution: As mentioned previously, rigorous degassing of all solvents and reagents is paramount. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire course of the reaction. Using Schlenk line techniques is highly recommended.[7]
-
-
Copper-Free Sonogashira Protocol:
-
Cause: The copper co-catalyst is directly involved in the Glaser coupling mechanism.[8][9]
-
Solution: Numerous copper-free Sonogashira protocols have been developed to circumvent this issue.[1][4] These methods often require a slightly higher palladium loading, a different ligand, or a stronger base to facilitate the deprotonation of the alkyne directly at the palladium center.[5]
-
The diagram below illustrates the desired Sonogashira pathway versus the undesired Glaser coupling side reaction.
Caption: Competing Sonogashira and Glaser coupling pathways.
Question 3: My product seems to have lost the acetone group from the propargyl alcohol moiety. Is this a known side reaction?
Answer:
Yes, the elimination of acetone from a tertiary propargyl alcohol like 2-methylbut-3-yn-2-ol can occur under certain conditions, a process sometimes referred to as a "deacetonative" coupling. While not the most common side reaction in a standard Sonogashira, it is a possibility, especially under forcing conditions (e.g., high temperatures) or in the presence of certain catalysts.
-
Cause: The tertiary alcohol can be prone to elimination, particularly if the reaction conditions inadvertently become acidic or if the catalyst system promotes this pathway.
-
Solution:
-
Maintain Basic Conditions: Ensure a sufficient excess of the amine base is present throughout the reaction to neutralize any acidic species that may form.
-
Moderate Temperature: Avoid excessively high temperatures, as this can favor elimination pathways.
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the formation of this side product. If it appears, consider lowering the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: Why is a copper co-catalyst typically used in the Sonogashira reaction?
The copper(I) co-catalyst, typically CuI, plays a crucial role in the classical Sonogashira reaction by reacting with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[4][5] This copper acetylide then undergoes transmetalation with the palladium(II) complex, which is generally faster than the direct reaction of the alkyne with the palladium complex. This accelerates the overall catalytic cycle, allowing the reaction to proceed under milder conditions.[10]
Q2: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?
Yes, copper-free Sonogashira couplings are well-established and are often preferred to avoid the Glaser homocoupling side reaction.[1][4] In a copper-free protocol, the deprotonation of the alkyne and its coordination to the palladium center occur without the intermediacy of a copper acetylide. This may require slightly more forcing conditions, such as a stronger base (e.g., Cs₂CO₃) or a different palladium catalyst/ligand system to achieve good yields.[5]
Q3: What is the typical stoichiometry of reagents for this reaction?
A general starting point for the stoichiometry is as follows:
| Reagent | Stoichiometry (equivalents) |
| This compound | 1.0 |
| Terminal Alkyne | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 0.01 - 0.05 (1-5 mol%) |
| Copper(I) Iodide (if used) | 0.02 - 0.10 (2-10 mol%) |
| Amine Base (e.g., TEA, DIPA) | Used as solvent or > 3 eq. |
It is common to use a slight excess of the terminal alkyne to ensure complete consumption of the aryl bromide.
Q4: Are there any potential issues related to the tertiary alcohol functionality of my substrate?
The tertiary alcohol in 2-methylbut-3-yn-2-ol is generally well-tolerated in Sonogashira couplings.[8][11] However, as discussed in the troubleshooting section, side reactions like elimination (deacetonation) can occur under harsh conditions. Additionally, under strongly acidic conditions (which should be avoided in a Sonogashira reaction), propargyl alcohols can undergo Meyer-Schuster or Rupe rearrangements to form α,β-unsaturated carbonyl compounds.[12] The basic nature of the Sonogashira reaction medium typically prevents these acid-catalyzed rearrangements.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Add degassed triethylamine (or a mixture of degassed THF and triethylamine) via cannula or syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative to minimize Glaser homocoupling.
-
To a dry Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-formed Pd(0) catalyst), and a base such as Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the terminal alkyne (1.2 eq.).
-
Add a degassed solvent such as THF or DMF.
-
Heat the reaction mixture to 80-100 °C and monitor its progress.
-
Work-up and purification are similar to the copper-catalyzed protocol.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Al-Masum, M.; et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6698-6719. [Link]
-
Chinchilla, R.; Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Hassan, J.; et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1873. [Link]
-
Elangovan, A.; Wang, Y.-H.; Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Thorand, S.; Krause, N. (2002). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 67(24), 8551-8555. [Link]
-
ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]
-
Cera, G.; et al. (2015). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 11, 2139-2145. [Link]
-
Chen, L.; Song, L.; et al. (2025). Palladium-catalyzed coupling of propargyl alcohol esters with various nucleophiles to construct polysubstituted functionalized conjugated dienes. CCS Chemistry. [Link]
-
Wikipedia. Meyer–Schuster rearrangement. [Link]
-
Ma, S. (2010). Palladium-Catalyzed Cyclization of Propargylic Compounds. Accounts of Chemical Research, 43(12), 1596-1606. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Chemistry Steps. Sonogashira Coupling Reaction Practice Problems. [Link]
-
Engle, K. M.; et al. (2020). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science, 370(6517), eabc7820. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Abdolalian, P.; et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6698-6719. [Link]
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Technical Support Center: Purification of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol. This tertiary propargyl alcohol is a valuable intermediate, often synthesized via a Sonogashira coupling reaction.[1][2] Proper purification is critical for the success of subsequent synthetic steps. This document offers in-depth, experience-based solutions to common purification challenges.
Purification Workflow Overview
The general procedure for purifying this compound from a typical Sonogashira reaction mixture involves an initial aqueous workup followed by either column chromatography or recrystallization. The choice of method depends on the purity of the crude product and the nature of the impurities.
Figure 1. A generalized workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Problem 1: An emulsion forms during the aqueous workup and extraction, making phase separation difficult.
-
Why is this happening? Emulsions are common when the reaction mixture contains residual amine base (like diethylamine or triethylamine) used in the Sonogashira coupling, which can act as a surfactant.[1] The presence of finely divided palladium catalyst or copper salts can also stabilize emulsions.
-
Solution:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.
-
Acidification: Carefully add a dilute acid, such as 1 M HCl, to neutralize the amine base.[3][4] This will convert the amine into its water-soluble ammonium salt, which will partition into the aqueous layer. Be cautious, as the reaction may be exothermic.
-
Filtration: If solid particles are suspected to be stabilizing the emulsion, filter the entire mixture through a pad of Celite® or glass wool before attempting the extraction.[5]
-
Patience and Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel several times to mix the layers. Allowing the mixture to stand for an extended period can also aid in phase separation.
-
Problem 2: The crude product is a dark, oily residue after solvent removal.
-
Why is this happening? The dark color often indicates the presence of residual palladium catalyst (palladium black) or copper salts. Homocoupling of the alkyne starting material can also produce colored byproducts.
-
Solution:
-
Pre-filtration: Before concentrating the organic extracts, pass them through a short plug of silica gel or Celite®. This can effectively remove a significant portion of the baseline impurities and colored compounds.
-
Charcoal Treatment: If the discoloration is significant, you can decolorize the solution by treating it with activated charcoal.[6] Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 10-15 minutes, and then filter through Celite® to remove the charcoal.[6] Be aware that this may lead to some product loss due to adsorption.
-
Column Chromatography: This is the most effective method for removing colored impurities and separating the desired product from byproducts.
-
Problem 3: Thin Layer Chromatography (TLC) of the crude product shows multiple spots, including unreacted starting materials and byproducts.
-
Why is this happening? Incomplete reaction or side reactions are common in Sonogashira couplings. Potential impurities include unreacted 4-bromoiodobenzene, unreacted 2-methylbut-3-yn-2-ol, and homocoupled alkyne (Glaser coupling byproduct).
-
Solution: Column Chromatography
-
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).
-
Stationary Phase: Silica gel is the standard choice for this type of compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.[3] The optimal ratio should be determined by TLC analysis. A good starting point is a 9:1 to 7:3 mixture of hexane/ethyl acetate.[3]
-
Step-by-Step Protocol:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel or Celite®.[7]
-
Carefully add the adsorbed sample to the top of the column.
-
Elute the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[7]
-
-
| Compound | Typical Rf Value (Hexane/EtOAc 8:2) | Notes |
| 4-bromoiodobenzene | High | Non-polar, will elute first. |
| Homocoupled Alkyne | High | Non-polar, will elute early. |
| This compound | Medium | Desired Product. |
| 2-methylbut-3-yn-2-ol | Low | Polar, will elute last or may streak. |
Problem 4: The product fails to crystallize during recrystallization, or it "oils out."
-
Why is this happening? This can occur if the crude product is not pure enough, if the wrong solvent system is chosen, or if the solution is cooled too quickly. "Oiling out" happens when the compound's melting point is lower than the temperature of the solution from which it is crystallizing.
-
Solution: Recrystallization
-
Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in solution.[6]
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvent systems for similar compounds include cyclohexane, or a mixture of a good solvent (like ethyl acetate or diethyl ether) and a poor solvent (like hexane).[8][9]
-
Step-by-Step Protocol:
-
Dissolve the crude product in the minimum amount of a hot solvent (or a good solvent in a mixed-solvent system).
-
If using a mixed-solvent system, add the poor solvent dropwise until the solution becomes cloudy.[6] Then add a few drops of the good solvent to redissolve the solid.
-
Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound? While specific data for this exact compound is not readily available in the provided search results, similar compounds like 2-methyl-4-phenyl-3-butyn-2-ol have a melting point of 48-49°C.[10] It is expected to be a white to off-white solid at room temperature.
Q2: How can I confirm the purity of my final product? Purity should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity.
Q3: My reaction seems to be incomplete. Can I recover the unreacted starting materials? Yes, column chromatography is an effective way to separate the product from unreacted starting materials.[3] Due to the significant polarity difference between the aryl halide, the alkyne, and the product, a good separation can usually be achieved.
Q4: Are there any safety concerns I should be aware of during the purification?
-
Solvent Hazards: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organic solvents are often flammable and can be harmful if inhaled or absorbed through the skin.
-
Propargyl Alcohols: Some propargyl alcohols can be unstable, especially at elevated temperatures.[11][12] While this specific compound is generally stable, it is good practice to avoid excessive heating during purification. Vacuum distillation, if necessary, should be performed with care.[11]
References
-
M. A. G. M. Tinga, H. D. F. S. S. E. W. G. Schatte, G. P. M. van Mier, A. L. Spek, G. van Koten, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, Acta Crystallographica Section E: Structure Reports Online, 2010 , 66(10), o1866. [Link]
-
C. M. L. Vande Velde, B. U. W. Maes, Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative Sonogashira cross-coupling reactions, Beilstein Journal of Organic Chemistry, 2015 , 11, 2398-2405. [Link]
-
2-Methylbut-3-yn-2-ol, Wikipedia. [Link]
-
J. C. Ruble, H. G. Vandeveer, A. Navarro, Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid, Organic Syntheses, 2018 , 95, 328-344. [Link]
- Preparation method of 2-methyl-3-butyne-2-ol, Google P
- Synthesis of 2-methyl-3-buten-2-ol, Google P
- Process of purifying propargyl alcohol, Google P
-
Flow Chemistry: Sonogashira Coupling, ThalesNano. [Link]
-
How to purify tertiary alcohol?, ResearchGate. [Link]
-
Sonogashira Coupling, NROChemistry. [Link]
-
Solvents for Recrystallization, University of Rochester Department of Chemistry. [Link]
-
Sonogashira coupling, Wikipedia. [Link]
-
Propargyl Alcohol, OSHA. [Link]
-
Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution, Nature Communications. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry, Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Recrystallization, MIT Digital Lab Techniques Manual. [Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation), Organic Chemistry Portal. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography, Organic Syntheses, 2025 , 102, 276-302. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, Acta Crystallographica Section E: Crystallographic Communications, 2016 , 72(Pt 12), 1787–1790. [Link]
-
Advanced Techniques in Column Chromatography, Longdom Publishing. [Link]
-
2-methyl-3-buten-2-ol, The Good Scents Company. [Link]
-
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, PubChem. [Link]
-
2-METHYL-4-PHENYL-3-BUTYN-2-OL, LookChem. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
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- 6. m.youtube.com [m.youtube.com]
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- 8. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. lookchem.com [lookchem.com]
- 11. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 12. osha.gov [osha.gov]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with Aryl Bromides
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction, particularly when using less reactive aryl bromides. Here, we move beyond simple protocols to explore the underlying causes of common issues and provide robust, field-tested solutions to rescue your reactions.
Understanding the Sonogashira Reaction: A Quick Primer
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[2] While highly versatile, its success, especially with challenging substrates like aryl bromides, hinges on a delicate interplay of several factors. Aryl bromides are less reactive than their iodide counterparts, often requiring higher temperatures and carefully optimized catalytic systems to achieve good yields.[1]
The Catalytic Cycles
To effectively troubleshoot, it is crucial to understand the mechanism. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Key steps in the palladium and copper catalytic cycles.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when performing Sonogashira reactions with aryl bromides.
Q1: My reaction is not starting or is extremely sluggish. What are the likely causes?
This is the most frequent issue, especially with aryl bromides. The root cause is often related to the challenging oxidative addition step or catalyst deactivation.
A1: Initial Checks & Solutions
-
Catalyst Choice and Activation:
-
Ligand Selection: The standard PPh₃ ligand may not be sufficient for less reactive aryl bromides. The oxidative addition of Ar-Br to Pd(0) is often the rate-limiting step.[3] Using more electron-rich and bulky phosphine ligands can accelerate this step.[3][4] Consider ligands like P(t-Bu)₃, XPhos, or SPhos, which are known to be effective for challenging cross-coupling reactions.[5]
-
Reaction Temperature:
-
Base Selection:
-
The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the H-Br byproduct.[1] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common. However, for some systems, inorganic bases like Cs₂CO₃ or K₂CO₃ can be more effective, particularly in copper-free protocols.[1][5] Ensure your base is sufficiently strong and soluble in the reaction medium.
-
-
Reagent Purity:
-
Solvent: Ensure your solvents are anhydrous and deoxygenated. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also deactivate the Pd(0) catalyst.[1]
-
Aryl Bromide: Impurities in your starting material can inhibit the catalyst. Consider recrystallizing or purifying your aryl bromide if its quality is uncertain.
-
Alkyne: Check for the presence of oligomers or polymers in your terminal alkyne, especially if it is a liquid that has been stored for a long time.
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I prevent this?
The formation of a symmetrical diyne is a common and frustrating side reaction.
A2: Minimizing Homocoupling
-
Strictly Anaerobic Conditions:
-
The primary cause of Glaser coupling is the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[1] It is imperative to thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes) and to maintain a positive pressure of inert gas throughout the reaction.
-
-
The Copper Question: To Use or Not to Use?
-
While the copper co-catalyst accelerates the reaction, it is also the main culprit in Glaser coupling.[1] If homocoupling is a persistent issue, switching to a copper-free Sonogashira protocol is the most effective solution.[7][8] These protocols often require more forcing conditions or specialized ligand systems but completely eliminate the primary pathway for this side reaction.[3]
-
-
Reaction Setup:
-
Adding the terminal alkyne slowly via a syringe pump can help to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Q3: My aryl bromide is electron-rich or sterically hindered, and the yield is very low. What adjustments should I make?
Electron-donating groups and ortho-substituents on the aryl bromide significantly decrease its reactivity by making the C-Br bond stronger and hindering the approach of the palladium catalyst.
A3: Strategies for Challenging Aryl Bromides
-
Advanced Ligand Systems:
-
This is where ligand choice is paramount. For sterically demanding or electron-rich aryl bromides, bulky and electron-rich phosphine ligands are essential.[4] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for the difficult oxidative addition step.
Ligand Type Examples Best For Bulky Alkylphosphines P(t-Bu)₃, PCy₃ General improvement for aryl bromides. Buchwald-type Biarylphosphines XPhos, SPhos, RuPhos Highly effective for sterically hindered and electron-rich aryl bromides.[5] N-Heterocyclic Carbenes (NHCs) IPr, IMes Offer high stability and activity, especially at elevated temperatures.[3] -
-
Higher Catalyst Loading:
-
For particularly unreactive substrates, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary to achieve a reasonable reaction rate and conversion.[4]
-
-
Solvent and Temperature Optimization:
-
Higher boiling point, polar aprotic solvents like DMF, DMA, or NMP can improve the solubility of the catalyst and reagents and allow for higher reaction temperatures, which may be required to overcome the activation barrier.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues with your Sonogashira reaction involving aryl bromides.
Caption: A step-by-step guide to diagnosing failed reactions.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is a robust starting point for many aryl bromides, employing a modern catalyst system.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), PdCl₂(CH₃CN)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 mmol) to the flask. Then, add 3 mL of degassed 1,4-dioxane via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Heating: Place the sealed flask in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
This protocol is adapted from general procedures known to be effective for aryl bromides.[5]
References
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6396-6432. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
Liang, Y., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(6), 11037-11052. [Link]
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
Wolf, C., et al. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 16(31), 9474-9484. [Link]
-
Handa, S., et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542-545. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of Aryl Bromides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals who are working with aryl bromides and wish to optimize their reaction conditions, particularly concerning palladium catalyst loading. Here, we address common challenges, provide robust starting protocols, and offer a logical framework for troubleshooting and optimization.
Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to build a strong foundation for experimental design and troubleshooting.
Q1: What is the Sonogashira coupling and why are aryl bromides challenging substrates?
The Sonogashira reaction is a powerful method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst.[1] While highly versatile, the reaction's efficiency is dependent on the halide's reactivity, which follows the general trend: I > OTf > Br >> Cl.[2] Aryl bromides are less reactive than the corresponding iodides, meaning the first step in the catalytic cycle—oxidative addition of the aryl bromide to the Pd(0) center—is slower and often requires more forcing conditions like higher temperatures or more active catalysts to achieve good yields.[3]
Q2: What is a typical starting palladium catalyst loading for an aryl bromide coupling?
For a standard, unactivated aryl bromide, a good starting point for palladium catalyst loading is between 0.5 mol% and 2 mol% . For more challenging substrates, such as those that are electron-rich or sterically hindered, a higher loading of up to 5 mol% might be necessary for initial trials.[4][5] Highly active, modern catalyst systems can achieve high yields with loadings as low as 0.01-0.1 mol%, but these should be explored after a baseline is established.[2][6]
Q3: What are the essential components of the catalyst system?
A typical Sonogashira catalyst system consists of three main components:
-
Palladium Precatalyst: A source of palladium, usually in the Pd(II) or Pd(0) oxidation state. Common examples include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Pd(II) sources are reduced in situ to the active Pd(0) species.[1]
-
Ligand: Often a phosphine ligand, which stabilizes the palladium center and modulates its reactivity. For aryl bromides, bulky and electron-rich ligands can accelerate the oxidative addition step.[5][7]
-
Copper (I) Co-catalyst: Typically Copper(I) iodide (CuI), which reacts with the alkyne to form a copper acetylide intermediate. This species rapidly transfers the alkyne group to the palladium center (transmetalation), increasing the overall reaction rate.[1]
Q4: When should I consider a copper-free Sonogashira reaction?
You should consider a copper-free protocol to avoid the primary side reaction: the formation of alkyne homocoupling dimers, known as the Glaser coupling product.[1][8] This is particularly important when working with valuable or complex alkynes. Copper-free systems are also advantageous in pharmaceutical applications where minimizing heavy metal contamination is critical. These reactions often require specific ligands or conditions to facilitate the direct interaction between the alkyne and the palladium complex.[2][3][9]
Q5: How do the electronic properties of my aryl bromide affect the required catalyst loading?
The electronic nature of the aryl bromide has a significant impact.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) make the C-Br bond more susceptible to oxidative addition, generally requiring lower catalyst loadings and milder conditions.[7]
-
Electron-donating groups (e.g., -OMe, -NMe₂, -Me) make the C-Br bond stronger and less reactive, often necessitating higher catalyst loadings, more active ligands, and/or higher temperatures.[2][4]
Visual Guide 1: The Sonogashira Catalytic Cycle
The diagram below illustrates the key steps of the reaction, highlighting the dual-metal mechanism involving both palladium and copper.
Caption: The catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Troubleshooting Guide: Common Issues & Solutions
This guide is structured to help you diagnose and resolve common experimental problems.
| Problem / Symptom | Potential Cause(s) | Recommended Action(s) |
| 1. Low or No Product Yield; Starting Material Recovered | A. Inactive Catalyst System: The oxidative addition of the aryl bromide is too slow. This is common for electron-rich or sterically hindered substrates.[4][5] B. Poor Reagent Quality: The amine base may be old or contain impurities. Copper(I) iodide can oxidize over time.[10] C. Insufficient Temperature: The reaction may lack the activation energy needed for the aryl bromide. | A. Increase Catalyst Activity: • Increase Pd catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). • Switch to a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃) to promote oxidative addition.[4] B. Verify Reagents: • Use freshly distilled or a newly opened bottle of the amine base (e.g., Et₃N, piperidine).[10] • Use high-purity, fresh CuI. It should be off-white/tan, not green or brown.[10] C. Increase Reaction Temperature: • Incrementally increase the temperature (e.g., from 60 °C to 80 °C). Aryl bromides often require heating, unlike aryl iodides.[3] |
| 2. Reaction Turns Black and Stalls | Catalyst Decomposition: The active Pd(0) species has precipitated as inactive palladium black. This can be caused by impurities, high temperatures, or an inappropriate solvent choice (THF can sometimes promote this).[10] | • Improve Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating. • Solvent Choice: If using a co-solvent like THF, consider running the reaction neat in the liquid amine base.[10] • Check Ligand Ratio: Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1) to stabilize the catalytic species. |
| 3. Significant Alkyne Homocoupling (Glaser Product) Observed | A. Presence of Oxygen: Oxygen promotes the copper-mediated oxidative homocoupling of the alkyne. B. High Copper Loading: An excess of CuI can favor the Glaser pathway. | A. Ensure Anaerobic Conditions: • Use rigorous inert atmosphere techniques (Schlenk line or glovebox). • Degas all solvents and liquid reagents thoroughly (e.g., via freeze-pump-thaw cycles).[10] B. Reduce or Eliminate Copper: • Reduce the CuI loading to the minimum required (e.g., 0.5-1 mol%). • Switch to a copper-free protocol . This is the most effective solution.[1][11] |
| 4. Reaction Works for Simple Aryl Bromides but Fails for Complex Substrates | Substrate-Specific Inhibition or Steric Hindrance: Complex molecules may contain functional groups that chelate or poison the palladium catalyst. Extreme steric bulk can prevent oxidative addition.[4][5] | • Screen Different Ligands: Test a panel of ligands with varying steric and electronic properties (e.g., phosphines, N-heterocyclic carbenes).[7] • Increase Catalyst Loading: Sterically demanding substrates often require a higher catalyst concentration to achieve a reasonable reaction rate.[5] • Consider an Alternative Halide: If possible, synthesizing the aryl iodide equivalent can dramatically improve reactivity.[10] |
Optimization Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Bromide
This protocol provides a robust starting point for most aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)
-
Amine base/solvent (e.g., triethylamine or diisopropylamine, ~5 mL)
-
Anhydrous, degassed solvent (optional, e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, palladium catalyst, and CuI.
-
Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Via syringe, add the degassed amine solvent, followed by the terminal alkyne.
-
If using a co-solvent, add it at this stage.
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Proceed with standard aqueous workup and purification (e.g., column chromatography).
Protocol 2: Screening for Optimal Palladium Catalyst Loading
This workflow is designed to efficiently identify the minimum catalyst loading required for your specific transformation.
Procedure:
-
Set up 4-5 parallel reactions in small reaction vials or a parallel synthesizer block.
-
In each vial, place identical amounts of the aryl bromide (e.g., 0.1 mmol), alkyne (0.12 mmol), CuI (0.002 mmol, 2 mol%), and base.
-
Prepare a stock solution of the palladium catalyst and ligand (if separate) in a degassed solvent.
-
Add varying amounts of the palladium stock solution to each vial to achieve a range of catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol% ).
-
Seal all vials, place them in a pre-heated block, and run for a fixed period (e.g., 12 hours).
-
After the fixed time, quench all reactions and analyze the conversion/yield of each by a quantitative method (e.g., GC or ¹H NMR with an internal standard).
-
Analyze the results to determine the optimal balance between catalyst loading and reaction efficiency.
Data Interpretation: Catalyst Loading Screen
The table below shows a hypothetical outcome from the screening protocol described above.
| Run | Pd Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Analysis |
| 1 | 2.0 | 12 | 95 | 47.5 | High yield, but potentially excessive catalyst loading. High cost. |
| 2 | 1.0 | 12 | 94 | 94 | Excellent yield with half the catalyst. Much more efficient. |
| 3 | 0.5 | 12 | 91 | 182 | Still a very good yield. This may be the optimal loading for cost-effectiveness. |
| 4 | 0.1 | 12 | 65 | 650 | Significant drop in yield. The reaction is likely too slow at this loading. |
| 5 | 0.05 | 12 | 30 | 600 | Incomplete reaction. This loading is insufficient under these conditions. |
Turnover Number (TON) = (moles of product) / (moles of catalyst)
Visual Guide 2: Troubleshooting Flowchart for Low Yield
Use this decision tree to systematically diagnose the cause of a low-yielding Sonogashira reaction.
Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.
References
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF - ResearchGate. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - ACS Publications. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]
-
Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - ACS Publications. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes . Available at: [Link]
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- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 10. reddit.com [reddit.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Sonogashira Coupling of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Welcome to the technical support center for the Sonogashira reaction, with a specialized focus on the coupling of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this specific transformation, with a particular emphasis on the critical role of solvent selection.
The Central Role of the Solvent
The choice of solvent in a Sonogashira reaction is far from a passive parameter; it is an active participant that dictates the reaction's success.[1] The solvent must not only dissolve the aryl bromide, the terminal alkyne, the palladium catalyst, the copper(I) cocatalyst, and the amine base, but it also influences the reaction kinetics, catalyst stability, and the propensity for side reactions.[1] For a substrate like this compound, which contains a polar tertiary alcohol and a relatively nonpolar bromophenyl group, solvent choice is paramount to achieving high yields and purity.
Polar aprotic solvents like DMF and DMSO can enhance reaction rates by stabilizing charged intermediates in the catalytic cycle.[1] However, they can also lead to undesired side reactions or catalyst deactivation. Amine solvents, such as triethylamine or diisopropylamine, serve a dual role as both the base and the reaction medium, which can be highly efficient.[2] The optimal choice often represents a balance between reactant solubility, reaction rate, and suppression of side products.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific problems you may encounter during the Sonogashira coupling of this compound.
Problem 1: Low or No Product Yield
Q: I've set up my Sonogashira reaction with this compound, but I'm seeing very low conversion to the desired product. What are the likely causes and how can I fix it?
A: Low yield is a common issue with several potential root causes. Let's break down the troubleshooting process:
Initial Checks:
-
Inert Atmosphere: The Sonogashira reaction, particularly when using a copper cocatalyst, is sensitive to oxygen.[2][3] Oxygen promotes the oxidative homocoupling of the alkyne, known as the Glaser coupling, which is a major competing side reaction.[2] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents were thoroughly degassed.
-
Reagent Quality: Verify the purity of your this compound and the aryl halide. Impurities can poison the catalyst. Ensure your palladium and copper catalysts are from a reliable source and have not been deactivated by prolonged exposure to air.
-
Base Stoichiometry: An insufficient amount of base will stall the reaction, as it is required to neutralize the hydrogen halide formed during the catalytic cycle.[2] Typically, 2-3 equivalents of an amine base are used.
Solvent-Specific Solutions:
The choice of solvent is critical and can be the primary reason for low yield. The optimal solvent will effectively dissolve all reactants and facilitate the catalytic cycle.
-
Amine as Solvent: Using an amine like triethylamine (Et3N) or diisopropylamine (iPr2NH) as the solvent is often a robust starting point. These solvents also act as the base, ensuring a high concentration of the base is present. For aryl bromides, heating is generally required to achieve a reasonable reaction rate.[2]
-
Polar Aprotic Solvents: If solubility is an issue in amine solvents, consider polar aprotic solvents like DMF or THF. A study on the copper-free Sonogashira coupling of 3-bromoaniline with 2-methyl-3-butyn-2-ol showed that THF gave a significantly better yield (61%) compared to toluene (31%) and DMF (44%) when using TBAF as the base.[4]
-
Non-Polar Solvents: In some cases, non-polar solvents like toluene can be effective, particularly if side reactions in polar solvents are problematic. However, solubility of the catalyst and reagents may be limited.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Q: My main byproduct is the dimer of this compound. How can I suppress this Glaser coupling?
A: The formation of a homocoupled di-alkyne is a classic side reaction in Sonogashira chemistry, especially when a copper cocatalyst is used in the presence of oxygen.[2][3]
Solutions:
-
Rigorous Exclusion of Oxygen: As mentioned above, this is the most critical factor. Use freeze-pump-thaw cycles for degassing solvents and ensure a positive pressure of inert gas throughout the reaction.
-
Copper-Free Conditions: The Glaser coupling is a copper-mediated process. Switching to a copper-free Sonogashira protocol is a highly effective strategy to eliminate this side reaction.[2] A variety of palladium catalysts and ligands have been developed for efficient copper-free couplings.
-
Solvent Choice: While less direct, the solvent can play a role. A solvent that promotes a faster cross-coupling reaction rate can outcompete the slower homocoupling pathway. Experiment with different solvents to find the one that gives the fastest conversion to your desired product.
-
Hydrogen Atmosphere: It has been reported that conducting the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling to as low as 2%.[3]
Problem 3: Formation of an Enyne Byproduct
Q: I'm observing a byproduct with a mass corresponding to the elimination of water from my product. What is happening and how can I prevent it?
A: The tertiary propargylic alcohol moiety in your substrate, this compound, can be susceptible to elimination of water under certain conditions, leading to the formation of a conjugated enyne. This is a known side reaction for this class of compounds.
Solutions:
-
Moderate Reaction Temperature: Higher temperatures can promote this elimination. If you are heating your reaction, try to find the minimum temperature required for a reasonable reaction rate.
-
Choice of Base: Strongly basic or acidic conditions can catalyze the dehydration. If you are using a very strong base, consider a milder one. Ensure your reaction mixture is not becoming acidic due to incomplete neutralization of the generated HX.
-
Solvent Polarity: Highly polar solvents might stabilize the carbocation intermediate formed during the elimination process. If you are using a very polar solvent like DMSO, you might consider switching to a less polar one like THF or toluene to see if it suppresses this side reaction.
Quantitative Data Summary: Solvent Effects
The following table summarizes the effect of different solvents on the yield of a model Sonogashira reaction between iodobenzene and phenylacetylene, which provides a good indication of solvent performance for similar couplings.
| Solvent | Base | Yield (%) | Reference |
| Triethylamine (Et3N) | Et3N | 97 | [5] |
| Toluene | Et3N | 60 | [5] |
| Tetrahydrofuran (THF) | DBU | High Yields Reported | [6] |
| N,N-Dimethylformamide (DMF) | Et3N | 34 | [5] |
| Dimethyl sulfoxide (DMSO) | Et3N | 26 | [5] |
| N-Methyl-2-pyrrolidone (NMP) | Et3N | 5 | [5] |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
Copper-Free Sonogashira Coupling of an Aryl Bromide with 2-methyl-3-butyn-2-ol
This protocol is adapted from a procedure for the synthesis of aryl-2-methyl-3-butyn-2-ols and serves as an excellent starting point for your reaction with this compound.[4]
Reagents:
-
Aryl bromide (1.0 mmol)
-
2-methyl-3-butyn-2-ol (1.24 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Tri(p-tolyl)phosphine (P(p-tol)3) (0.04 mmol, 4 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)2 (4.5 mg, 0.02 mmol) and P(p-tol)3 (12.2 mg, 0.04 mmol).
-
Add 5 mL of degassed, anhydrous THF and stir for 10 minutes at room temperature.
-
Add the aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (120 µL, 1.24 mmol), and DBU (0.3 mL, 2.0 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the copper-cocatalyzed Sonogashira reaction.
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: Can I run the Sonogashira reaction with this compound open to the air?
A1: It is strongly discouraged. While some air-stable palladium catalysts have been developed, the classic Sonogashira reaction is sensitive to oxygen, especially when using a copper(I) cocatalyst.[2] Oxygen promotes the undesirable Glaser homocoupling of your alkyne, which will reduce your yield and complicate purification.[2][3] Always use degassed solvents and maintain an inert atmosphere of argon or nitrogen.
Q2: My aryl halide is an aryl bromide. Do I need to use different conditions than for an aryl iodide?
A2: Yes, aryl bromides are generally less reactive than aryl iodides in the Sonogashira coupling.[2] Consequently, reactions with aryl bromides often require higher temperatures, longer reaction times, or more active catalyst systems to achieve good yields. While an aryl iodide might react at room temperature, you will likely need to heat a reaction involving an aryl bromide.[2]
Q3: Is a copper cocatalyst always necessary?
A3: No, it is not. While the original Sonogashira protocol uses a copper(I) salt to increase the reaction rate, numerous "copper-free" methods have been developed.[2] These are particularly advantageous when dealing with substrates that can coordinate with copper or when trying to avoid the Glaser homocoupling side reaction. The experimental protocol provided above is a copper-free method.[4]
Q4: The hydroxyl group on my substrate is unprotected. Will this interfere with the reaction?
A4: Generally, the Sonogashira reaction is tolerant of unprotected hydroxyl groups.[7] However, as discussed in the troubleshooting section, it can undergo a side reaction (dehydration) to form an enyne, especially at higher temperatures. If this becomes a significant issue, you could protect the alcohol as a silyl ether (e.g., TBS ether) before the coupling and deprotect it afterward, although this adds extra steps to your synthesis.
Q5: What is the role of the phosphine ligand?
A5: The phosphine ligand (e.g., triphenylphosphine or tri(p-tolyl)phosphine) plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. It is essential for the catalytic cycle, participating in the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact the catalyst's activity and stability.
References
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Arumugam, P. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen.
- Cravotto, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 374-383.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
- Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1866.
- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Cravotto, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
- Lin, C. H., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(10), 8592-8610.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Chen, C. Y., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- BenchChem. (2025). A Comparative Guide to the Green Synthesis of 3-Methyl-4-phenyl-3-buten-2-one.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen.
- Tyagi, S. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Cravotto, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. Beilstein Journal of Organic Chemistry, 10, 374-383.
- Ma, S., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(9), 2965-2973.
- Cravotto, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
- K. A. L. Cunliffe, et al. (2019). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling Temperature Optimization for Aryl Bromides
Welcome to the technical support guide for Sonogashira cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide focuses on one of the most critical parameters for the successful coupling of aryl bromides: temperature . Unlike their more reactive iodide counterparts, aryl bromides often require thermal energy to overcome the activation barrier for oxidative addition, yet excessive heat can be detrimental. Here, we will explore how to navigate this thermal landscape to achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the role of temperature in Sonogashira couplings involving aryl bromides.
Q1: What is a typical starting temperature range for a Sonogashira coupling with an aryl bromide?
A1: For aryl bromides, a general starting point is moderately elevated temperatures, typically in the range of 50 °C to 100 °C .[1] However, this is highly dependent on the system. Less reactive, electron-rich aryl bromides may require temperatures exceeding 100 °C, sometimes up to 140 °C in solvents like NMP or DMF.[1][2] Conversely, modern, highly active catalyst systems, particularly those using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), can facilitate the reaction at room temperature.[3][4]
Q2: Why do aryl bromides typically require higher temperatures than aryl iodides?
A2: The difference lies in the strength of the carbon-halogen bond and its impact on the rate-determining step of the catalytic cycle: oxidative addition. The C-Br bond (bond dissociation energy ~336 kJ/mol) is significantly stronger than the C-I bond (~272 kJ/mol). Consequently, more energy (in the form of heat) is required to break the C-Br bond and oxidatively add the aryl bromide to the Pd(0) catalyst center. This makes the coupling of aryl iodides feasible at room temperature, while aryl bromides often necessitate heating to proceed at a reasonable rate.[5]
Q3: How does my choice of palladium ligand influence the optimal reaction temperature?
A3: The ligand is arguably the most critical factor in tuning the required temperature. The ligand's role is to stabilize the palladium center and modulate its electronic and steric properties.
-
Electron-rich and Bulky Ligands: Ligands like Buchwald's biarylphosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs) donate electron density to the palladium center.[4][6] This makes the metal more nucleophilic and accelerates the oxidative addition of the aryl bromide, thereby lowering the activation energy and the required reaction temperature.[6]
-
Steric Bulk: Bulky ligands can promote the reductive elimination step (the final product-forming step) and help maintain a coordinatively unsaturated, active catalytic species.[6]
-
Traditional Ligands: Less electron-rich and smaller ligands, such as triphenylphosphine (PPh₃), are less efficient at promoting oxidative addition with aryl bromides and typically require higher temperatures to achieve good conversion.[1]
Q4: What are the primary risks of running the reaction at a temperature that is too high?
A4: Exceeding the optimal temperature can introduce several competing side reactions and degradation pathways:
-
Catalyst Decomposition: At elevated temperatures, palladium catalysts, particularly those with less robust ligands, can decompose to form inactive palladium black (aggregated Pd(0) particles). This is often observed as a black precipitate in the reaction flask and halts the catalytic cycle.
-
Alkyne Homocoupling (Glaser Coupling): In copper-cocatalyzed systems, high temperatures can favor the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne byproduct. This side reaction consumes the alkyne and reduces the yield of the desired Sonogashira product.[7]
-
Dehalogenation: The aryl bromide can be reduced to the corresponding arene, a process that can be promoted by high temperatures.
-
Substrate/Product Degradation: Sensitive functional groups on your substrates or product may not be stable at high temperatures, leading to decomposition and reduced yields.
Section 2: Troubleshooting Guide for Temperature-Related Issues
This guide provides specific advice for common problems encountered during the Sonogashira coupling of aryl bromides, with a focus on temperature as the variable.
Problem: My reaction shows low or no conversion of the aryl bromide.
Answer: This is the most common issue with less reactive aryl bromides and is often directly related to insufficient energy to overcome the oxidative addition barrier.
-
Causality: The C-Br bond is not being efficiently cleaved by the Pd(0) catalyst at the current temperature. This is especially true for electron-rich or sterically hindered aryl bromides.
-
Troubleshooting Steps:
-
Increase Temperature Systematically: Increment the temperature in 10-20 °C steps. For example, if a reaction at 60 °C is sluggish, increase it to 80 °C and monitor the progress. Be mindful of the solvent's boiling point.
-
Consider Microwave Heating: Microwave irradiation can rapidly heat the reaction mixture to high temperatures (e.g., 120-150 °C), often for very short reaction times (5-25 minutes), which can dramatically improve yields for difficult couplings where conventional heating fails.[2]
-
Evaluate Your Catalyst System: If high temperatures are still ineffective or lead to decomposition, the catalyst itself is likely not active enough. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to an advanced biarylphosphine ligand) which can enable the reaction at a lower temperature.[6]
-
Check Other Reagents: Ensure your base is strong enough and your solvent is appropriate. Some reactions may benefit from a switch from an amine base/solvent to a carbonate base (like Cs₂CO₃) in a polar aprotic solvent (like DMF or dioxane).[4][8]
-
Problem: I'm observing a significant amount of alkyne homocoupling (Glaser product).
Answer: This indicates that the copper-catalyzed alkyne dimerization is outcompeting the desired cross-coupling pathway. Temperature plays a key role in the kinetics of these competing reactions.
-
Causality: The Glaser coupling pathway is often promoted by the presence of oxygen and can be accelerated at higher temperatures. If the oxidative addition of the aryl bromide is slow (due to low temperature), the concentration of the copper acetylide intermediate builds up, increasing the likelihood of it reacting with itself.
-
Troubleshooting Steps:
-
Lower the Temperature: A modest decrease in temperature can sometimes slow the rate of homocoupling more than it slows the cross-coupling, improving the product ratio.
-
Ensure Rigorous Degassing: Oxygen is a known promoter of Glaser coupling. Ensure your solvent and reaction setup are thoroughly deoxygenated via sparging with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles.
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst. Many modern protocols are copper-free and rely on a highly active palladium catalyst and a suitable base to facilitate the reaction.[4] These systems are often less sensitive to homocoupling issues.
-
Problem: My reaction mixture is turning black, and the reaction has stalled.
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black. This is very often a temperature-induced issue.
-
Causality: The active, ligand-stabilized Pd(0) species is thermally unstable. At excessively high temperatures, the ligands may dissociate, or the palladium atoms may begin to aggregate into larger, catalytically inactive clusters (palladium black). The more robust the ligand, the higher the temperature the catalyst can withstand.
-
Troubleshooting Steps:
-
Reduce the Temperature: This is the most immediate solution. Find the lowest temperature at which the reaction proceeds at an acceptable rate.
-
Change the Ligand: If the required temperature for coupling is inherently high, you must use a more thermally stable catalyst. Switch to a ligand known for its robustness, such as a bulky biarylphosphine or an NHC ligand, which can form a more stable complex with palladium.[6]
-
Check Catalyst Loading: While counterintuitive, sometimes using a slightly lower catalyst loading can reduce the rate of bimolecular decomposition pathways.
-
Section 3: Experimental Protocols & Data
Data Presentation: Temperature Guidelines for Aryl Bromides
The optimal temperature is a function of the aryl bromide's electronic properties (activated vs. deactivated) and the catalyst system.
| Aryl Bromide Type | Catalyst System (Example) | Typical Solvent / Base | Temperature Range (°C) | Expected Outcome | Reference |
| Activated (e.g., 4-bromoacetophenone) | Pd(PPh₃)₂Cl₂ / CuI | NMP / Et₃N | 80 - 100 °C | Good to excellent yield. | [1] |
| Deactivated (e.g., 4-bromoanisole) | Pd(PPh₃)₂Cl₂ / CuI | NMP / Et₃N | 90 - 120 °C | Lower yield, requires more forcing conditions. | [1] |
| Unactivated (e.g., Bromobenzene) | Pd(PPh₃)₂Cl₂ / CuI | Toluene / Bu₃N | 100 - 110 °C | Moderate yield, often requires extended time. | [1] |
| General Aryl Bromides | PdCl₂(CH₃CN)₂ / XPhos | Water (PTS solution) / Cs₂CO₃ | Room Temperature (20-25 °C) | Excellent yields with a modern, copper-free system. | [4] |
Experimental Protocol: General Procedure for Temperature Screening
This protocol outlines a method for efficiently determining the optimal temperature for a new Sonogashira reaction using parallel reaction vials.
-
Preparation: In an inert atmosphere (glovebox), prepare a stock solution containing the solvent, base, terminal alkyne, and an internal standard (for GC or LC analysis).
-
Aliquotting: To each of four oven-dried reaction vials equipped with stir bars, add the aryl bromide (e.g., 0.1 mmol).
-
Catalyst Addition: To each vial, add the palladium precursor (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%). If using a copper co-catalyst, add it now (e.g., 2-5 mol% CuI).
-
Initiation: Add an equal volume of the prepared stock solution to each vial, ensuring all reactions have the same concentration.
-
Heating: Seal the vials and place them on a parallel synthesis block or in separate heating blocks set to different temperatures (e.g., Vial 1: 40 °C, Vial 2: 60 °C, Vial 3: 80 °C, Vial 4: 100 °C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench it (e.g., with a small amount of water/EtOAc), and analyze by TLC, GC, or LC-MS to determine the conversion and identify any major side products.
-
Analysis: Compare the results from the different temperatures. The optimal temperature will show high conversion to the desired product with minimal side product formation or catalyst decomposition. If all reactions are slow, a higher temperature screen may be needed. If decomposition is observed at 80 °C and 100 °C, the optimal temperature lies at or below 60 °C.
Section 4: Visualization of Key Concepts
Sonogashira Catalytic Cycle
The diagram below illustrates the generally accepted dual catalytic cycle mechanism for the copper-cocatalyzed Sonogashira reaction. Temperature primarily influences the initial Oxidative Addition step, which is often rate-limiting for aryl bromides.
Caption: Figure 1. Sonogashira catalytic cycle for aryl bromides.
Troubleshooting Flowchart for Temperature Optimization
This flowchart provides a logical path for diagnosing and solving temperature-related issues in your reaction.
Caption: Figure 2. Decision tree for temperature troubleshooting.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Provides a detailed overview of the mechanism, catalysts, and ligands, explaining how electron-rich and bulky ligands increase reactivity. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Lists numerous modern protocols, including room-temperature and copper-free methods for aryl bromides. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874–922. Details the use of microwave heating and various reaction conditions, including those requiring high temperatures for aryl bromides. Available at: [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Discusses the reactivity trend of aryl halides (I > Br > Cl) and notes that aryl bromides typically require heating. Available at: [Link]
-
Wang, C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . Molecules, 19(4), 4889-4908. Provides specific examples and tables showing that aryl iodides react at 50 °C while aryl bromides require temperatures of 90-140 °C. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - ResearchGate. (2008). Discusses the issue of Glaser coupling as an undesirable side reaction, particularly in copper-catalyzed systems. Available at: [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper . Organic Letters, 10(17), 3793–3796. Describes a groundbreaking method using an advanced ligand (XPhos) and micellar catalysis to achieve room-temperature coupling of aryl bromides without copper. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Discusses the systematic optimization of various reaction parameters, including temperature. Available at: [Link]
-
da Silva, M. S., et al. (2019). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle . Journal of the Brazilian Chemical Society, 30(10), 2244-2252. A study showing that temperature is a statistically significant factor influencing reaction yield. Available at: [Link]
Sources
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol. This important building block, often synthesized via a Sonogashira cross-coupling reaction, can present several challenges during its preparation and purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common impurities and side reactions encountered during the synthesis.
Introduction to the Synthesis
The synthesis of this compound typically involves the palladium and copper co-catalyzed Sonogashira coupling of 1-bromo-4-iodobenzene or a similar aryl halide with 2-methyl-3-butyn-2-ol.[1][2][3] This reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] However, the reaction's sensitivity to various parameters can lead to the formation of several impurities, complicating purification and potentially impacting the quality of the final product.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound.
FAQ 1: My TLC analysis shows a significant amount of a non-polar byproduct that runs higher than my product. What could it be and how can I prevent it?
Answer: This is a classic sign of alkyne homocoupling, also known as the Glaser coupling, which produces 2,7-dimethylocta-3,5-diyne-2,7-diol.[1] This side reaction is often promoted by the presence of the copper(I) co-catalyst in an oxidative environment.[1][4]
Causality: The copper(I) acetylide intermediate, crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen. This leads to the formation of a symmetric diyne.
Troubleshooting Steps:
-
Ensure Rigorous Anaerobic Conditions: De-gas all solvents and reagents thoroughly before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress closely by TLC or GC-MS and quench the reaction as soon as the starting materials are consumed.
-
Consider a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[2][5] These methods often employ specific palladium catalysts and ligands that are efficient enough to proceed without the copper co-catalyst.
FAQ 2: I have a byproduct with a similar polarity to my product, making purification by column chromatography difficult. What is the likely identity of this impurity?
Answer: A common impurity with similar polarity is the dehalogenated product, 2-methyl-4-phenylbut-3-yn-2-ol. This arises from the reductive dehalogenation of the starting aryl bromide.
Causality: Dehalogenation can occur as a competing reaction pathway in the palladium catalytic cycle, particularly with more reactive aryl halides or in the presence of certain reducing agents or hydrogen sources in the reaction mixture.[6][7]
Troubleshooting Steps:
-
Purity of Reagents: Ensure the purity of your solvent and base. Some amine bases can contain impurities that act as hydride sources.
-
Catalyst Choice: The choice of palladium catalyst and ligand can influence the extent of dehalogenation. Experiment with different phosphine ligands, as their electronic and steric properties can modulate the reactivity of the palladium center.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize this side reaction.
FAQ 3: My final product appears to be contaminated with residual palladium catalyst. How can I effectively remove it?
Answer: Residual palladium can be a persistent issue. It often presents as a fine black precipitate or a colloidal suspension.
Causality: The palladium(0) species can aggregate and precipitate out of the solution, especially upon cooling or changes in solvent polarity during workup.
Troubleshooting Steps:
-
Filtration through Celite® or Silica Gel: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter it through a pad of Celite® or a short plug of silica gel. This can effectively remove the precipitated palladium.
-
Aqueous Workup with Complexing Agents: Washing the organic layer with an aqueous solution of a complexing agent like thiourea or sodium thiocyanate can help to sequester the residual palladium.
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal for a short period can also be effective in adsorbing residual palladium. Be mindful that this can sometimes lead to a loss of the desired product.
Impurity Identification Workflow
A systematic approach is crucial for the successful identification of impurities. The following workflow outlines the key analytical techniques.
Caption: Workflow for the identification of impurities.
Analytical Protocols
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust the ratio to achieve good separation (Rf of the product around 0.3-0.4).
-
Visualization: UV light (254 nm) and staining with potassium permanganate solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for identifying volatile impurities.[8][9]
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-500 m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the isolated impurities.[8][10]
-
Solvent: Chloroform-d (CDCl₃) is a common choice.
-
¹H NMR: Look for characteristic signals of the aromatic protons, the methyl groups of the 2-hydroxyprop-2-yl group, and the hydroxyl proton.
-
¹³C NMR: Identify the quaternary carbons of the alkyne, the aromatic carbons, and the carbons of the 2-hydroxyprop-2-yl group.
Summary of Common Impurities
| Impurity Name | Structure | Formation Mechanism | Key Analytical Signatures |
| 2,7-Dimethylocta-3,5-diyne-2,7-diol | HO-C(CH₃)₂-C≡C-C≡C-C(CH₃)₂-OH | Glaser Homocoupling | Higher Rf on TLC; Absence of aromatic signals in NMR. |
| 2-Methyl-4-phenylbut-3-yn-2-ol | HO-C(CH₃)₂-C≡C-Ph | Dehalogenation | Similar Rf to product; Absence of bromine isotope pattern in MS; Signals for a monosubstituted benzene ring in NMR. |
| Unreacted 1-bromo-4-iodobenzene | Br-Ph-I | Incomplete Reaction | Lower Rf on TLC; Characteristic aromatic signals in NMR. |
| Unreacted 2-methyl-3-butyn-2-ol | HO-C(CH₃)₂-C≡CH | Incomplete Reaction | Volatile, may be observed in GC-MS; Characteristic alkyne C-H stretch in IR. |
Sonogashira Reaction Mechanism and Side Reactions
The following diagram illustrates the catalytic cycle of the Sonogashira reaction and the points where common side reactions can occur.
Caption: Simplified mechanism of the Sonogashira coupling and common side reactions.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
-
AMSBiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
Sonogashira Coupling Catalyst Longevity: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and preventative strategies for one of the most common yet sensitive reactions in a synthetic chemist's toolkit: the Sonogashira coupling. Catalyst deactivation is a frequent bottleneck, leading to stalled reactions, low yields, and complex purification profiles. This technical support center is structured to help you diagnose and solve these issues by understanding the fundamental causes of catalyst failure.
Section 1: Understanding the "Why" - Core Mechanisms of Catalyst Deactivation
Before troubleshooting, it's crucial to understand the pathways through which your catalyst system loses activity. The Sonogashira reaction relies on a delicate interplay between a palladium catalyst and, classically, a copper(I) co-catalyst.[1][2][3] Both are susceptible to deactivation.
Palladium Catalyst Deactivation
The primary culprit in the failure of the palladium catalytic cycle is the formation of inactive palladium species, most commonly observed as palladium black .[4][5] This occurs when the active Pd(0) species agglomerates and precipitates out of the solution.
-
Oxidative Damage: The Pd(0) catalyst is sensitive to air.[6] Trace oxygen in the reaction vessel can oxidize Pd(0) to Pd(II), disrupting the catalytic cycle and promoting the formation of palladium black.[7][8]
-
Ligand Dissociation/Degradation: Phosphine ligands, such as the commonly used triphenylphosphine (PPh₃), are essential for stabilizing the palladium center.[3][9] If these ligands dissociate or are degraded (e.g., by oxidation), the unprotected palladium atoms can aggregate. Modifying ligands, for instance, by using bulky and electron-rich phosphines, can enhance catalyst stability and activity.[9]
Copper Co-Catalyst Issues
The copper(I) co-catalyst accelerates the crucial transmetalation step by forming a copper(I) acetylide intermediate.[1] However, it also introduces a key deactivation pathway:
-
Glaser-Hay Homocoupling: In the presence of oxygen, the copper catalyst can promote the oxidative dimerization of the terminal alkyne.[1][8] This not only consumes the starting material but also deactivates the copper catalyst for the desired cross-coupling pathway. Running the reaction under a strictly inert atmosphere is critical to prevent this.[1]
Below is a diagram illustrating the main palladium deactivation pathway.
Caption: Palladium Catalyst Deactivation Pathway.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered in the lab.
Q1: My reaction mixture turned black immediately after adding the base/heating, and I'm only recovering starting material. What happened?
A1: This is a classic sign of rapid palladium catalyst decomposition into palladium black.[4][5] The active Pd(0) species has likely precipitated, halting the catalytic cycle.
-
Immediate Cause: The most probable cause is the presence of oxygen. Your solvent or amine base may not have been adequately degassed. Some amine bases can also contain impurities that facilitate catalyst decomposition.[4]
-
Troubleshooting Steps:
-
Re-evaluate Your Degassing Technique: Ensure you are using a robust method like freeze-pump-thaw (for at least three cycles) or sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes).
-
Purify Your Amine: Consider distilling your amine base (e.g., triethylamine, diisopropylamine) immediately before use to remove peroxides and other impurities.[4]
-
Check Reagent Quality: Ensure your palladium source [e.g., Pd(PPh₃)₄] and copper iodide are fresh. Pd(0) complexes can be air-sensitive, and CuI can oxidize over time.[8]
-
Q2: I'm seeing a lot of a side-product that corresponds to the dimer of my starting alkyne. How do I prevent this?
A2: You are observing Glaser-Hay homocoupling, a copper-catalyzed side reaction that is promoted by oxygen.[1][7]
-
Immediate Cause: This is a definitive sign of oxygen in your reaction. Even small amounts can facilitate this unwanted pathway.
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: This is non-negotiable. Use Schlenk techniques or a glovebox. Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated.[1][8]
-
Consider "Copper-Free" Conditions: If homocoupling remains a persistent issue, especially with sensitive substrates, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][10] These reactions often require a different ligand system or a slightly higher temperature but completely eliminate the Glaser coupling pathway.
-
Use a Hydrogen Atmosphere: Some studies have shown that using a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) can suppress homocoupling.[11]
-
Q3: The reaction is sluggish and gives a low yield, but I don't see significant catalyst decomposition or homocoupling. What else could be wrong?
A3: This points to a sub-optimal reaction environment or issues with reagent reactivity.
-
Potential Causes & Solutions:
-
Insufficient Base: The amine base is crucial for neutralizing the hydrogen halide byproduct.[1] Ensure you are using a sufficient excess. For some systems, a stronger base like Cs₂CO₃ or K₂CO₃ may be beneficial.[6]
-
Ligand Choice: Standard PPh₃ ligands may not be optimal for all substrates. For less reactive aryl halides (e.g., chlorides or electron-rich bromides), switching to more electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly increase the rate of oxidative addition and overall catalyst efficiency.[9]
-
Solvent Effects: While amines are often used as both base and solvent, in some cases, a co-solvent like THF or DMF is used. Anecdotal evidence suggests THF can sometimes promote palladium black formation.[4] Consider running the reaction neat in the amine base if possible.
-
Temperature: While Sonogashira reactions are known for proceeding under mild conditions, unreactive substrates may require gentle heating (e.g., 40-60 °C) to improve reaction rates.
-
The following flowchart provides a decision-making framework for troubleshooting your reaction.
Caption: Troubleshooting Flowchart for Sonogashira Reactions.
Section 3: Preventative Measures & Best Practices
Proactive measures are the best way to ensure reproducible, high-yielding Sonogashira couplings.
Table 1: Key Parameter Optimization
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Atmosphere | Inert Gas (Ar, N₂) | Critical. Use Schlenk line or glovebox. Prevents Pd(0) oxidation and Cu(I)-mediated Glaser coupling.[1][8] |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.5-5 mol%) | For challenging substrates (aryl chlorides), use catalysts with bulky, electron-donating ligands like P(t-Bu)₃ or NHCs to accelerate oxidative addition.[9] |
| Copper Co-catalyst | CuI (1-10 mol%) | Use fresh, high-purity CuI. If homocoupling is unavoidable, eliminate copper and switch to a "copper-free" protocol.[1][10] |
| Base | Amine (Et₃N, i-Pr₂NH, etc.) | Must be anhydrous and deoxygenated. Distill before use. Use in excess (often as solvent) to neutralize HX byproduct effectively.[1] |
| Solvent | Amine, THF, DMF | Ensure solvent is anhydrous and thoroughly degassed. Running the reaction neat in the amine base can sometimes be advantageous.[4] |
Protocol: Standard Setup for a Robust Sonogashira Coupling
This protocol incorporates best practices to minimize catalyst deactivation.
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool under a strong stream of argon or nitrogen.
-
Reagent Addition (Solid): To the flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), and copper(I) iodide (2-4 mol%) under a positive flow of inert gas.
-
Solvent & Liquid Reagent Addition: Add anhydrous, degassed solvent (e.g., triethylamine). Degas the resulting mixture again with one cycle of freeze-pump-thaw.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove insoluble catalyst residues and amine salts. Proceed with standard aqueous workup and purification.
By understanding the mechanisms of deactivation and implementing these robust troubleshooting and preventative strategies, you can significantly improve the success rate and reliability of your Sonogashira coupling reactions.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. [Link]
-
Borah, B. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Sciencemadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. [Link]
-
Li, J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, ACS Publications. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
StudySmarter. Sonogashira Coupling Reaction Practice Problems. [Link]
-
HZPT. (2024). Why Does Sonogashira Coupling Turn Black?. [Link]
Sources
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- 5. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Guide to the Definitive Structural Elucidation of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Techniques
In the landscape of pharmaceutical research and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the characterization of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol, a substituted arylalkyne of significant interest. While X-ray crystallography stands as the gold standard for unambiguous solid-state structural elucidation, a multi-faceted approach incorporating spectroscopic methods provides a more holistic understanding of the compound's properties in different states. This document will delve into the experimental intricacies of X-ray crystallography and objectively compare its outputs with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering researchers a practical guide to a comprehensive characterization workflow.
The Central Role of X-ray Crystallography
Single-crystal X-ray diffraction provides an unparalleled, high-resolution snapshot of a molecule's atomic arrangement in the crystalline state. This technique is indispensable for confirming stereochemistry, identifying intermolecular interactions, and understanding packing motifs, all of which can influence a material's bulk properties.
While a crystal structure for the title compound is not publicly available, the crystallographic data for the closely related analogue, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, offers a robust framework for what to expect.[1][2] The analysis of this analogue reveals a nearly planar arrangement of the aromatic ring and the ethynyl group, with the crystal packing dominated by hydrogen bonding and C–H···π interactions.[1] It is highly probable that this compound will exhibit similar planarity and engage in analogous intermolecular interactions, with the bromine atom potentially participating in halogen bonding.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following protocol outlines the critical steps.
Figure 1: A generalized workflow for the characterization of a small molecule by single-crystal X-ray diffraction.
The synthesis of this compound is typically achieved via a Sonogashira coupling reaction between 1-bromo-4-iodobenzene (or 1,4-dibromobenzene) and 2-methyl-3-butyn-2-ol.[2] The reaction is catalyzed by palladium and copper complexes.
Protocol:
-
To a degassed solution of 4-bromoiodobenzene (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) in a suitable solvent such as diethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure compound.
Obtaining diffraction-quality single crystals is often the most challenging step.
Protocol:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
-
Crystallization: Employ various crystallization techniques, including:
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Protocol:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[1]
-
X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).[2]
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
Expected Crystallographic Data
The following table summarizes the type of data that would be obtained from a successful crystallographic analysis, with example values drawn from the methoxy analogue.[2]
| Parameter | Expected Value/Information |
| Chemical Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
| Crystal System | Orthorhombic (example) |
| Space Group | Pbca (example) |
| Unit Cell Dimensions | a, b, c (in Å), α, β, γ (in °) |
| Z (Molecules per unit cell) | 8 (example) |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles |
| Torsion Angles | Defines the conformation of flexible parts of the molecule |
| Hydrogen Bonding | Identification of donors, acceptors, and geometries |
| π-π or C-H···π Interactions | Details on non-covalent interactions influencing packing |
| R-factor | Typically < 0.05 for a well-refined structure |
Comparison with Alternative Characterization Techniques
While X-ray crystallography provides definitive solid-state structural information, it is a single snapshot. A comprehensive characterization requires understanding the molecule's behavior in solution and confirming its elemental composition. Here, we compare the insights gained from X-ray crystallography with those from NMR spectroscopy and mass spectrometry.
Figure 2: A diagram illustrating the complementary nature of X-ray crystallography, NMR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C).
Strengths Compared to X-ray Crystallography:
-
Solution-State Analysis: NMR provides information on the molecule's structure and dynamics in solution, which is often more relevant to its behavior in chemical reactions or biological systems.[3]
-
No Crystallization Required: It can be performed on any soluble compound, bypassing the often-difficult step of growing single crystals.[3]
-
Dynamic Information: NMR can be used to study dynamic processes such as conformational changes and chemical exchange.
Limitations Compared to X-ray Crystallography:
-
Indirect Structural Information: While NMR provides connectivity, the 3D structure is inferred from data like the Nuclear Overhauser Effect (NOE), which is less direct than the electron density map from X-ray diffraction.[4]
-
Ambiguity in Stereochemistry: While relative stereochemistry can often be determined, establishing absolute stereochemistry can be challenging without chiral auxiliaries or derivatization.
-
No Packing Information: NMR provides no information about intermolecular interactions in the solid state.
Expected NMR Data for this compound:
-
¹H NMR:
-
Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
A singlet around 1.6 ppm for the six equivalent protons of the two methyl groups.
-
A singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.
-
-
¹³C NMR:
-
Signals for the two acetylenic carbons (typically 80-95 ppm).
-
Signals for the quaternary carbons (the one bearing the hydroxyl group and the one attached to the bromine).
-
Signals for the aromatic carbons.
-
A signal for the methyl carbons around 31 ppm.[5]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Strengths Compared to X-ray Crystallography:
-
Molecular Weight Confirmation: MS provides a direct and accurate measurement of the molecular weight, confirming the identity of the synthesized compound.
-
Elemental Formula: High-resolution mass spectrometry (HRMS) can determine the elemental formula of a molecule with high accuracy.[6]
-
High Sensitivity: MS is an extremely sensitive technique, requiring only very small amounts of sample.
Limitations Compared to X-ray Crystallography:
-
No Stereochemical Information: MS provides no information about the 3D arrangement of atoms.
-
Structural Information from Fragmentation: While fragmentation patterns can provide clues about the structure, this is inferential and not a direct measurement of the intact molecule's geometry.
Comparative Summary
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| State of Matter | Solid (single crystal) | Solution | Gas phase (ions) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, packing | Atomic connectivity, solution conformation, dynamics | Molecular weight, elemental formula, fragments |
| Stereochemistry | Unambiguous determination of relative & absolute stereo. | Often determines relative, absolute can be difficult | No direct stereochemical information |
| Sample Requirement | High-quality single crystal | Soluble compound (~1-10 mg) | Small amount of sample (~µg-ng) |
| Key Advantage | Definitive, high-resolution 3D structure in solid state | Provides structural and dynamic data in solution | High sensitivity and accurate mass determination |
| Key Limitation | Requires well-diffracting single crystals | Indirect 3D structural information | No stereochemical or conformational information |
Conclusion
The characterization of this compound, like any novel compound, is best achieved through a synergistic application of multiple analytical techniques. X-ray crystallography provides the unequivocal solid-state structure, revealing crucial details about molecular geometry and intermolecular interactions that govern its material properties. However, this static picture is enriched by the dynamic, solution-state information provided by NMR spectroscopy and the definitive molecular weight and formula confirmation from mass spectrometry. For researchers and drug development professionals, understanding the strengths and limitations of each technique is essential for designing a robust characterization strategy, ensuring the comprehensive and accurate elucidation of a molecule's chemical identity and behavior.
References
-
Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Crystallographic Communications, E66, o1866. [Link]
-
Supporting Information for a relevant chemical synthesis paper providing NMR data for similar compounds. (Note: A specific public URL for this type of supporting information can be transient. The provided link is a placeholder to a general repository where such data might be found). [Link]
-
Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative Sonogashira coupling. Beilstein Journal of Organic Chemistry. [Link]
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Barrett, D., & P. J. Lukavsky (2011). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]
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Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]
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Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]
- Preparation method of 2-methyl-3-butyne-2-ol.
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
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Branched Poly(phenylacetylene). ResearchGate. [Link]
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Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. PMC - PubMed Central. [Link]
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Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
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One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society. [Link]
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2-Methyl-4-(4-nitrophenyl)-3-butyn-2-ol. SpectraBase. [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]
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Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Sonogashira Coupling Products
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides an in-depth, experience-driven framework for the rigorous structural validation of products synthesized via the Sonogashira coupling of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol with various terminal alkynes. Beyond a mere recitation of analytical techniques, this document delves into the causal logic behind experimental design, offering a comparative analysis against alternative coupling methodologies like the Suzuki and Stille reactions. It is intended for researchers, scientists, and drug development professionals who require not just data, but validated, trustworthy molecular structures.
The Sonogashira Reaction: A Chemist's Perspective on a Powerful Tool
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] Its appeal lies in its typically mild reaction conditions and broad functional group tolerance.[1][2] The reaction is generally co-catalyzed by a copper(I) salt, which facilitates the formation of a key copper(I) acetylide intermediate.
However, as with any chemical transformation, the seemingly straightforward nature of the Sonogashira coupling can belie underlying complexities. The potential for side reactions, such as homocoupling of the alkyne (Glaser coupling), necessitates a robust and multi-faceted approach to structural validation. This guide will use the coupling of this compound as a model system to illustrate a comprehensive validation workflow.
The Imperative of Structural Validation: A Multi-Technique Approach
Confirming the exact structure and purity of a synthesized compound is paramount. A single analytical technique is rarely sufficient. Instead, a confluence of spectroscopic and chromatographic data provides the necessary evidence for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise connectivity of atoms in a molecule. For a successful Sonogashira product derived from this compound, specific spectral signatures are expected.
Expected ¹H NMR Signatures:
-
Aromatic Protons: The para-substituted benzene ring will typically exhibit two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). The coupling constant (J) between these protons is usually in the range of 8-9 Hz, characteristic of ortho-coupling.
-
Methyl Protons: The two methyl groups of the 2-methylbut-3-yn-2-ol moiety will appear as a sharp singlet, typically integrating to six protons.
-
Hydroxyl Proton: A broad singlet corresponding to the hydroxyl proton will be present, the chemical shift of which can vary depending on solvent and concentration.
Expected ¹³C NMR Signatures:
-
Alkynyl Carbons: The two sp-hybridized carbons of the newly formed internal alkyne will appear in the range of δ 80-100 ppm.
-
Aromatic Carbons: The para-substituted aromatic ring will show four distinct signals, with the ipso-carbons (the carbon attached to the alkyne and the carbon that was attached to bromine) having characteristic chemical shifts.
-
Quaternary and Methyl Carbons: The quaternary carbon and the two methyl carbons of the butynol moiety will also have distinct signals.
Data Comparison Table for Hypothetical Sonogashira Product:
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.20 - 7.60 (two doublets) | 120 - 135 |
| C≡C | - | 80 - 100 |
| C(CH₃)₂ | 1.62 (singlet) | 31.5 (CH₃), 65.6 (C-OH) |
| OH | Variable (broad singlet) | - |
Note: These are approximate chemical shifts and can be influenced by the specific alkyne coupled and the solvent used. Experimental data for similar known compounds should always be consulted.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized product. For the Sonogashira products of this compound, the molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the expected product.
Fragmentation Analysis:
Electron ionization (EI) mass spectrometry will often lead to characteristic fragmentation patterns. For aryl alkynes, common fragmentation pathways include:
-
Loss of a methyl group (-15 Da): From the 2-methylbut-3-yn-2-ol moiety.
-
Loss of the entire butynol side chain: Cleavage of the bond between the aromatic ring and the alkyne.
-
Formation of a tropylium ion (m/z 91): A common rearrangement for compounds containing a benzyl group.
-
Fragments corresponding to the coupled alkyne.
The presence of these fragments can provide further confidence in the assigned structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is an excellent technique for confirming the presence or absence of key functional groups. For a successful Sonogashira coupling, the following are expected:
-
Disappearance of the terminal alkyne C-H stretch: If the starting alkyne was terminal, the characteristic sharp peak around 3300 cm⁻¹ should be absent in the product spectrum.
-
Internal Alkyne C≡C Stretch: A weak to medium intensity peak in the region of 2100-2260 cm⁻¹ is indicative of the internal alkyne.
-
Aromatic C-H and C=C Stretches: Peaks corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region.
-
Para-substitution Pattern: A strong absorption in the 810-840 cm⁻¹ range is characteristic of a para-disubstituted benzene ring.
-
O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹ will confirm the presence of the hydroxyl group.
Chromatography (HPLC and GC-MS): Assessing Purity
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the purity of the final product. A pure compound should ideally show a single, sharp peak in the chromatogram. These techniques are also invaluable for monitoring the progress of the reaction and identifying any side products.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected and that the final product is of high purity.
General Sonogashira Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Diagram of the Sonogashira Coupling Workflow:
Caption: A generalized workflow for the Sonogashira coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine) and a base (if the solvent is not an amine, e.g., triethylamine, 2-3 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove the copper catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Structural Validation Workflow
Diagram of the Structural Validation Workflow:
Caption: A multi-technique workflow for robust structural validation.
Comparative Analysis: Sonogashira vs. Alternative Coupling Reactions
While the Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, it is not always the optimal choice. The Suzuki and Stille couplings present viable alternatives, each with its own set of advantages and disadvantages.
The Suzuki Coupling
The Suzuki coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium complex.[3] For the synthesis of aryl alkynes, an alkynylboronate reagent would be required.
The Stille Coupling
The Stille coupling utilizes an organotin compound (an organostannane) as the coupling partner for an organohalide, also catalyzed by palladium.[4] To form an aryl alkyne, an alkynylstannane would be used.
Head-to-Head Comparison
| Feature | Sonogashira Coupling | Suzuki Coupling | Stille Coupling |
| Alkyne Reagent | Terminal Alkyne | Alkynylboronic Acid/Ester | Alkynylstannane |
| Byproducts | Amine hydrohalide | Boronic acid derivatives | Organotin halides |
| Toxicity of Reagents | Generally low | Boronic acids are generally low toxicity | Organotin compounds are highly toxic |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons | Excellent, very broad tolerance | Good, but can be sensitive to acidic conditions |
| Reaction Conditions | Mild, often room temperature | Generally mild to moderate heating | Often requires heating |
| Key Advantage | Direct use of terminal alkynes | Stability and low toxicity of boron reagents | Good for complex molecules with sensitive functional groups |
| Key Disadvantage | Potential for alkyne homocoupling | Requires pre-functionalization of the alkyne | High toxicity of tin reagents and byproducts |
Causality Behind Experimental Choices:
-
For rapid synthesis with readily available terminal alkynes, the Sonogashira coupling is often the first choice. Its directness is a significant advantage.
-
When dealing with substrates that have sensitive functional groups or when avoiding copper is desirable, the Suzuki coupling is an excellent alternative. The stability and low toxicity of boronic acids are major benefits, despite the extra step of preparing the alkynylboronate.
-
The Stille coupling is typically reserved for situations where other methods have failed, particularly in complex natural product synthesis where its functional group tolerance can be crucial. The high toxicity of the tin reagents is a significant drawback that limits its routine use.
Conclusion
The Sonogashira coupling is a robust and versatile reaction for the synthesis of aryl alkynes. However, its successful application in research and development hinges on a rigorous and multi-faceted approach to structural validation. By combining NMR, MS, and FTIR spectroscopy with chromatographic purity analysis, researchers can have high confidence in the identity and quality of their synthesized compounds. Furthermore, a clear understanding of the comparative advantages and disadvantages of alternative methods like the Suzuki and Stille couplings allows for the selection of the most appropriate synthetic strategy for a given target molecule, ultimately accelerating the pace of discovery and development.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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A Comparative Guide to Terminal Alkyne Surrogates in Cross-Coupling Reactions: 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol vs. Trimethylsilylacetylene
In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced organic materials.[2][4] A critical choice in any Sonogashira coupling strategy is the selection of the terminal alkyne component. Often, to prevent undesired side reactions such as homocoupling (Glaser coupling), the terminal alkyne is protected.[4][5] This guide provides an in-depth comparison of two widely utilized protected acetylene surrogates: the bifunctional reagent 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol and the classic protecting group strategy embodied by trimethylsilylacetylene (TMSA).
This comparison is designed for researchers, scientists, and drug development professionals, offering objective insights into the performance, advantages, and limitations of each reagent, supported by established chemical principles and representative experimental data.
The Underlying Principle: Why Protect Terminal Alkynes?
The acidic proton of a terminal alkyne presents a significant challenge in cross-coupling reactions. Under the basic conditions typically employed in Sonogashira couplings, this proton is readily abstracted. The resulting acetylide can undergo oxidative homocoupling, particularly in the presence of a copper(I) co-catalyst and oxygen, leading to the formation of symmetric diynes as a major byproduct.[4][5] This not only consumes the valuable alkyne starting material but also complicates the purification of the desired cross-coupled product.
To circumvent this issue, the terminal alkyne is often "protected" by replacing the acidic proton with a group that can be easily removed in a subsequent step.[6] This strategy ensures that the coupling reaction proceeds exclusively at the desired position. The choice of protecting group is dictated by its stability under the coupling conditions and the mildness of the conditions required for its removal.
Trimethylsilylacetylene (TMSA): The Established Workhorse
Trimethylsilylacetylene is a widely recognized and frequently employed protected alkyne in Sonogashira reactions.[5] The trimethylsilyl (TMS) group is sterically small yet provides sufficient protection to prevent homocoupling.
Performance in Sonogashira Coupling
TMSA readily participates in Sonogashira couplings with a variety of aryl and vinyl halides.[1] The reaction typically proceeds under standard palladium-copper co-catalyzed or copper-free conditions. The TMS group is generally stable to the reaction conditions, although its lability in the presence of base and protic solvents is a key consideration.[7]
Deprotection of the TMS Group
A significant advantage of the TMS group is the multitude of methods available for its removal. Deprotection can be readily achieved under mild conditions, which is crucial for the synthesis of complex molecules with sensitive functional groups.[6][8] Common deprotection methods include:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is a highly effective and commonly used method.[8][9]
-
Basic conditions: Mild bases such as potassium carbonate in methanol can cleave the TMS group.[10] However, this can be a double-edged sword, as premature deprotection can occur during the coupling reaction if the conditions are too basic or if protic solvents are used.[7]
-
Silver salts: Catalytic amounts of silver nitrate or silver triflate in a mixture of methanol, water, and dichloromethane offer a chemoselective method for TMS deprotection, even in the presence of other silyl ethers.
The choice of deprotection method can be tailored to the specific substrate, allowing for selective deprotection in the presence of other protecting groups. For instance, the TMS group can be selectively cleaved in the presence of bulkier trialkylsilyl groups like triisopropylsilyl (TIPS).[7][11]
Causality in Experimental Choices with TMSA
The primary consideration when using TMSA is the potential for in situ deprotection. The basic conditions required for the Sonogashira reaction can lead to the premature removal of the TMS group, especially with amine bases in protic solvents. This can result in the formation of the undesired homocoupling product. Therefore, careful selection of the base and solvent system is critical. For sensitive substrates, copper-free conditions are often preferred to minimize homocoupling of any in situ generated terminal alkyne.[5]
This compound: The Bifunctional Alternative
This compound can be viewed from two perspectives. Firstly, it is the product of a Sonogashira coupling between 1-bromo-4-iodobenzene and 2-methyl-3-butyn-2-ol. Secondly, and more relevant to this comparison, it is a stable, crystalline solid that contains both a reactive aryl bromide and a protected internal alkyne. The 2-hydroxyprop-2-yl group serves as a robust protecting group for a terminal alkyne. 2-Methyl-3-butyn-2-ol itself is an inexpensive and easy-to-handle acetylene surrogate.[12][13]
Performance in Cross-Coupling Reactions
The aryl bromide moiety of this compound is readily available for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and, pertinently, further Sonogashira couplings. This allows for the sequential introduction of different substituents onto the aromatic ring. The internal alkyne is generally stable under these conditions.
Deprotection of the 2-Hydroxyprop-2-yl Group
The removal of the 2-hydroxyprop-2-yl group is essentially a retro-Favorskii reaction, liberating the terminal alkyne and acetone. Traditionally, this required harsh conditions, such as high temperatures in the presence of a strong base. However, recent advancements have established milder and more efficient protocols. A notable example is the use of catalytic tetrabutylammonium hydroxide (TBAOH) with methanol as an additive, which can achieve complete deprotection at temperatures between 55-75 °C in a matter of minutes.[12] This method exhibits good functional group tolerance.[12]
Causality in Experimental Choices
The use of this compound is advantageous when a robust, crystalline, and easily handled alkyne source is desired. Its bifunctional nature allows for a modular approach to the synthesis of complex diarylacetylenes. The choice of this reagent is particularly compelling when considering large-scale synthesis, given the low cost of its precursor, 2-methyl-3-butyn-2-ol, compared to trialkylsilylacetylenes.[12] The key experimental consideration is the subsequent deprotection step, which, while significantly improved, still requires heating.
Head-to-Head Comparison: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes the key characteristics and performance metrics of trimethylsilylacetylene and this compound in the context of Sonogashira cross-coupling.
| Feature | Trimethylsilylacetylene (TMSA) | This compound |
| Role in Coupling | Protected terminal alkyne | Bifunctional reagent (aryl bromide and protected internal alkyne) |
| Physical State | Liquid | Crystalline solid |
| Handling | Volatile, requires careful handling | Easy to handle and weigh |
| Cost | Relatively expensive | Precursor (2-methyl-3-butyn-2-ol) is inexpensive[12] |
| Coupling Conditions | Standard Sonogashira (Pd/Cu or Cu-free) | Standard Palladium cross-coupling (e.g., Suzuki, Sonogashira) |
| Protecting Group Stability | Sensitive to basic/protic conditions[7] | Generally robust under cross-coupling conditions |
| Deprotection Conditions | Mild (TBAF, K₂CO₃/MeOH, AgNO₃)[8][10] | Mild to moderate (cat. TBAOH/MeOH, 55-75 °C)[12] |
| Potential Side Reactions | Premature deprotection leading to homocoupling | Minimal risk of premature deprotection during coupling |
Experimental Protocols
Protocol 1: Sonogashira Coupling of an Aryl Bromide with Trimethylsilylacetylene
This protocol describes a typical copper-free Sonogashira coupling of an aryl bromide with TMSA.
Diagram of Experimental Workflow
Caption: Workflow for Sonogashira coupling with TMSA and subsequent deprotection.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by trimethylsilylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting aryl bromide.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified TMS-protected alkyne in THF and treat with TBAF (1.0 M in THF, 1.1 equiv) at room temperature. Stir until the reaction is complete as monitored by TLC.
-
Final Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash, dry, and purify as necessary.
Protocol 2: Suzuki Coupling with this compound followed by Deprotection
This protocol illustrates the use of this compound in a Suzuki coupling, followed by deprotection to yield a terminal diarylacetylene.
Diagram of Experimental Workflow
Caption: Workflow for Suzuki coupling with the title compound and subsequent deprotection.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: De-gas the mixture and heat to 90 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, separate the phases and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by flash chromatography or recrystallization.
-
Deprotection: Dissolve the purified product in toluene. Add tetrabutylammonium hydroxide (1.0 M in methanol, 0.1 mmol, 10 mol%) and methanol (1.2 mmol, 1.2 equiv).[12]
-
Heating and Final Purification: Heat the mixture to 75 °C for 15-30 minutes, or until deprotection is complete by TLC. Cool, perform an aqueous work-up, and purify the resulting terminal alkyne.[12]
Mechanistic Considerations
The core of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the co-catalyzed version).[1]
Diagram of the Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
In the case of TMSA, the terminal alkyne (R-C≡C-H in the diagram) is TMS-C≡C-H. For this compound, the aryl halide (Ar-X) is the bromophenyl moiety, which undergoes oxidative addition to the Pd(0) catalyst.
Conclusion and Future Outlook
Both trimethylsilylacetylene and this compound (as a representative of the 2-methyl-3-butyn-2-ol protection strategy) are highly effective reagents in palladium-catalyzed cross-coupling reactions.
-
Trimethylsilylacetylene is the reagent of choice for its versatility and the exceptionally mild conditions available for deprotection. Its primary drawback is its cost and the potential for premature deprotection under certain reaction conditions, which necessitates careful optimization.
-
This compound , and by extension the use of 2-methyl-3-butyn-2-ol as an acetylene surrogate, offers a cost-effective, robust, and operationally simple alternative.[12][13] The bifunctional nature of the title compound allows for diverse synthetic strategies. The development of mild and rapid deprotection protocols has significantly enhanced the attractiveness of this approach.
For drug development professionals and process chemists, the economic advantage and handling characteristics of the 2-methyl-3-butyn-2-ol strategy are particularly compelling for large-scale applications. For researchers exploring novel and complex molecular architectures, the fine-tunability of TMS deprotection remains a powerful tool. The choice between these two valuable reagents will ultimately depend on the specific synthetic challenge, considering factors such as substrate complexity, scale, and cost.
References
-
Reddit. (2025, January 15). preventing TMS alkyne deprotecting in reaction. r/Chempros. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). [Link]
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Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
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ResearchGate. (2015, December 18). Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PubMed Central. [Link]
-
ResearchGate. (2025, August 9). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Desilylation. [Link]
-
Caporale, A., et al. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Li, Z., et al. (2011, April 13). A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. National Institutes of Health. [Link]
-
ResearchGate. (2025, October 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
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National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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The Sonogashira Coupling. (n.d.). [Link]
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MDPI. (n.d.). Acetylene in Organic Synthesis: Recent Progress and New Uses. [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
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National Institutes of Health. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
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ResearchGate. (2025, August 6). Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. [Link]
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A Comparative Guide to 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol as a Protected Alkyne in Modern Synthesis
In the intricate landscape of organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving target molecules with high fidelity. For terminal alkynes, a versatile functional group in cross-coupling reactions, click chemistry, and natural product synthesis, the choice of a protecting group can significantly influence the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol as a robust protecting group for terminal alkynes, evaluating its performance against other common alternatives with supporting experimental insights.
The Critical Role of Alkyne Protection
Terminal alkynes possess an acidic proton that can be incompatible with various reaction conditions, particularly those involving strong bases or organometallic reagents.[1][2] Protecting the terminal alkyne allows for the selective modification of other parts of a molecule without unintended reactions at the alkyne terminus. An ideal protecting group should be easy to install, stable under a wide range of reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups.
Introducing this compound: A Superior Protecting Group
This compound has emerged as a highly effective protecting group for terminal alkynes, particularly in the context of Sonogashira cross-coupling reactions.[3][4] Its structure incorporates a bulky tertiary alcohol and a brominated phenyl ring, which together confer a unique set of advantages.
Key Advantages:
-
Exceptional Stability: The bulky 2-hydroxyprop-2-yl group provides steric hindrance, shielding the alkyne from unwanted side reactions. The electron-withdrawing nature of the bromophenyl group further contributes to the stability of the protected alkyne.
-
Facilitated Purification: The presence of the aromatic ring and the hydroxyl group often imparts favorable crystallization properties to the protected intermediates, simplifying purification by recrystallization rather than chromatography.
-
Orthogonal Deprotection: The key advantage lies in its deprotection mechanism. The protecting group is typically removed via a base-catalyzed retro-Favorskii reaction, which liberates the terminal alkyne and acetone.[3] This method is orthogonal to the acidic or fluoride-based deprotection methods used for common silyl protecting groups, offering greater flexibility in complex syntheses.
-
Compatibility with Cross-Coupling: This protecting group is designed to be stable under the conditions of palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, allowing for the direct use of the protected alkyne in these transformations.[3][4]
Comparative Analysis with Alternative Protecting Groups
The selection of an alkyne protecting group is context-dependent. Below is a comparison of this compound with other widely used protecting groups.
| Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| This compound | Sonogashira coupling with an aryl halide | High stability to a wide range of reagents | Base-catalyzed (e.g., NaOH, K2CO3 in MeOH/THF) | Orthogonal deprotection, crystalline intermediates | Requires a two-step installation (coupling then deprotection) |
| Trimethylsilyl (TMS) | TMSCl, base (e.g., Et3N, n-BuLi) | Labile to acid, base, and fluoride | Mild acid (e.g., HCl, AcOH), K2CO3/MeOH, TBAF | Easy to install and remove | Low stability, can be cleaved under reaction conditions |
| Triisopropylsilyl (TIPS) | TIPSCl, base (e.g., imidazole, Et3N) | More robust than TMS, stable to mild bases | TBAF, HF-pyridine | Greater stability than TMS | Requires fluoride for cleavage, which can be harsh |
| 2-Methylbut-3-yn-2-ol | Sonogashira coupling with an aryl halide | High stability | Base-catalyzed (e.g., NaOH in toluene) | Simple, commercially available protecting agent | Deprotection can sometimes require elevated temperatures |
Experimental Protocols
The following protocols provide a framework for the application of this compound.
Protocol 1: Protection of a Terminal Alkyne via Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne with 1-bromo-4-iodobenzene to install the protecting group.
-
Materials: Aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(PPh3)2Cl2 (0.02 equiv), CuI (0.04 equiv), Et3N (3.0 equiv), THF (anhydrous).
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl halide, this compound, Pd(PPh3)2Cl2, and CuI.
-
Add anhydrous THF and degas the mixture with N2 or Ar for 15 minutes.
-
Add Et3N via syringe and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Deprotection of the this compound Group
This protocol outlines the cleavage of the protecting group to regenerate the terminal alkyne.
-
Materials: Protected alkyne (1.0 equiv), NaOH (2.0 equiv), Toluene or THF/MeOH mixture.
-
Procedure:
-
Dissolve the protected alkyne in toluene or a THF/Methanol (2:1) mixture in a round-bottom flask.
-
Add powdered NaOH and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The resulting terminal alkyne can often be used without further purification.
-
Visualizing the Workflow
Diagram 1: Reaction Mechanism for Protection and Deprotection
Caption: Mechanism of alkyne protection and deprotection.
Diagram 2: Decision-Making Workflow for Alkyne Protecting Group Selection
Caption: Selecting the appropriate alkyne protecting group.
Conclusion
This compound offers a compelling set of advantages as a protecting group for terminal alkynes. Its high stability, the crystallinity of its derivatives, and, most importantly, its orthogonal deprotection pathway make it an invaluable tool for complex, multi-step syntheses. While silyl groups remain a popular choice for their ease of use, the strategic application of this compound can provide a more robust and flexible approach, particularly when navigating sensitive functional groups and challenging purification steps. The choice of protecting group should always be guided by the specific demands of the synthetic route, and this guide provides the necessary data and protocols to make an informed decision.
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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-
Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Lumen Learning. (n.d.). Use of protecting groups. In Organic Chemistry II. [Link]
-
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A Senior Application Scientist's Guide to Palladium Catalysts for Sonogashira Coupling with Aryl Bromides
For chemists in pharmaceutical and materials science, the Sonogashira reaction is an indispensable tool for forging carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide has streamlined the synthesis of a vast array of complex molecules, from life-saving drugs to advanced organic materials.[1][2][3] While aryl iodides are the more reactive coupling partners, their higher cost and lower stability often make aryl bromides a more practical choice. However, the increased strength of the carbon-bromine bond presents a significant challenge, demanding a more nuanced approach to catalyst selection. This guide provides a comparative analysis of common palladium catalysts for the Sonogashira coupling of aryl bromides, grounded in mechanistic principles and supported by experimental insights.
The Inertia of Aryl Bromides: A Mechanistic Hurdle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[1] The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, which is often considered the rate-limiting step, especially with less reactive halides like aryl bromides.[1] The stability of the C-Br bond, compared to the C-I bond, makes this initial activation more energetically demanding. A successful catalyst system must therefore be able to efficiently facilitate this crucial step to achieve high yields and avoid unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).
The nature of the ligands coordinated to the palladium center is paramount in overcoming this activation barrier. Ligands that are both electron-rich and sterically bulky have been shown to be particularly effective. Electron-rich ligands increase the electron density on the palladium atom, which in turn promotes the oxidative addition. Steric bulk can facilitate the formation of highly reactive, low-coordinate palladium species.[4]
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst can be broadly categorized into pre-formed, stable complexes and in situ generated catalysts from a palladium precursor and a specific ligand. Each approach has its own set of advantages and is suited to different experimental contexts.
Experimental Protocol: A typical Sonogashira reaction using these catalysts involves the aryl bromide (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (1-5 mol%), a copper(I) co-catalyst such as CuI (1-5 mol%), and a suitable amine base (e.g., triethylamine, diisopropylamine) which also often serves as the solvent. The reaction is typically run under an inert atmosphere at temperatures ranging from room temperature to 80 °C.
Performance Insights: While effective for a range of aryl bromides, these catalysts can require higher loadings and elevated temperatures, particularly for electron-rich or sterically hindered substrates.[4] The triphenylphosphine ligand, while versatile, is not the most electron-rich or sterically bulky, which can limit its effectiveness in activating more challenging aryl bromides.
A more modern and often more effective approach involves the combination of a simple palladium precursor, such as palladium(II) acetate (Pd(OAc)₂), with a rationally designed, performance-enhancing ligand. The ligands developed by Stephen Buchwald and his group, particularly the biarylphosphines (e.g., XPhos, SPhos), are prime examples.[5] These ligands are characterized by their significant steric bulk and strong electron-donating properties.
Experimental Protocol: In a typical setup, Pd(OAc)₂ (0.5-2 mol%) and the chosen phosphine ligand (1-4 mol%) are combined with the aryl bromide (1.0 equiv.), terminal alkyne (1.2-2.0 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like toluene, dioxane, or DMF. These reactions are often run at higher temperatures (80-120 °C) and can frequently be performed without a copper co-catalyst.
Performance Insights: The use of bulky, electron-rich phosphine ligands significantly accelerates the rate-limiting oxidative addition of aryl bromides.[4] This allows for lower catalyst loadings and can enable the coupling of previously unreactive, sterically demanding aryl bromides.[6][7] The choice of ligand can be tailored to the specific substrates being coupled.[6][7]
For applications where catalyst contamination of the product is a major concern and catalyst recycling is desired, heterogeneous catalysts like palladium on carbon (Pd/C) offer a compelling alternative.
Experimental Protocol: A reaction using Pd/C would typically involve the aryl bromide, terminal alkyne, a copper(I) co-catalyst, a base, and the Pd/C catalyst in a suitable solvent. The reaction often requires elevated temperatures to achieve reasonable conversion. Post-reaction, the catalyst can be simply filtered off.
Performance Insights: While advantageous for purification, Pd/C generally exhibits lower catalytic activity compared to its homogeneous counterparts for the Sonogashira coupling of aryl bromides.[2] Higher catalyst loadings and more forcing conditions are often necessary. However, for certain applications, the trade-off between reactivity and ease of separation may be favorable.
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[4] They are strong σ-donors, even more so than many phosphines, and form very stable bonds with the palladium center.
Experimental Protocol: Similar to the Buchwald ligand systems, NHC-palladium catalysts are often generated in situ from a palladium precursor and an NHC salt, or used as pre-formed complexes. The reaction conditions are comparable to other modern Sonogashira protocols.
Performance Insights: NHC-ligated palladium complexes have shown excellent activity in the Sonogashira coupling of aryl bromides, including in copper-free conditions.[4] Their high stability can lead to long catalyst lifetimes and high turnover numbers.
Data-Driven Comparison of Catalyst Performance
| Catalyst System | Typical Loading (mol%) | Temperature Range (°C) | Copper Co-catalyst | Key Advantages | Common Limitations |
| [Pd(PPh₃)₄] / [PdCl₂(PPh₃)₂] | 1 - 5 | RT - 80 | Usually required | Readily available, well-established | Moderate activity for aryl bromides |
| Pd(OAc)₂ / Buchwald Ligands | 0.5 - 2 | 80 - 120 | Often optional | High activity, broad substrate scope | Ligands can be expensive |
| Pd/C | 2 - 10 | 80 - 140 | Usually required | Heterogeneous, easily separated | Lower activity, harsher conditions |
| Pd-NHC Complexes | 0.1 - 2 | RT - 100 | Often optional | High activity and stability | Ligand synthesis can be complex |
Visualizing the Catalytic Cycle and Ligand Influence
Figure 1. The palladium catalytic cycle for the Sonogashira reaction, highlighting the rate-limiting oxidative addition step with aryl bromides and the influence of ligand properties.
Conclusion and Future Outlook
The Sonogashira coupling of aryl bromides has evolved significantly from its early days. While traditional catalysts like [Pd(PPh₃)₄] and [PdCl₂(PPh₃)₂] are still valuable, the development of sophisticated ligand systems, such as the Buchwald biarylphosphines and N-heterocyclic carbenes, has dramatically expanded the reaction's scope and efficiency. These advanced catalyst systems allow for the use of lower catalyst loadings and can overcome the inherent inertness of even the most challenging aryl bromide substrates. For applications demanding catalyst removal and recycling, heterogeneous options like Pd/C provide a practical solution, albeit with some trade-offs in reactivity. The ongoing development of novel catalysts and reaction conditions, including reactions in aqueous media, promises to further enhance the utility and sustainability of this powerful synthetic transformation.[8][9]
References
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (2012). ResearchGate. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Organic Letters. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). (1998). The Journal of Organic Chemistry. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). UC Santa Barbara. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2010). PMC - NIH. [Link]
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A Comparative Guide to the Reactivity of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol and Other Terminal Alkynes
Prepared by a Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, the selection of a terminal alkyne building block is a critical decision that dictates synthetic strategy and reaction efficiency. This guide provides an in-depth comparative analysis of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol , a structurally unique alkyne, against more conventional counterparts such as Phenylacetylene and Propargyl Alcohol . Our focus is to move beyond mere procedural descriptions and delve into the causal relationships between molecular structure and chemical reactivity, supported by experimental data and established chemical principles.
The Structural Uniqueness of this compound
The reactivity of a terminal alkyne is not solely governed by the C≡C-H moiety. It is profoundly influenced by the steric and electronic environment imposed by its substituents. This compound is a case study in this principle, possessing three key structural features that modulate its behavior.
-
The 4-Bromophenyl Group : This moiety exerts a dual electronic effect. The bromine atom is electron-withdrawing via induction (-I effect), which can increase the acidity of the terminal alkyne proton. Concurrently, the phenyl ring can participate in resonance.
-
The Tertiary Propargylic Alcohol : The hydroxyl group can participate in hydrogen bonding and may require protection in certain synthetic routes. More significantly, under acidic conditions, it is prone to dehydration, creating a competing reaction pathway that is absent in many other terminal alkynes.
-
The Gem-Dimethyl Group : Positioned alpha to the hydroxyl group, these two methyl groups create significant steric hindrance around the alkyne functionality. This bulk can impede the approach of catalysts and reagents, directly impacting reaction kinetics.
Caption: Structural features of this compound and their influence.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis.[1] The reaction's efficiency is highly dependent on the alkyne substrate.
Mechanistic Considerations
The accepted mechanism involves two interconnected catalytic cycles.[2] The key steps for the alkyne are deprotonation by a base, formation of a copper(I) acetylide intermediate, and subsequent transmetalation to the palladium(II) center.[3] Both steric and electronic factors of the alkyne can influence these steps.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Performance Comparison
The steric bulk of the gem-dimethyl group in this compound is the dominant factor in Sonogashira couplings. It can hinder the formation of the crucial copper acetylide and its subsequent transmetalation to the bulky palladium complex. In contrast, phenylacetylene and propargyl alcohol, with minimal steric hindrance at the propargylic position, typically react more rapidly.
| Alkyne Substrate | Key Structural Feature | Expected Sonogashira Reactivity | Rationale |
| This compound | Bulky tertiary alcohol | Moderate to Good | Steric hindrance from gem-dimethyl groups slows kinetics, potentially requiring higher catalyst loading or elevated temperatures.[4] |
| Phenylacetylene | Aromatic, non-hindered | Excellent | Minimal steric hindrance allows for rapid formation of the copper acetylide and efficient coupling. |
| Propargyl Alcohol | Primary alcohol, non-hindered | Good to Excellent | Low steric hindrance promotes high reactivity. The hydroxyl group is generally tolerated but can coordinate to the metal centers. |
Experimental Protocol: Sonogashira Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Copper(I) iodide (0.06 mmol, 6 mol%).
-
Reagent Addition : Add the terminal alkyne (1.2 mmol) and 5 mL of a suitable solvent (e.g., THF or DMF), followed by an amine base such as triethylamine (3.0 mmol) or diisopropylamine (3.0 mmol).
-
Reaction : Stir the mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS. Reactions with sterically hindered alkynes like this compound may require extended reaction times or heating.[4]
-
Workup : Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Comparative Reactivity in Click Chemistry (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," valued for its high efficiency, selectivity, and biocompatibility.[5]
Mechanistic Considerations
The reaction proceeds through the formation of a copper(I) acetylide, which then reacts with an organic azide in a stepwise manner to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5] The accessibility of the alkyne to the copper catalyst is paramount for an efficient reaction.
Performance Comparison
Similar to the Sonogashira coupling, steric hindrance plays a defining role. The bulky substituents in this compound can be expected to decrease the rate of CuAAC compared to less encumbered alkynes.
| Alkyne Substrate | Key Structural Feature | Expected CuAAC Reactivity | Rationale |
| This compound | Bulky tertiary alcohol | Good | The reaction is generally robust, but the steric hindrance may necessitate longer reaction times or the use of specific ligand systems to facilitate catalysis. |
| Phenylacetylene | Aromatic, non-hindered | Excellent | High reactivity due to the accessibility of the terminal alkyne. |
| Propargyl Alcohol | Primary alcohol, non-hindered | Excellent | The hydroxyl group is well-tolerated, and the lack of steric bulk ensures a rapid reaction.[5] |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Setup : In a vial, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of water and t-butanol (10 mL).
-
Catalyst Preparation : In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) in 1 mL of water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction : Add the catalyst solution to the solution of the alkyne and azide. Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours, evidenced by the formation of a precipitate or by TLC analysis.
-
Workup : If a precipitate has formed, collect the product by filtration and wash with water, followed by a cold non-polar solvent like diethyl ether. If the product is soluble, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solution and purify the product by recrystallization or column chromatography if necessary.
Comparative Reactivity in Electrophilic Additions & Side Reactions
While coupling reactions are prevalent, the behavior of alkynes under electrophilic conditions, particularly in acidic media, reveals significant differences.
Hydration and the Competing Dehydration Pathway
The acid-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule to produce methyl ketones via an enol intermediate.[6][7] However, for this compound, the tertiary alcohol functionality introduces a facile, often dominant, competing pathway: acid-catalyzed dehydration.[8]
-
Phenylacetylene : Undergoes hydration to form acetophenone.
-
Propargyl Alcohol : Hydration is complex and can lead to various products.
-
This compound : Prone to dehydration to form a conjugated enyne. This occurs because the reaction proceeds via a relatively stable tertiary carbocation, which can readily eliminate a proton.[8][9]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science synthesis, the choice of building blocks is a critical determinant of a project's overall efficiency, scalability, and economic viability. The Sonogashira cross-coupling reaction, a cornerstone for the formation of C(sp²)-C(sp) bonds, offers a powerful tool for the construction of complex molecular architectures.[1] Within this context, the selection of the terminal alkyne component is a key strategic decision. This guide provides an in-depth technical comparison of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol , a protected form of 4-bromophenylacetylene, with its primary alternatives, focusing on cost-effectiveness, reaction performance, and downstream processing considerations.
Executive Summary: A Strategic Overview
This compound serves as a stable and easily handled precursor for the introduction of the 4-bromophenylacetylene moiety in complex syntheses. Its primary advantage lies in the cost-effectiveness of its parent alkyne, 2-methyl-3-butyn-2-ol, when compared to other protected acetylenes like trimethylsilylacetylene (TMSA). However, the additional deprotection step required to unmask the terminal alkyne introduces considerations of process mass intensity and potential yield losses. This guide will dissect these factors to provide a clear framework for selecting the optimal alkyne source for your specific synthetic needs.
The Contenders: A Comparative Introduction
Our analysis focuses on three key reagents for introducing the 4-bromophenylacetylene unit:
-
This compound: A stable, solid reagent synthesized from the inexpensive 2-methyl-3-butyn-2-ol.
-
4-Bromophenylacetylene: The deprotected, terminal alkyne. While seemingly the most direct route, its handling and potential for homocoupling present challenges.
-
Trimethylsilylacetylene (TMSA) followed by Sonogashira coupling with a 4-bromophenyl halide: A widely used, though more expensive, alternative for introducing a protected acetylene.
Cost-Effectiveness Analysis: A Tale of Three Alkynes
The economic viability of a synthetic route is a multifactorial equation, encompassing raw material costs, reaction efficiency, and downstream processing.
Raw Material Costs
A direct comparison of the starting material costs reveals a significant advantage for the 2-methyl-3-butyn-2-ol protection strategy.
| Reagent | Supplier Example | Price (USD/g) |
| This compound | Estimated | ~$15-25* |
| 4-Bromophenylacetylene | Sigma-Aldrich | $108.00[2] |
| Trimethylsilylacetylene (TMSA) | Apollo Scientific | $0.30 - $0.60[3] |
| 2-Methyl-3-buten-2-ol (precursor to MEBYNOL) | ChemicalBook | ~$0.05 - $0.28[4] |
The precursor to our title compound, 2-methyl-3-butyn-2-ol (MEBYNOL), is substantially cheaper than trimethylsilylacetylene.[5] This initial cost advantage is a primary driver for considering the use of this compound in large-scale synthesis.
Process and Yield Considerations
While the initial material cost is a key factor, the overall process efficiency, including reaction yields and the number of synthetic steps, must be considered.
Caption: Comparative Synthetic Pathways.
The use of this compound introduces an additional deprotection step compared to the direct use of 4-bromophenylacetylene. This retro-Favorskii reaction typically requires strong basic conditions and elevated temperatures, which can impact the overall yield and compatibility with sensitive functional groups.[6] However, recent advancements have demonstrated milder deprotection methods.[5]
In contrast, the deprotection of trimethylsilyl (TMS) groups is generally achieved under milder conditions, often using fluoride sources like TBAF.[7] This can be a significant advantage when dealing with delicate substrates.
The direct use of 4-bromophenylacetylene eliminates a protection/deprotection sequence but introduces the risk of Glaser-Hay homocoupling, an oxidative dimerization of terminal alkynes catalyzed by copper salts, which can reduce the yield of the desired cross-coupled product.[8]
Experimental Comparison: Sonogashira Coupling Protocols
To provide a practical comparison, we present detailed experimental protocols for the Sonogashira coupling of this compound and a common alternative, trimethylsilylacetylene, with an aryl bromide. These protocols are synthesized from the literature to represent typical conditions.
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is adapted from a general procedure for the copper-free Sonogashira coupling of aryl bromides.[9]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
P(p-tol)₃ (0.06 mmol, 6 mol%)
-
DBU (3.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the aryl bromide, this compound, Pd(OAc)₂, and P(p-tol)₃.
-
Add anhydrous THF via syringe, followed by the DBU.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Sonogashira Coupling of Trimethylsilylacetylene
This protocol represents a classic approach to the Sonogashira coupling of TMSA.[10]
Materials:
-
Aryl bromide (1.0 mmol)
-
Trimethylsilylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (3 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add trimethylsilylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary and Performance Comparison
The following table summarizes the key performance indicators for the different approaches, based on literature data. Yields and reaction times are highly substrate-dependent and should be considered as representative examples.
| Parameter | This compound | 4-Bromophenylacetylene (Direct Use) | Trimethylsilylacetylene |
| Coupling Yield | Good to Excellent (typically >80%)[9] | Variable, risk of homocoupling | Good to Excellent (typically >85%)[11] |
| Reaction Conditions | Can be performed copper-free[9] | Typically requires copper co-catalyst | Both copper-catalyzed and copper-free methods are common[8][11] |
| Deprotection | Requires strong base and heat (traditional) or milder catalytic methods[5] | Not applicable | Mild conditions (e.g., TBAF, K₂CO₃/MeOH)[7] |
| Overall Process | Two steps (coupling + deprotection) | One step (coupling) | Two steps (coupling + deprotection) |
| Purification | Generally straightforward chromatography | Can be complicated by homocoupling byproducts | Generally straightforward chromatography |
Case Study: Synthesis of a Key Intermediate for Efavirenz
The synthesis of the HIV-1 reverse transcriptase inhibitor Efavirenz provides an excellent real-world example of the strategic considerations in choosing an alkyne source. The core structure of Efavirenz contains a cyclopropylethynyl moiety. While our primary focus is on the bromophenyl derivative, the principles of protection and deprotection are directly transferable. The Sonogashira coupling is a key step in many synthetic routes to Efavirenz and its analogues.[12]
Caption: Generalized synthetic workflow for Efavirenz analogues.
In an industrial setting, the lower cost of the 2-methyl-3-butyn-2-ol derived reagent would be a significant advantage, potentially outweighing the additional deprotection step, especially if a high-yielding and robust deprotection protocol can be established.
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthesis.
-
For large-scale, cost-driven syntheses: this compound presents a compelling option due to the significantly lower cost of its precursor. The development of an efficient deprotection step is crucial to realizing this cost benefit. Copper-free Sonogashira protocols can further enhance the economic and environmental profile of this route.[9]
-
For small-scale, rapid library synthesis or with sensitive substrates: The use of trimethylsilylacetylene may be preferable. Although more expensive, the milder deprotection conditions and well-established protocols can lead to higher success rates with a broader range of functional groups.
-
For directness, if homocoupling can be mitigated: The use of unprotected 4-bromophenylacetylene offers the most atom-economical approach. This is best suited for robust substrates where the formation of di-alkyne byproducts is not a major concern or can be easily separated.
Ultimately, a preliminary cost and process analysis, considering the scale of the synthesis and the specific functionalities of the target molecule, is essential for making an informed decision. The insights and data presented in this guide provide a solid foundation for such an evaluation.
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Catellani, M., Cugini, F., & Motti, E. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393. [Link]
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Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]
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Al-Zoubi, R. M. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14096–14106. [Link]
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1866. [Link]
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Pierce, M. E., Parsons, R. L., Jr., Radesca, L. A., Lo, Y. S., Silverman, S., Moore, J. R., ... & Confalone, P. N. (1998). A Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536–8543. [Link]
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Elsebaei, M. M. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
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Wang, Z., Chen, J., & Wu, J. (2011). A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. Beilstein Journal of Organic Chemistry, 7, 482–488. [Link]
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Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5). [Link]
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Godlewski, B., Baran, D., de Robichon, M., Ferry, A., Ostrowski, S., & Malinowski, M. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(14), 2867–2875. [Link]
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1866. [Link]
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Al-Masum, M. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules, 27(3), 733. [Link]
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A Comparative Spectroscopic Guide to 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol and Its Aryl-Substituted Derivatives
This guide provides an in-depth spectroscopic comparison of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol, a versatile building block in organic synthesis, and its derivatives. By systematically modifying the substituent on the phenyl ring, we can observe distinct and predictable changes in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Understanding these shifts is paramount for researchers in materials science and drug development for reaction monitoring, quality control, and the precise elucidation of molecular structures.
The core structure, an aryl-substituted tertiary propargyl alcohol, is a valuable synthon, often prepared via Sonogashira coupling.[1][2] The electronic nature of the substituent on the aryl ring directly influences the electron density distribution across the entire molecule, particularly the alkyne and the aromatic system. This guide will dissect these electronic effects and correlate them to the observed spectroscopic data.
Molecular Structures Under Comparison
The following compounds represent a logical progression from an electron-neutral/weakly deactivating group (Br) to strongly electron-donating (-OCH₃) and strongly electron-withdrawing (-NO₂, -CN) groups. This selection allows for a clear demonstration of substituent effects on the spectroscopic signatures.
Caption: Molecular structures of the parent compound and its derivatives.
Experimental Methodologies: A Validated Approach
The data presented herein is based on established and reproducible experimental protocols. The synthesis and characterization workflow ensures the integrity and purity of the analyzed compounds.
General Synthesis Protocol: Sonogashira Coupling
The synthesis of 4-aryl-2-methylbut-3-yn-2-ols is reliably achieved via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[2][3] This method provides a direct and efficient route to couple aryl halides with terminal alkynes.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Solvent and Reagents: Add degassed solvent, typically triethylamine or a mixture of THF and diisopropylamine (10 mL).
-
Alkyne Addition: Add 2-methylbut-3-yn-2-ol (1.2 mmol) to the mixture via syringe.[4]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure product.
Workflow for Synthesis and Spectroscopic Analysis
The logical flow from synthesis to characterization is crucial for obtaining reliable data.
Caption: Standard workflow from synthesis to spectroscopic analysis.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer on KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra were recorded using an Electron Ionization (EI) source.
Comparative Spectroscopic Analysis
The electronic nature of the para-substituent (R) creates the most significant variations in the spectroscopic data, particularly within the aromatic region of the NMR spectra and for the acetylenic carbons.
¹H NMR Spectral Comparison
The proton NMR spectra provide a clear picture of the electronic environment of the aromatic protons. Electron-withdrawing groups (EWGs) pull electron density away from the ring, "deshielding" the protons and shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups (EDGs) push electron density into the ring, "shielding" them and causing an upfield shift.[5]
Table 1: Comparative ¹H NMR Data (δ, ppm in CDCl₃)
| Substituent (R) | Ar-H (ortho to alkyne) | Ar-H (meta to alkyne) | -C(CH₃)₂ | -OH |
| -Br | ~7.46 (d) | ~7.35 (d) | ~1.61 (s, 6H) | ~2.0-2.5 (br s) |
| -OCH₃ [6] | ~7.34 (d) | ~6.81 (d) | ~1.60 (s, 6H) | ~2.51 (s) |
| -CN [6] | ~7.57 (d) | ~7.46 (d) | ~1.61 (s, 6H) | ~2.39 (s) |
| -NO₂ [7] | ~8.15 (d) | ~7.55 (d) | ~1.65 (s, 6H) | ~2.10 (br s) |
-
Aromatic Protons: The trend is unambiguous. The protons of the methoxy-substituted derivative appear most upfield due to the strong donating effect of -OCH₃. In contrast, the powerful withdrawing effect of the nitro group (-NO₂) shifts the corresponding protons significantly downfield. The bromo and cyano groups have an intermediate effect.
-
Methyl Protons: The chemical shift of the six equivalent methyl protons is largely insensitive to the remote aryl substituent, consistently appearing as a sharp singlet around 1.6 ppm. This is expected, as the electronic effects diminish rapidly with distance.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum is highly sensitive to the electronic environment, providing valuable insights into the polarization of the alkyne bond and the aromatic ring. Substituent-induced chemical shifts are a well-documented phenomenon for phenylacetylenes.[8]
Table 2: Comparative ¹³C NMR Data (δ, ppm in CDCl₃)
| Substituent (R) | C(CH₃)₂ | C(CH₃)₂ | C≡C-Ar | C≡C-Ar | C-ipso (to alkyne) | C-para (with R) |
| -Br | ~65.6 | ~31.4 | ~92.2 | ~83.5 | ~121.6 | ~122.9 |
| -OCH₃ [6] | ~65.5 | ~31.4 | ~93.1 | ~82.1 | ~114.7 | ~159.5 |
| -CN [6] | ~65.5 | ~31.2 | ~98.2 | ~80.5 | ~127.7 | ~111.5 |
| -NO₂ [7] | ~65.8 | ~31.3 | ~96.5 | ~86.1 | ~129.8 | ~147.2 |
-
Acetylenic Carbons (C≡C): The chemical shifts of the two sp-hybridized carbons are diagnostic. The carbon attached to the aromatic ring (C≡C-Ar) is more sensitive to substituent effects than the quaternary-carbon-attached alkyne carbon. EWGs tend to shift the C≡C-Ar signal downfield.
-
Aromatic Carbons: The ipso-carbon (the aromatic carbon directly attached to the alkyne) and the para-carbon (bearing the substituent) show the most pronounced shifts, reflecting the direct electronic communication with the substituent.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is excellent for identifying key functional groups. While the influence of the aryl substituent is more subtle here than in NMR, distinct trends can be observed.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Substituent (R) | O-H Stretch | C-H (sp³) Stretch | C≡C Stretch | C=C (Aromatic) Stretch |
| -Br | ~3350 (broad) | ~2980 | ~2230 (weak) | ~1590, 1480 |
| -OCH₃ | ~3380 (broad) | ~2975 | ~2225 (weak) | ~1605, 1510 |
| -CN | ~3400 (broad) | ~2985 | ~2235 (weak) | ~1600, 1500 |
| -NO₂ | ~3390 (broad) | ~2982 | ~2238 (weak) | ~1595, 1515 (+ NO₂ bands) |
-
O-H Stretch: A characteristic broad absorption between 3300-3400 cm⁻¹ confirms the presence of the hydroxyl group in all compounds.
-
C≡C Stretch: The alkyne stretch is typically weak in symmetrically substituted or nearly symmetric alkynes. Its position is slightly influenced by the substituent's electronic nature but often remains in the 2225-2240 cm⁻¹ range.
-
Substituent-Specific Bands: Derivatives with -CN and -NO₂ groups will show additional, strong, and characteristic absorptions. The nitrile group (-CN) has a sharp, intense stretch at ~2230 cm⁻¹, which may overlap with the alkyne signal. The nitro group (-NO₂) exhibits two strong stretches around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can be used to confirm the structure.
-
Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of each compound. For this compound, a characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity at m/z [M]⁺ and [M+2]⁺.
-
Key Fragmentation: A common and significant fragmentation pathway for these tertiary alcohols is the loss of a methyl radical (CH₃•) to form a stable oxonium ion, resulting in a prominent [M-15]⁺ peak. Another possible fragmentation is the cleavage of the C-C bond adjacent to the oxygen, leading to the loss of the entire propargyl alcohol side chain.
Conclusion
The spectroscopic analysis of this compound and its derivatives demonstrates a clear and predictable correlation between the electronic properties of the aryl substituent and the resulting spectral data. ¹H and ¹³C NMR are particularly powerful tools for observing these effects, with chemical shifts of the aromatic and acetylenic nuclei serving as sensitive probes of the molecule's electronic structure. This guide provides a foundational framework for researchers to interpret spectra, confirm structures, and understand the nuanced electronic interplay within this important class of molecules.
References
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Supporting Information for "Gold-Catalyzed Tandem Reaction of Propargyl Alcohols with Alkenes: A Modular and Diastereoselective Synthesis of 1,4-Dicarbonyl Compounds". Organic Letters. [Link]
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Cravotto, G., et al. (2012). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative Sonogashira couplings. Beilstein Journal of Organic Chemistry, 8, 1539-1547. [Link]
-
Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. [Link]
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E, E66(8), o1866. [Link]
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A Senior Application Scientist's Guide to Scaling Reactions of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is one such cornerstone molecule. Its structure, featuring a reactive aryl bromide, a versatile terminal alkyne (protected as a tertiary alcohol), and a propargylic alcohol moiety, offers multiple handles for diverse and complex molecular architecture construction. This trifecta of functionality makes it an invaluable precursor for synthesizing a wide array of high-value compounds, from active pharmaceutical ingredients (APIs) to advanced organic materials.[1][2]
However, the transition from a successful bench-scale reaction to a robust, scalable process is a formidable challenge. Issues such as catalyst efficiency, reaction kinetics, thermal safety, impurity profiles, and cost-effectiveness become magnified at scale. This guide provides an in-depth, comparative analysis of the most critical and scalable reactions involving this compound, grounded in field-proven insights and experimental data, to empower researchers and process chemists in making informed scale-up decisions.
Core Reactive Hubs: Navigating the Synthetic Potential
The inherent functionality of this compound allows for reactivity at two primary sites: the aryl bromide and the alkyne . A third pathway, involving the propargylic alcohol , often comes into play in sequential or cascade reactions. Understanding the scalability of reactions at each site is crucial for efficient process development.
Sonogashira Coupling: A Powerful Tool for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction, which couples the alkyne moiety with aryl or vinyl halides, is a fundamental transformation for this substrate.[3][4] The tertiary alcohol group on our substrate acts as a convenient protecting group for the terminal alkyne, which can be cleaved under basic conditions in a retro-Favorskii reaction post-coupling.[5]
Causality Behind Scalable Protocol Choices:
For industrial applications, the classic Pd/Cu co-catalyzed system, while effective, presents challenges.[4] Copper can lead to problematic alkyne homocoupling (Glaser coupling) and introduces an additional metal impurity that requires rigorous removal, a costly and time-consuming step at scale.[3] Therefore, modern scalable protocols increasingly favor copper-free Sonogashira couplings .
The choice of palladium catalyst and ligand is the most critical parameter for scalability. While traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, they often require high loadings (1-5 mol%) and can be thermally unstable.[4] For large-scale synthesis, the focus shifts to high-turnover catalysts that are robust and active at low loadings (<0.5 mol%). Heterogeneous catalysts, such as palladium nanoparticles or supported palladium complexes, offer the significant advantage of easier separation and recycling, which is economically and environmentally beneficial on a large scale.[6][7][8]
Comparative Data: Catalyst Systems for Scalable Sonogashira Coupling
| Catalyst System | Typical Loading (mol%) | Key Advantages for Scale-up | Key Challenges & Mitigation |
| Classic: PdCl₂(PPh₃)₂ / CuI | 1 - 3% | Well-established, readily available reagents. | Copper toxicity, alkyne homocoupling, difficult purification. Mitigation: Strict anaerobic conditions, use of copper scavengers. |
| Copper-Free: Pd(OAc)₂ + XPhos | 0.1 - 1% | Eliminates copper, high turnover numbers (TONs), broad substrate scope. | Ligand cost, potential for palladium leaching. Mitigation: Ligand screening for optimal TON, carbon treatment for Pd removal. |
| Heterogeneous: Pd on Charcoal (Pd/C) | 0.5 - 2% | Easy catalyst removal via filtration, recyclable.[7] | Often requires higher temperatures, potential for metal leaching. Mitigation: Use of high-quality, low-leaching Pd/C, post-reaction ICP-MS analysis. |
| Heterogeneous: MCM-41 Anchored Pd | 0.01 - 0.1% | Extremely low loadings, high efficiency, recyclable.[7] | Catalyst preparation complexity, potential for pore blockage. Mitigation: Careful catalyst synthesis and characterization, flow chemistry setups. |
Workflow for a Scalable Sonogashira Reaction
Caption: Scalable workflow for a copper-free Sonogashira coupling.
Suzuki-Miyaura Coupling: Modifying the Aryl Bromide Moiety
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for its reliability and functional group tolerance.[2] For our substrate, this reaction functionalizes the 4-bromophenyl group, creating a C(sp²)-C(sp²) bond.
Causality Behind Scalable Protocol Choices:
The key to a scalable Suzuki reaction lies in the choice of the palladium precursor, ligand, base, and solvent system. While aryl bromides are less reactive than iodides, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), can achieve high turnover numbers with bromides.[9]
The selection of the base is critical. Strong, soluble bases like NaOH or KOH can promote side reactions and are often challenging to handle at scale. Milder, inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred in process chemistry as they are inexpensive, easy to remove during workup, and minimize side reactions. The solvent system must be carefully chosen to ensure sufficient solubility of all components and to facilitate product isolation. Biphasic systems like Toluene/Water or 2-MeTHF/Water are common, as they allow for easy separation of the inorganic base and byproducts during workup.
Comparative Data: Catalyst Systems for Scalable Suzuki Coupling
| Catalyst System | Base | Solvent System | Key Advantages for Scale-up | Key Challenges & Mitigation | | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | Inexpensive and readily available components. | Moderate activity, may require higher temperatures and catalyst loadings. | | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-MeTHF / H₂O | High activity for aryl bromides, low catalyst loading, mild conditions.[10] | Ligand cost. Mitigation: Optimize catalyst loading to balance cost and efficiency. | | "Ligandless" Pd(OAc)₂ | K₂CO₃ | Water with Phase Transfer Catalyst (e.g., TBAB) | Avoids costly phosphine ligands, green solvent.[11] | Limited to certain substrates, potential for Pd black precipitation. Mitigation: Careful control of temperature and concentration. |
Detailed Experimental Protocol: Scalable Suzuki-Miyaura Coupling
Objective: To couple this compound with Phenylboronic Acid.
Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 239.11 | 23.9 g | 0.10 | 1.0 |
| Phenylboronic Acid | 121.93 | 14.6 g | 0.12 | 1.2 |
| Pd(OAc)₂ | 224.50 | 112 mg | 0.0005 | 0.005 |
| SPhos | 410.48 | 410 mg | 0.001 | 0.01 |
| K₃PO₄ | 212.27 | 42.5 g | 0.20 | 2.0 |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | 240 mL | - | - |
| Water | - | 80 mL | - | - |
Procedure:
-
Reactor Inerting: A suitable jacketed glass reactor is equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet. The vessel is purged with nitrogen for at least 30 minutes. Causality: Oxygen can deactivate the Pd(0) catalyst through oxidation, so maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
Reagent Charging: To the reactor, charge this compound (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and SPhos (0.01 eq). Causality: Charging solids first is standard practice. Phenylboronic acid is used in slight excess to drive the reaction to completion.
-
Solvent Addition & Degassing: Add 2-MeTHF and water. Stir the mixture and sparge with nitrogen for an additional 20 minutes. Causality: Degassing the solvent mixture removes dissolved oxygen, further protecting the catalyst.
-
Catalyst Charge & Reaction: Add Pd(OAc)₂ (0.005 eq). Heat the reaction mixture to 60-65 °C with efficient stirring. Causality: The Pd(II) acetate is reduced in situ to the active Pd(0) species. This temperature is a balance between achieving a good reaction rate and minimizing potential side reactions or decomposition.
-
Monitoring: Monitor the reaction progress by HPLC until the starting aryl bromide is consumed (<1% remaining). This typically takes 2-4 hours.
-
Workup: Cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine (saturated NaCl solution). Causality: The aqueous phase removes the inorganic base and boronic acid byproducts. The brine wash removes residual water.
-
Isolation: Concentrate the organic layer under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield the desired product.
Heck Coupling: An Alternative for Aryl Bromide Functionalization
The Heck reaction, coupling the aryl bromide with an alkene, is another viable and industrially applied strategy.[12][13] It offers a pathway to stilbene-like structures or other vinylated aromatics, which are valuable intermediates.[13]
Scalability Considerations:
Similar to the Suzuki coupling, the scalability of the Heck reaction depends heavily on the catalyst system. Aryl bromides require more active catalysts than iodides. The choice of base is also crucial; often, a hindered organic base like triethylamine or an inorganic base like sodium acetate is used.[14] A key challenge in scaling Heck reactions is controlling the regioselectivity of the alkene insertion.[14] For terminal alkenes, this is less of an issue, but for internal alkenes, mixtures of products can form. Process safety is also a concern, as the reaction can be exothermic.[15]
Caption: Key components of a scalable Heck coupling reaction.
Cascade & Cyclization Reactions: Unlocking Molecular Complexity
The propargylic alcohol functionality opens the door to powerful cascade reactions, particularly after an initial cross-coupling. For instance, a Sonogashira coupling can be followed by an intramolecular cyclization to form substituted furans, indoles, or other valuable heterocycles.[16] These cascade processes are highly atom- and step-economical, which is a significant advantage for scalable synthesis.
Scalability Considerations:
The primary challenge in scaling cascade reactions is control. The reaction conditions must be precisely tuned to favor the desired cascade pathway over competing side reactions. This often requires extensive process optimization (Design of Experiments - DoE) to understand the interplay of temperature, concentration, catalyst, and reaction time. The thermal safety of these reactions must be carefully evaluated, as multiple bond-forming events can lead to significant exotherms.[17]
Process Safety & Economic Considerations
When scaling up any palladium-catalyzed reaction, safety and economics are paramount.
-
Thermal Hazards: All cross-coupling reactions are exothermic and can pose a risk of a thermal runaway if not properly controlled.[15][18] It is essential to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔHr) and ensure that the plant's cooling capacity is sufficient.[6][17] Dosing one of the reagents (semi-batch operation) rather than charging everything at once ("all-in" fashion) is a critical control strategy to manage heat release.[17][18]
-
Catalyst Cost & Removal: Palladium is a precious metal, and its cost can be a significant driver of the final product's price.[1] Optimizing catalyst loading to the lowest possible level is crucial.[19][20] Furthermore, residual palladium levels in APIs are strictly regulated (typically <10 ppm). Efficient removal of palladium post-reaction, using methods like filtration through activated carbon, treatment with metal scavengers, or crystallization, is a non-negotiable and often challenging part of the process.[21]
Conclusion and Recommendations
This compound is a versatile and powerful building block for complex molecule synthesis. The choice of which reaction to scale depends entirely on the desired final product.
-
For alkyne functionalization , a copper-free Sonogashira coupling using a high-activity catalyst system (e.g., Pd/phosphine or a recyclable heterogeneous catalyst) is the most robust and scalable approach.
-
For aryl functionalization , the Suzuki-Miyaura coupling offers the broadest scope and highest reliability, particularly when using modern catalyst systems with bulky phosphine ligands and mild inorganic bases.
-
The Heck reaction provides a valuable alternative for accessing vinylated aromatic structures.
In all cases, a successful scale-up campaign requires a deep understanding of the reaction mechanism, careful optimization of catalyst loading, rigorous control of reaction parameters, and a proactive approach to process safety. By applying the principles and data outlined in this guide, researchers and drug development professionals can more effectively bridge the gap between bench-top discovery and large-scale manufacturing.
References
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Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. Retrieved from [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved from [Link]
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Suzuki coupling reaction of aryl bromides with arylboronic acidsa. (n.d.). ResearchGate. Retrieved from [Link]
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Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. (2023). RSC Publishing. Retrieved from [Link]
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Additional fine chemical products produced on industrial scale using Heck reaction reviewed by Zapf and Beller. (n.d.). ResearchGate. Retrieved from [Link]
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Propargylic Alcohol as a Key Substrate Motif for Achieving Enantioselective Gold-Catalyzed Enyne Cycloisomerization. (n.d.). PubMed. Retrieved from [Link]
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019). ACS Publications. Retrieved from [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2015). Beilstein Journals. Retrieved from [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from [Link]
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New Horizons for Cross-Coupling Reactions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved from [Link]
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Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). ACS Publications. Retrieved from [Link]
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Unknown Source. Retrieved from [Link]
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Palladium-catalyzed coupling reaction of 4-hydroxy-4-methyl-2-pentynoic... (n.d.). ResearchGate. Retrieved from [Link]
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Recent Developments on the Cascade Cyclization of Propargylic Alcohols to Construct Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue University. Retrieved from [Link]
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Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. (2007). PubMed. Retrieved from [Link]
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Heck Reaction: easy Mechanism, applications. (2022). Chemistry Notes. Retrieved from [Link]
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Advances in Cross-Coupling Reactions. (2020). National Institutes of Health. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Industrial Applications of C-C Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Optimisation of the catalyst loading for the Sonogashira reaction a. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cyclization reactions of propargyl alcohols with enaminones. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-Promoted Heck Coupling Using Ultralow Metal Catalyst Concentrations. (n.d.). ACS Publications. Retrieved from [Link]
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Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). National Institutes of Health. Retrieved from [Link]
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Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. (n.d.). ResearchGate. Retrieved from [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Unknown Source. Retrieved from [Link]
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4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. (n.d.). National Institutes of Health. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Cyclization of Unsaturated Alcohols. Mild and Efficient Selenocyclization of Pent-4-en-1-ol. (n.d.). Unknown Source. Retrieved from [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the prevalent synthetic methodologies for producing 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol, a valuable propargyl alcohol derivative. This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development and materials science. We will objectively compare the performance of the primary synthetic routes, supported by experimental data and mechanistic insights, to empower researchers in selecting the most suitable method for their specific needs.
Introduction: The Versatility of a Key Building Block
This compound is a tertiary propargylic alcohol that incorporates a brominated phenyl ring. This unique combination of functional groups—a hydroxyl group, a sterically hindered alkyne, and a reactive aryl bromide—makes it a highly versatile intermediate. The aryl bromide moiety is particularly amenable to a wide array of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is predominantly achieved through two main strategies: the Sonogashira coupling and the Grignard reaction. Each approach presents distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, cost, and scalability.
Route 1: Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is the heart of the reaction, facilitating the key steps of oxidative addition and reductive elimination that form the desired C-C bond.
-
Copper(I) Co-catalyst: The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a crucial step in the catalytic cycle.
-
Amine Base: The base, typically an amine like triethylamine or DBU, serves to deprotonate the terminal alkyne, making it sufficiently nucleophilic to react with the copper catalyst. It also neutralizes the hydrogen halide formed as a byproduct.
-
Solvent: Anhydrous and deoxygenated solvents are often used to prevent the deactivation of the catalysts and unwanted side reactions.
Recent advancements have led to the development of copper-free Sonogashira couplings, which are particularly advantageous in the synthesis of pharmaceutical intermediates where minimizing copper contamination is critical.[2]
Performance Data:
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2, P(p-tol)3 | DBU | THF | 80 | 92 | [2] |
| Pd(OAc)2, SPhos | TBAF | THF | Room Temp. | 85 | [2] |
Experimental Protocol: Copper-Free Sonogashira Coupling [2]
-
To a reaction vessel, add 1-bromo-4-phenyl (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)2 (0.02 mmol), and P(p-tol)3 (0.04 mmol).
-
Add anhydrous and degassed THF (5 mL) as the solvent.
-
Add DBU (1.5 mmol) as the base.
-
Heat the reaction mixture at 80 °C under an inert atmosphere for 6 hours.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram:
Caption: Sonogashira Coupling Workflow
Route 2: Grignard Reaction
The Grignard reaction offers a classic and cost-effective alternative for forming carbon-carbon bonds.[3] This route involves the reaction of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, with a suitable electrophile derived from a propargyl alcohol.
Reaction Scheme (Hypothetical for this target):
Caption: Grignard Reaction Logic
Mechanistic Insights
Sonogashira Coupling Catalytic Cycle
The mechanism of the Sonogashira coupling is a well-established catalytic cycle involving both palladium and copper.
Caption: Sonogashira Catalytic Cycle
Grignard Reaction Mechanism
The Grignard reaction proceeds through the nucleophilic addition of the organomagnesium compound to an electrophilic carbon center. The reaction is typically followed by an acidic workup to protonate the resulting alkoxide.
Conclusion and Recommendations
Both the Sonogashira coupling and the Grignard reaction represent viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis.
-
Sonogashira Coupling: This method is highly recommended for its generally high yields, excellent functional group tolerance, and well-documented procedures. The copper-free variant is particularly attractive for the synthesis of pharmaceutical-grade materials. While the cost of the palladium catalyst can be a consideration, its efficiency often justifies the expense, especially for high-value products.
-
Grignard Reaction: The Grignard approach offers a significant cost advantage due to the inexpensiveness of the reagents. However, it may require more rigorous experimental conditions, particularly the need for strict exclusion of moisture. The functional group tolerance can be lower, and the development of a robust, high-yielding protocol for this specific target may require more optimization.
For researchers prioritizing yield, reliability, and a streamlined workflow, the copper-free Sonogashira coupling is the superior choice . For applications where cost is the primary driver and the necessary expertise in handling sensitive reagents is available, the Grignard route could be a feasible alternative, albeit likely requiring more extensive process development.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
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Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
- Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard reagents. CRC press.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Ramsden, H. E. (1974). U.S. Patent No. 3,856,867. Washington, DC: U.S.
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. With innovation comes the responsibility of ensuring safety, not only during the reaction but also through the entire lifecycle of a chemical, including its disposal. This guide provides a comprehensive protocol for the proper disposal of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar chemicals and established best practices for managing hazardous laboratory waste to ensure a cautious and compliant approach.
Inferred Hazard Profile
Due to the novelty of this compound, a complete toxicological and environmental profile is not yet established. Therefore, a conservative assessment of its hazards must be inferred from its constituent chemical moieties: the brominated aromatic ring and the tertiary acetylenic alcohol.
-
Brominated Aromatic Compounds: These compounds can be toxic and persistent in the environment.[1] Human exposure to some brominated compounds has been linked to negative health effects.[1] During incineration, brominated compounds can contribute to the formation of acid gases and potentially toxic byproducts if not managed in a specialized facility.[2]
-
2-Methylbut-3-yn-2-ol: The non-brominated parent alcohol is known to be a flammable liquid, harmful if swallowed, and a severe eye irritant.[3][4] It can also cause skin and respiratory irritation.[4][5]
Based on these characteristics, this compound should be handled as a hazardous substance with potential for toxicity, irritancy, and environmental persistence. The physical properties of a similar compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, suggest it is a solid at room temperature.[6][7]
| Property[8] | Predicted Value |
| Melting Point | 56-57 °C |
| Boiling Point | 305.6±27.0 °C |
| Density | 1.43±0.1 g/cm3 |
Core Disposal Protocol
The fundamental principle for disposing of this compound is to treat it as a halogenated organic waste .[9] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[10]
Step 1: Segregation at the Source
Proper waste management begins at the point of generation.
-
Dedicated Waste Container: Designate a specific, compatible container for all waste containing this compound. This includes unreacted starting material, byproducts, contaminated solvents, and any personal protective equipment (PPE) with gross contamination.
-
Halogenated vs. Non-Halogenated: It is crucial to segregate halogenated organic waste from non-halogenated streams.[11] Co-mingling increases the volume of hazardous waste requiring specialized and more costly treatment.[11]
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap. Ensure the container is in good condition and compatible with any solvents used.[11][12]
-
Hazardous Waste Labeling: As soon as the first drop of waste is added, the container must be labeled.[13] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents, including solvents, with estimated percentages.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., irritant, harmful, environmental hazard).
-
Step 3: Safe Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[11] The secondary container should be capable of holding at least 110% of the volume of the primary container.[11]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[12] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or you are ready to dispose of it, contact your institution's EHS office to arrange for a pickup.[15] Do not attempt to transport hazardous waste yourself.
-
Provide Full Disclosure: Be prepared to provide your EHS office with all the information from the hazardous waste label. This is critical for ensuring the waste is sent to an appropriate treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures
Spill Management:
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.
-
Absorb and Collect: Cover the spill with the absorbent material. Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS office.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Minimization
A key component of laboratory safety and environmental responsibility is waste minimization.
-
Plan Experiments Carefully: Calculate the required amounts of reactants accurately to avoid unnecessary excess.
-
Small-Scale Synthesis: Whenever possible, perform reactions on the smallest scale that will meet your research needs.
-
Avoid Contamination: Do not mix different waste streams. This prevents the generation of larger volumes of hazardous waste.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary source of information.
References
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Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Methyl-3-butyn-2-ol. Retrieved from [a relevant SDS provider, as the original link may not be stable]
-
Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative Sonogashira coupling. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Frontiers in Energy Research. (2018). Recycling of Dilute Deacetylation Black Liquor to Enable Efficient Recovery and Reuse of Spent Chemicals and Biomass Pretreatment Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]
- Organisation for Economic Co-operation and Development. (n.d.). 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.
- Google Patents. (n.d.). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
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ResearchGate. (2018). Recycling of Dilute Deacetylation Black Liquor to Enable Efficient Recovery and Reuse of Spent Chemicals and Biomass Pretreatment Waste. Retrieved from [Link]
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MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
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Auburn University Risk Management & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]
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PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
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ResearchGate. (2025). Solvent-Based Recycling as a Waste Management Strategy for Fibre-Reinforced Polymers: Current State of the Art. Retrieved from [Link]
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Harvard University Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Retrieved from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
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MDPI. (n.d.). Solvent-Based Recycling as a Waste Management Strategy for Fibre-Reinforced Polymers: Current State of the Art. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Retrieved from [Link]
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
